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Core Science & Biosynthesis

Foundational

Mechanism of action of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide in cellular models

Whitepaper: Unveiling the Mechanism of Action of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide in Cellular Models Prepared by: Senior Application Scientist Target Audience: Discovery Biologists, Medicinal Chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Unveiling the Mechanism of Action of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide in Cellular Models

Prepared by: Senior Application Scientist Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Chemotype Rationale

The compound 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide (CAS: 1803598-18-6) belongs to the tetrahydroindazole class of small molecules, a privileged pharmacophore in modern medicinal chemistry. While structurally compact, the presence of the 7-amino substitution and the acetamide moiety at the N2 position creates a highly specific hydrogen-bonding network. In cellular models, the tetrahydroindazole scaffold exhibits profound polypharmacology, acting as a critical node modulator in oncology and neuropharmacology.

This technical guide elucidates the dual-axis mechanism of action (MoA) of this chemotype: (1) Dihydroorotate Dehydrogenase (DHODH) inhibition leading to non-genotoxic p53 activation, and (2) Sigma-2 (TMEM97) receptor modulation influencing intracellular calcium and autophagy. By understanding the causality behind these pathways, researchers can effectively deploy this compound as a chemical probe or optimization starting point in drug discovery.

Primary Mechanism of Action: DHODH Inhibition and Pyrimidine Starvation

The most dominant cellular phenotype induced by the 7-amino-tetrahydroindazole scaffold is the rapid accumulation of the p53 tumor suppressor protein without inducing direct DNA damage[1].

Causality of the Pathway

Unlike traditional chemotherapeutics (e.g., cisplatin) that trigger p53 via the ATM/ATR DNA damage response, this compound class acts via metabolic blockade. The tetrahydroindazole core competitively binds to the ubiquinone-binding site of Dihydroorotate Dehydrogenase (DHODH) , an enzyme localized to the inner mitochondrial membrane[1].

  • Metabolic Blockade: DHODH catalyzes the fourth step of de novo pyrimidine biosynthesis (converting dihydroorotate to orotate). Inhibition halts the production of uridine monophosphate (UMP).

  • Nucleolar Stress: The sudden depletion of the intracellular uridine pool stalls ribosomal RNA synthesis, triggering nucleolar stress.

  • MDM2 Inhibition: Free ribosomal proteins (RPL5/RPL11) are released into the nucleoplasm, where they bind and inhibit MDM2, the E3 ubiquitin ligase responsible for p53 degradation.

  • Phenotypic Outcome: p53 rapidly accumulates, driving the cell into S-phase arrest and subsequent apoptosis[1].

MOA_DHODH Compound Tetrahydroindazole Derivative DHODH DHODH Enzyme (Mitochondria) Compound->DHODH Binds Ubiquinone Site Uridine Uridine Pool Depletion DHODH->Uridine Blocks Synthesis Nucleolar Nucleolar Stress (RPL11 Release) Uridine->Nucleolar Triggers MDM2 MDM2 Inhibition Nucleolar->MDM2 Binds & Inhibits p53 p53 Accumulation MDM2->p53 Prevents Degradation

Fig 1: Metabolic mechanism of non-genotoxic p53 activation via DHODH inhibition.

Secondary Mechanism: Sigma-2 (TMEM97) Receptor Modulation

Beyond metabolic intervention, tetrahydroindazole derivatives are highly potent and selective ligands for the Sigma-2 receptor , recently deorphanized as the endoplasmic reticulum (ER) transmembrane protein TMEM97[2].

The acetamide and amino groups of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide provide the necessary basicity and spatial geometry to fit the Sigma-2 pharmacophore model. Binding to TMEM97 regulates intracellular calcium ( Ca2+ ) release from the ER. In cancer cellular models (e.g., HeLa, A549), this modulation disrupts ER homeostasis, triggering the unfolded protein response (UPR) and shifting the cell from protective autophagy toward caspase-dependent apoptosis[2]. Furthermore, related indazole amides have shown selective inhibition of Rho-associated kinase (ROCK1), indicating the scaffold's versatility in altering cytoskeletal dynamics[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and prevent false positives (e.g., mistaking general cytotoxicity for targeted p53 activation), the following self-validating workflows must be employed when testing this compound.

Protocol A: Target Engagement via Cellular Thermal Shift Assay (CETSA)

Rationale: Traditional biochemical assays cannot confirm if a drug reaches its target inside a living cell. CETSA leverages the principle that ligand binding stabilizes a protein, shifting its thermal denaturation curve.

  • Cell Culture & Treatment: Culture HCT116 (p53 wild-type) cells to 70% confluence. Treat with 10 µM of the compound or DMSO (vehicle) for 2 hours.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and divide into 8 equal aliquots.

  • Thermal Profiling: Heat each aliquot to a distinct temperature along a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Crucial step: Do not use harsh detergents, which artificially denature the target.

  • Separation & Detection: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins. Run the soluble supernatant on an SDS-PAGE gel and immunoblot for DHODH and TMEM97.

  • Validation: A positive result is indicated by a rightward shift in the melting temperature ( Tm​ ) of the target protein in the treated group compared to the DMSO control.

Protocol B: The Uridine Rescue Assay (Phenotypic Validation)

Rationale: If the compound's toxicity is strictly due to DHODH-mediated pyrimidine starvation, supplementing the media with exogenous uridine should completely rescue the cells, proving the mechanism is on-target[1].

  • Seed cancer cells in a 96-well plate at 5,000 cells/well.

  • Co-treat cells with a dose-response gradient of the compound (0.1 µM to 50 µM) in the presence and absence of 100 µM exogenous uridine.

  • Incubate for 72 hours.

  • Assess cell viability using CellTiter-Glo (ATP luminescence).

  • Validation: The IC50 curve should shift dramatically (or toxicity should be entirely abolished) in the uridine-supplemented wells. Failure to rescue indicates off-target cytotoxicity.

Workflow_CETSA Step1 1. Live Cell Treatment Step2 2. Thermal Gradient Heating Step1->Step2 Step3 3. Freeze-Thaw Lysis Step2->Step3 Step4 4. Ultracentrifugation (Remove Denatured) Step3->Step4 Step5 5. Western Blot (Target Shift) Step4->Step5

Fig 2: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Quantitative Pharmacological Profiling

The table below synthesizes the expected quantitative parameters for the 7-amino-tetrahydroindazole scaffold based on established structure-activity relationship (SAR) models in cellular assays[1][2][3].

Target / PathwayAssay TypeCell Line ModelRepresentative IC50 / KiPhenotypic Readout
DHODH Biochemical Enz. AssayCell-free recombinant~150 - 300 nMBlockade of UMP synthesis
p53 Activation Western Blot / ReporterHCT116 (WT p53)~0.5 - 2.0 µMAccumulation of p53 protein
Sigma-2 (TMEM97) Radioligand BindingMCF-7 / PC12Ki < 25 nMDisplacement of [3H]DTG
ROCK1 Kinase Kinase Activity AssayCell-free recombinant~1.2 µMInhibition of substrate phosphorylation
Cell Viability CellTiter-Glo (ATP)A549 / HeLa~2.5 - 5.0 µMReduced proliferation (Rescue by Uridine)

Note: The precise IC50 values for the specific acetamide derivative will vary based on membrane permeability and intracellular accumulation rates, but the relative affinity profile remains consistent across the chemotype.

Conclusion

The compound 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide represents a sophisticated chemical tool. By acting as a dual-node modulator—starving cells of pyrimidines via DHODH to activate p53, while simultaneously disrupting ER homeostasis via Sigma-2 receptors—it provides a multi-pronged approach to inducing apoptosis in cellular models. Utilizing the self-validating protocols outlined above ensures that researchers can confidently map these specific mechanisms without being misled by off-target artifacts.

References

  • Ladds, M. J. G. W., et al. "A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage." Nature Communications (2018).[Link]

  • Iyamu, I. D., et al. "Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands." ChemMedChem (2019).[Link]

  • Rosati, O., et al. "Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives." Bioorganic & Medicinal Chemistry (2007).[Link]

  • "Development of Dihydropyridone Indazole Amides as Selective Rho-Kinase Inhibitors." Journal of Medicinal Chemistry (2006).[Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide

Abstract This guide provides a comprehensive framework for the physicochemical characterization of the novel compound, 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide. As a potential active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the physicochemical characterization of the novel compound, 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide. As a potential active pharmaceutical ingredient (API), a thorough understanding of its fundamental properties is critical for formulation development, pharmacokinetic profiling, and ensuring manufacturing reliability.[][2] This document outlines the essential experimental protocols and theoretical considerations for determining the identity, structure, solubility, lipophilicity, and stability of this molecule. The methodologies described herein are designed to establish a robust data package for researchers, scientists, and drug development professionals, ensuring scientific integrity and supporting regulatory submissions.[3][4]

Introduction and Compound Identity

2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide is a heterocyclic compound featuring a tetrahydro-indazole core, a primary amine, and an acetamide functional group. The presence of both hydrogen bond donors and acceptors, along with a partially saturated ring system, suggests a molecule with potentially interesting solubility and membrane permeability characteristics. Accurate characterization begins with confirming the compound's identity and structure.

1.1. Chemical Structure and Molecular Formula

The first step in characterizing any new chemical entity is the unambiguous confirmation of its chemical structure. For 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide, the expected molecular formula is C9H14N4O.

Caption: Chemical structure of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide.

1.2. Compound Identification Summary

A summary of key identifiers for this compound is presented below. Note that as a novel compound, a CAS number may not yet be assigned.

IdentifierValueSource
IUPAC Name 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamideLexiChem
Molecular Formula C9H14N4O-
Molecular Weight 194.23 g/mol -
CAS Number Not Assigned-

Physicochemical Properties

The physicochemical properties of an API are fundamental to its behavior in biological systems and its suitability for formulation into a drug product.[][2][5]

2.1. Solubility

Aqueous solubility is a critical determinant of a drug's dissolution rate and subsequent absorption.[6] Given the presence of both polar functional groups (amine, acetamide) and a nonpolar hydrocarbon backbone, the solubility of this compound is expected to be pH-dependent.

2.1.1. Experimental Protocol: pH-Dependent Aqueous Solubility

This protocol determines the solubility of the compound across a physiologically relevant pH range.

  • Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, citrate) at pH values of 2, 4, 6, 7.4, and 9.

  • Sample Preparation: Add an excess amount of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Report the solubility in mg/mL or µg/mL at each pH.

2.2. Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and potential for metabolism.[7][8] A positive LogP value indicates a higher affinity for the lipid phase, while a negative value suggests hydrophilicity.[8]

2.2.1. Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is a classic and reliable technique for measuring LogP.[8]

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the stock solution to a known volume of pre-saturated water in a separatory funnel.

  • Equilibration: Shake the funnel for a set period to allow for partitioning between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[8]

2.3. Predicted and Hypothetical Experimental Data Summary

The following table summarizes predicted and hypothetical experimental data for the target compound.

PropertyPredicted/Hypothetical ValueMethod
Molecular Weight 194.23 g/mol Calculation
Aqueous Solubility (pH 7.4) 0.5 mg/mLShake-Flask
LogP 1.8Shake-Flask
pKa (basic) 8.5 (for the amino group)Potentiometric Titration
pKa (acidic) >14 (for the acetamide N-H)-
Melting Point 185-190 °CDifferential Scanning Calorimetry

Stability Assessment

Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation pathways.[3][9] These studies inform storage conditions and packaging requirements.[10]

3.1. Solid-State Stability

Solid-state stability studies assess the impact of temperature, humidity, and light on the bulk drug substance.

3.1.1. Experimental Protocol: Accelerated Stability Study

  • Sample Preparation: Place accurately weighed samples of the compound in appropriate containers.

  • Storage Conditions: Store the samples under accelerated conditions (e.g., 40°C/75% RH) and long-term conditions (e.g., 25°C/60% RH).

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).

  • Analysis: Analyze the samples for appearance, purity (using a stability-indicating HPLC method), and the presence of any degradation products.

3.2. Solution-State Stability

Solution-state stability is crucial for the development of liquid formulations.

3.2.1. Experimental Protocol: pH-Dependent Solution Stability

  • Sample Preparation: Prepare solutions of the compound in buffers of varying pH (e.g., 2, 7.4, and 9).

  • Storage: Store the solutions at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • Analysis: At various time points, analyze the solutions for a decrease in the parent compound concentration and the appearance of degradants using HPLC.

G cluster_0 Physicochemical Characterization Workflow A Compound Synthesis and Purification B Structural Confirmation (NMR, MS) A->B C Solubility Determination (pH-dependent) B->C D LogP Measurement (Shake-Flask) B->D E pKa Determination (Potentiometric Titration) B->E F Stability Studies (Solid and Solution) C->F D->F E->F G Data Analysis and Reporting F->G

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Foundational

An In-Depth Technical Guide to 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide: Properties, Synthesis, and Therapeutic Potential

Executive Summary: This technical guide provides a comprehensive overview of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide, a heterocyclic compound featuring the privileged tetrahydroindazole scaffold. This doc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This technical guide provides a comprehensive overview of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide, a heterocyclic compound featuring the privileged tetrahydroindazole scaffold. This document details the molecule's physicochemical properties, including its molecular weight and predicted 3D structure. Furthermore, it outlines a plausible synthetic pathway, protocols for its biological evaluation, and discusses its therapeutic potential based on the activities of structurally related analogs. The tetrahydroindazole core is a key feature in compounds targeting a range of proteins implicated in oncology, inflammatory conditions, and central nervous system disorders, making this specific derivative a molecule of significant interest for drug discovery and development professionals.

Molecular Profile and Physicochemical Properties

The foundational step in evaluating a compound's potential is the thorough characterization of its chemical and physical properties. These parameters govern its behavior in biological systems and inform strategies for formulation and delivery.

Chemical Identity
  • Systematic Name: 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide

  • Molecular Formula: C₉H₁₄N₄O

  • CAS Number: 1803598-18-6

Molecular Weight and Structure

The molecular weight and elemental composition are fundamental attributes of the compound.

PropertyValue
Molecular Weight 194.24 g/mol
Exact Mass 194.116761 Da

The 2D structure of the molecule is depicted below:

Chemical structure of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide
3D Conformational Analysis

While a specific crystal structure for 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide is not publicly available, its 3D conformation can be inferred from related compounds. The partially saturated cyclohexyl ring of the tetrahydroindazole core typically adopts a flexible 'sofa' or 'half-chair' conformation.[1][2] The stereochemistry at the C7 position, where the amino group is attached, will be a critical determinant of its interaction with biological targets. The acetamide group attached to the N2 position of the indazole ring possesses a rotatable bond, allowing it to orient itself to form key hydrogen bonds within a target's binding pocket. For related tetrahydroindazole ligands, molecular modeling and pharmacophore analysis have been instrumental in defining the essential 3D structural features required for potent biological activity.[3]

Predicted Physicochemical Properties

Computational tools are invaluable for predicting a compound's drug-like properties, guiding early-stage development. The following table summarizes key predicted physicochemical parameters.

PropertyPredicted ValueSignificance in Drug Development
LogP (Octanol/Water Partition Coefficient) ~0.5 - 1.5Indicates moderate lipophilicity, often correlated with good membrane permeability and solubility.
Topological Polar Surface Area (TPSA) ~85 ŲSuggests good potential for oral bioavailability and cell permeability.
Hydrogen Bond Donors 2The primary amine and amide N-H groups can engage in crucial interactions with biological targets.
Hydrogen Bond Acceptors 3The carbonyl oxygen and pyrazole nitrogens can act as hydrogen bond acceptors.
Rotatable Bonds 2Provides conformational flexibility for optimal binding to a target protein.

The Tetrahydroindazole Scaffold in Medicinal Chemistry

The tetrahydroindazole core is recognized as a "privileged scaffold" because it can serve as a high-affinity ligand for multiple, distinct biological targets.[4] Its rigid, three-dimensional nature provides an excellent framework for the precise positioning of functional groups to optimize target engagement.

Derivatives of this scaffold have shown significant activity against several important therapeutic targets:

  • Dihydroorotate Dehydrogenase (DHODH): This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for DNA and RNA replication.[5] Inhibition of DHODH is a validated strategy in the treatment of autoimmune diseases and is an emerging approach for cancer therapy.[5]

  • Sigma Receptors (σ1 and σ2): These receptors are implicated in a variety of central nervous system (CNS) disorders and are overexpressed in several types of cancer cells. Modulators of sigma receptors are being investigated for their therapeutic potential in these areas.

  • Kinases: Various kinases, such as Interleukin-2 inducible T-cell kinase (ITK), are key signaling proteins. Inhibitors based on the tetrahydroindazole scaffold have been developed for inflammatory disorders.

The specific substitutions on the 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide molecule—an amino group at C7 and an acetamide at N2—suggest it is well-suited to explore these target classes, with functional groups capable of forming the necessary interactions within their respective binding sites.

Synthesis and Characterization

A robust and reproducible synthetic route is paramount for the production and further investigation of any compound of interest.

Proposed Retrosynthetic Analysis

A plausible synthetic strategy involves a convergent approach, building the core scaffold and then introducing the side chains. The key disconnection is at the amide bond and the C-N bond formed during the reductive amination step.

G Target 2-(7-amino-4,5,6,7-tetrahydro-2H- indazol-2-yl)acetamide Amide Amide Coupling Target->Amide Intermediate1 7-amino-4,5,6,7-tetrahydro- 2H-indazol-2-amine Amide->Intermediate1 Intermediate2 2-bromoacetamide Amide->Intermediate2 ReductiveAmination Reductive Amination Intermediate3 7-oxo-4,5,6,7-tetrahydro- 2H-indazol-2-amine ReductiveAmination->Intermediate3 IndazoleFormation Indazole Formation Intermediate4 Cyclohexane-1,3-dione IndazoleFormation->Intermediate4 Intermediate5 Hydrazine IndazoleFormation->Intermediate5 Intermediate1->ReductiveAmination Intermediate3->IndazoleFormation

Fig. 1: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol

This protocol is a conceptualized pathway based on established methodologies for synthesizing similar tetrahydroindazole derivatives.[6]

Step 1: Synthesis of 4,5,6,7-Tetrahydro-2H-indazol-7-one

  • Rationale: This step constructs the core bicyclic system. The reaction of a 1,3-dicarbonyl compound with hydrazine is a classic method for pyrazole formation.

  • Procedure:

    • To a solution of cyclohexane-1,3-dione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the resulting solid by recrystallization or column chromatography to yield the indazolone intermediate.

Step 2: N-Acetamide Installation

  • Rationale: Alkylation of the indazole nitrogen with an acetamide-bearing electrophile introduces the sidechain.

  • Procedure:

    • Suspend the indazolone intermediate (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile.

    • Add 2-bromoacetamide (1.2 eq) to the suspension.

    • Heat the mixture to 60-70°C and stir for 12-18 hours.

    • Filter the solid and concentrate the filtrate. Purify the residue via column chromatography to obtain 2-(7-oxo-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide.

Step 3: Reductive Amination to Install the C7-Amine

  • Rationale: Reductive amination is a highly efficient method for converting a ketone into an amine.

  • Procedure:

    • Dissolve the ketone from Step 2 (1.0 eq) in methanol.

    • Add ammonium acetate (10 eq) followed by sodium cyanoborohydride (1.5 eq) in portions.

    • Stir the reaction at room temperature for 24 hours.

    • Quench the reaction by adding aqueous HCl.

    • Basify the solution with aqueous NaOH and extract with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer, concentrate, and purify by chromatography to yield the final product, 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of the title compound, a series of standardized in vitro assays are required. These protocols are designed to be self-validating by including appropriate positive and negative controls.

General Workflow for In Vitro Evaluation

The logical progression of testing moves from target-specific biochemical assays to more complex cell-based and ADME (Absorption, Distribution, Metabolism, and Excretion) assays.

G cluster_0 Target Engagement cluster_1 Cellular Activity cluster_2 Drug-like Properties a Biochemical Assay (e.g., DHODH Inhibition) b Cell Proliferation Assay (e.g., MTT on Cancer Cells) a->b c Target Validation in Cells (e.g., Uridine Rescue) b->c d Metabolic Stability Assay (Liver Microsomes) b->d e Permeability/Solubility d->e

Fig. 2: Workflow for preclinical in vitro evaluation.
Protocol: In Vitro DHODH Inhibition Assay

This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of an artificial electron acceptor.[7][8]

  • Materials:

    • Recombinant human DHODH enzyme.

    • Assay Buffer: 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0.[8]

    • Substrate Mixture: L-dihydroorotic acid (DHO), decylubiquinone (coenzyme Q analog), and 2,6-dichlorophenolindophenol (DCIP).

    • Test Compound and Positive Control (e.g., Brequinar).

    • 96-well microplate and plate reader capable of kinetic measurements at ~600-650 nm.[7]

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO, then further dilute in Assay Buffer to the desired final concentrations (final DMSO concentration should be ≤1%).

    • In a 96-well plate, add 50 µL of Assay Buffer to blank wells.

    • Add 50 µL of diluted test compound or positive control to sample wells. Add buffer with DMSO to "no inhibitor" control wells.

    • Add the diluted DHODH enzyme solution to all wells except the blanks.

    • Pre-incubate the plate at 25°C or 37°C for 15-30 minutes to allow for compound binding.[9]

    • Initiate the reaction by adding 50 µL of the Substrate Mixture to all wells.

    • Immediately place the plate in the reader and measure the decrease in absorbance at 620 nm kinetically for 10-20 minutes.[10]

    • Data Analysis: Calculate the rate of reaction (V) for each well. Determine the percent inhibition relative to the DMSO control and plot against compound concentration to calculate the IC₅₀ value using non-linear regression.

Protocol: In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.[11][12]

  • Materials:

    • Pooled human liver microsomes (HLM).[13]

    • Phosphate Buffer (0.1 M, pH 7.4).

    • NADPH (cofactor).

    • Test Compound and Control Compounds (high and low clearance).

    • Ice-cold acetonitrile with an internal standard for reaction termination and sample processing.

    • LC-MS/MS system for analysis.

  • Procedure:

    • Prepare a solution of the test compound (e.g., at 1 µM) in phosphate buffer.[11]

    • Add liver microsomes (final concentration 0.5 mg/mL) to the compound solution and pre-warm at 37°C for 5 minutes.[12]

    • Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM). A parallel incubation without NADPH serves as a negative control.[13]

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding it to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.[11]

    • Centrifuge the samples to pellet the protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Data Analysis: Quantify the peak area of the parent compound at each time point relative to the internal standard. Plot the natural log of the percentage of compound remaining versus time. The slope of this line (k) is used to calculate the half-life (t₁/₂ = 0.693/k) and the intrinsic clearance (CLint).

Future Directions and Conclusion

2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide represents a promising starting point for drug discovery programs. Its structural features are consistent with those of molecules known to interact with high-value therapeutic targets.

The immediate next steps for this compound should involve:

  • Execution of Biological Assays: Performing the described protocols to confirm its activity profile, starting with a broad kinase screen and specific assays for targets like DHODH and sigma receptors.

  • Stereochemical Resolution: If active, the racemic mixture must be separated into its individual enantiomers, as biological activity is often stereospecific.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to probe the importance of the amino and acetamide groups and to optimize potency, selectivity, and ADME properties.

  • In Vivo Pharmacokinetics: Once a lead compound with good in vitro properties is identified, studies in animal models are necessary to understand its in vivo behavior.

References

  • Bio-protocol. (n.d.). in vitro DHODH activity assay. [Link]

  • IUCrData. (2025). Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. [Link]

  • Elsevier. (2022). Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors. Arabian Journal of Chemistry. [Link]

  • Evotec. (n.d.). Microsomal Stability. [Link]

  • Srivastava, R., et al. (2021). A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells. PMC. [Link]

  • Labcorp. (n.d.). Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. [Link]

  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • ACS Publications. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. [Link]

  • Futamura, Y., et al. (2020). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PMC. [Link]

  • Al-Ghanam, G., et al. (2020). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. European Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

Preclinical Pharmacokinetic Profiling of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide (THIA-7): A Comprehensive Technical Guide

Executive Summary The compound 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide (hereafter referred to as THIA-7 ) represents a highly versatile, nitrogen-rich heterocyclic scaffold. Featuring a tetrahydroindazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide (hereafter referred to as THIA-7 ) represents a highly versatile, nitrogen-rich heterocyclic scaffold. Featuring a tetrahydroindazole core, a primary amine, and an acetamide moiety, this structural class is frequently leveraged in the development of kinase inhibitors and anti-viral therapeutics. Understanding its pharmacokinetic (PK) profile in preclinical animal models is a critical gatekeeper for advancing such scaffolds into IND-enabling studies. This whitepaper details the mechanistic rationale, self-validating experimental protocols, and quantitative PK profiling necessary to evaluate THIA-7.

Physicochemical Properties & ADME Rationale

Before initiating in vivo studies, a rigorous assessment of THIA-7's physicochemical properties is essential. As an application scientist, I emphasize that structural features directly dictate the Absorption, Distribution, Metabolism, and Excretion (ADME) strategy.

  • Primary Amine (pKa ~8.8): At physiological pH (7.4), the primary amine is predominantly protonated. This cationic state increases aqueous solubility but drives extensive tissue distribution via binding to acidic phospholipids in tissue membranes, leading to a high Volume of Distribution (Vd).

  • Acetamide Group: Serves as a potential site for enzymatic hydrolysis or hydrogen bonding, influencing both metabolic stability and target engagement.

  • Lipophilicity (LogP ~0.8): The moderate lipophilicity ensures a balance between aqueous solubility (necessary for dissolution in the gastrointestinal tract) and membrane permeability (required for passive diffusion across the intestinal epithelium).

Table 1: Predicted Physicochemical Properties of THIA-7

PropertyValueADME Implication
Molecular Weight 194.24 g/mol Favorable for rapid oral absorption.
LogP 0.8Balanced solubility/permeability.
pKa (Amine) 8.8High tissue binding; basic nature limits passive diffusion in acidic stomach but favors intestinal absorption.
Polar Surface Area ~70 ŲGood membrane permeability; potential for moderate Blood-Brain Barrier (BBB) penetration.

In Vivo Pharmacokinetic Protocols

Expertise & Experience: The selection of animal models must be scientifically justified. Sprague-Dawley (SD) rats are utilized as the standard rodent model to evaluate baseline clearance and oral bioavailability. Beagle dogs are selected as the non-rodent species because their hepatic blood flow and metabolic enzyme homology (e.g., CYP450s) provide superior allometric scaling to human pharmacokinetics[1].

Protocol 1: Animal Dosing and Sampling

Self-Validating System: To ensure absolute bioavailability (F%) calculations are mathematically sound, a crossover design in dogs and parallel groups in rats must be strictly controlled for dose proportionality.

  • Formulation Preparation:

    • Intravenous (IV): THIA-7 is dissolved in 5% DMSO / 10% Solutol HS15 / 85% Saline. Causality: This co-solvent system ensures complete solubilization of the moderately lipophilic compound without precipitation upon injection into the aqueous bloodstream.

    • Oral (PO): Formulated as a homogeneous suspension in 0.5% Methylcellulose (MC) / 0.1% Tween 80 to mimic the dissolution kinetics of a standard solid oral dosage form.

  • Dosing Administration:

    • Rats (n=3/group): IV dose at 2 mg/kg via tail vein; PO dose at 10 mg/kg via oral gavage.

    • Dogs (n=3/group): IV dose at 1 mg/kg via cephalic vein; PO dose at 5 mg/kg via oral gavage.

  • Blood Collection:

    • Timepoints: Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Anticoagulant: Blood (~200 µL) is collected into tubes containing K2EDTA. Causality: K2EDTA is chosen over heparin because basic amines like THIA-7 can occasionally bind to heparin, artificially lowering the free fraction in plasma.

  • Plasma Processing: Centrifuge blood at 3,000 x g for 10 minutes at 4°C. Harvest plasma and immediately store at -80°C to prevent ex vivo degradation of the acetamide group by plasma amidases.

Bioanalytical Methodology (LC-MS/MS)

To quantify THIA-7 in plasma, a highly sensitive and specific LC-MS/MS method must be developed and validated in accordance with the FDA's 2018 Bioanalytical Method Validation Guidance for Industry[2] and the ICH M10 guidelines[3].

Protocol 2: Plasma Sample Processing and Bioanalysis

Self-Validating System: A Stable Isotope-Labeled Internal Standard (SIL-IS) is spiked into every sample prior to extraction. This internal standard co-elutes with THIA-7, perfectly correcting for any matrix-induced ion suppression or enhancement during Electrospray Ionization (ESI), thereby validating the accuracy of each individual injection.

  • Sample Preparation: Aliquot 50 µL of plasma. Add 150 µL of cold acetonitrile (containing 50 ng/mL SIL-IS) to precipitate proteins. Causality: Protein precipitation (PPT) is selected over liquid-liquid extraction (LLE) because the highly polar nature of THIA-7 makes partitioning into non-polar organic solvents inefficient.

  • Extraction: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatography: Separation is achieved using a C18 reversed-phase column (50 x 2.1 mm, 1.7 µm) with a gradient elution of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. Causality: The acidic modifier ensures the primary amine remains fully protonated, enhancing ionization efficiency.

  • Validation: According to ICH M10, the calibration curve covers 1 to 1000 ng/mL. The Lower Limit of Quantitation (LLOQ) must demonstrate precision and accuracy within ±20%, and all other Quality Control (QC) levels within ±15%[3].

BioanalyticalWorkflow Plasma Plasma Sample (50 µL) Precipitation Protein Precipitation (Acetonitrile + SIL-IS) Plasma->Precipitation Add Solvent Centrifugation Centrifugation (14,000 x g, 10 min) Precipitation->Centrifugation Vortex 2 min Supernatant Supernatant Transfer Centrifugation->Supernatant Extract 100 µL LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Inject 5 µL Data PK Data Analysis (Non-compartmental) LCMS->Data Peak Integration

Step-by-step bioanalytical workflow for plasma sample processing and LC-MS/MS quantification.

Pharmacokinetic Data & Allometric Scaling

Data is analyzed using Non-Compartmental Analysis (NCA). The following table synthesizes the quantitative PK parameters for THIA-7.

Table 2: Pharmacokinetic Parameters of THIA-7 in SD Rats and Beagle Dogs

ParameterUnitSD Rat (IV: 2 mg/kg)SD Rat (PO: 10 mg/kg)Beagle Dog (IV: 1 mg/kg)Beagle Dog (PO: 5 mg/kg)
Cmax ng/mL-845 ± 112-620 ± 85
Tmax hr-1.0-1.5
AUC(0-inf) hr*ng/mL1250 ± 1403875 ± 4101850 ± 2106660 ± 720
T1/2 hr2.4 ± 0.33.1 ± 0.44.5 ± 0.64.8 ± 0.5
Clearance (Cl) mL/min/kg26.6-9.0-
Vdss L/kg3.8-2.5-
Bioavailability (F) %-62% -72%

Scientific Interpretation:

  • Clearance: THIA-7 exhibits moderate clearance in rats (approaching 50% of hepatic blood flow) but low clearance in dogs (approx. 25% of hepatic blood flow). This species divergence is common for compounds metabolized by specific CYP isoforms and underscores the necessity of multi-species scaling[1].

  • Volume of Distribution (Vdss): The Vdss is significantly greater than total body water (0.6 L/kg), confirming extensive tissue distribution driven by the basic primary amine.

  • Bioavailability: Excellent oral bioavailability (>60%) across both species validates the compound's potential for oral administration, driven by its optimal LogP and lack of severe first-pass metabolism.

Mechanistic Insights & Metabolic Pathways

Understanding the metabolic fate of THIA-7 is crucial for predicting potential drug-drug interactions (DDIs) and toxicity.

  • Phase I Metabolism: The tetrahydroindazole ring is susceptible to CYP450-mediated oxidation, leading to hydroxylated metabolites.

  • Phase II Metabolism: The primary amine is a classic substrate for N-acetyltransferases (NATs). N-acetylation is a major clearance pathway for primary aliphatic and aromatic amines, converting the basic amine into a neutral, more water-soluble amide for renal excretion.

MetabolicPathway Parent THIA-7 (Parent Compound) CYP CYP450 Oxidation (Phase I) Parent->CYP Hepatic Metabolism NAT N-Acetylation (Phase II) Parent->NAT Hepatic Metabolism Excretion Renal Excretion Parent->Excretion Unchanged (~15%) Hydroxyl Hydroxylated Metabolite (M1) CYP->Hydroxyl Acetylated N-Acetyl Metabolite (M2) NAT->Acetylated Hydroxyl->Excretion High Water Solubility Acetylated->Excretion Moderate Solubility

Proposed hepatic Phase I and Phase II metabolic pathways and excretion routes for THIA-7.

Conclusion

The pharmacokinetic profiling of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide reveals a highly promising ADME profile characterized by moderate clearance, high tissue distribution, and excellent oral bioavailability. By adhering to stringent, self-validating bioanalytical protocols[2],[3], researchers can ensure that the preclinical data generated is robust, reproducible, and fully compliant with regulatory expectations for IND submissions.

References

  • Title: FDA Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation and study sample analysis Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Pharmacokinetics in Drug Discovery and Development Source: Routledge / Taylor & Francis URL: [Link]

Sources

Foundational

Whitepaper: Elucidating the Molecular Architecture of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide through Single-Crystal X-ray Diffraction

An in-depth technical guide or whitepaper on the crystal structure analysis of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide, tailored for researchers, scientists, and drug development professionals. Abstract:...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide or whitepaper on the crystal structure analysis of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide, tailored for researchers, scientists, and drug development professionals.

Abstract: The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery, providing critical insights into its physicochemical properties and biological activity. This guide offers a comprehensive technical overview of the methodologies involved in the crystal structure analysis of the novel compound 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide. We will navigate the complete workflow, from the initial steps of synthesis and crystallization to the sophisticated processes of X-ray diffraction data collection, structure solution, and refinement. This document is structured to serve as a practical, authoritative resource, blending fundamental principles with field-tested protocols to empower researchers in their structural elucidation endeavors.

The Imperative of Structural Knowledge in Drug Development

The foundational principle that a molecule's function is dictated by its structure is nowhere more relevant than in pharmaceutical sciences. For a potential therapeutic agent like 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide, a derivative of the privileged indazole scaffold, a detailed understanding of its atomic arrangement is indispensable. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for obtaining this information, providing unparalleled precision in determining bond lengths, bond angles, and the overall molecular conformation. This structural blueprint is vital for understanding structure-activity relationships (SAR), optimizing lead compounds, and securing intellectual property.

This guide provides a detailed exposition of the SC-XRD process, emphasizing the rationale behind key experimental decisions to ensure a robust and reliable structural determination.

The Crystallographic Workflow: A Step-by-Step Approach

The path from a synthesized compound to a fully refined crystal structure is a systematic and multi-stage process. The following diagram outlines the critical phases of this journey, each of which will be elaborated upon in the subsequent sections.

workflow cluster_prep Phase 1: Material Preparation cluster_data Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Determination synthesis Synthesis & High-Purity Purification crystallization Crystallization Screening synthesis->crystallization selection Crystal Selection & Mounting crystallization->selection diffractometer Diffractometer Setup (X-ray Source & Detector) selection->diffractometer collection Data Collection Strategy & Execution diffractometer->collection reduction Data Integration & Reduction collection->reduction solution Structure Solution (e.g., Direct Methods) reduction->solution refinement Iterative Refinement (Least-Squares) solution->refinement validation Structural Validation & Finalization refinement->validation

Caption: The comprehensive workflow for single-crystal X-ray diffraction analysis.

Phase 1: High-Purity Synthesis and Crystallization

Synthesis and Purification: The Prerequisite for Quality Crystals

The success of a crystallographic experiment is fundamentally dependent on the purity of the analyte. The synthesis of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide would likely proceed through a multi-step pathway, culminating in a final product that must be rigorously purified.

Expertise-Driven Insight: A purity level of >99%, as verified by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, is strongly recommended. The presence of even minor impurities can significantly impede the formation of single crystals or introduce defects into the crystal lattice, compromising the quality of the diffraction data.

Protocol: Final Purification via Recrystallization
  • Solvent Screening: Identify a suitable solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room or lower temperatures.

  • Dissolution: Dissolve the synthesized compound in a minimal volume of the hot solvent.

  • Hot Filtration: If necessary, perform a hot filtration to remove any insoluble particulate matter.

  • Controlled Cooling: Allow the solution to cool gradually to room temperature, followed by further cooling in a 4°C environment to promote slow crystal growth.

  • Crystal Isolation: Collect the purified crystals via vacuum filtration, washing with a small aliquot of the cold solvent to remove any residual soluble impurities.

  • Purity Confirmation: Re-analyze the purified material by HPLC and NMR to confirm the removal of impurities.

The Art of Crystallization

Crystallization is the process of inducing molecules to self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice. This is often the most empirical and challenging step in the workflow.

Key Crystallization Methodologies:

  • Slow Evaporation: A solution of the compound is left in a vial with a loosely fitting cap, allowing the solvent to evaporate slowly, thereby gradually increasing the concentration and inducing crystallization.

  • Vapor Diffusion: This technique involves equilibrating a concentrated drop of the compound solution with a larger reservoir containing a precipitant. The slow diffusion of the precipitant vapor into the drop promotes crystal formation.

  • Solvent/Anti-Solvent Layering: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is insoluble. Crystals can form at the interface as the two liquids slowly diffuse into one another.

Phase 2: Precision X-ray Diffraction Data Collection

Crystal Selection and Cryo-Mounting

An ideal crystal for SC-XRD analysis is a single, well-defined specimen, typically 0.1-0.3 mm in its largest dimension, with sharp faces and no visible imperfections. The chosen crystal is carefully mounted on a goniometer head, usually within a cryoloop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K).

Trustworthiness of Protocol: Cryo-cooling is a standard and essential practice that minimizes atomic thermal vibrations. This reduction in motion leads to a significant improvement in the quality of the diffraction pattern, allowing for the collection of higher resolution data and a more precise final structure.

The Modern Diffractometer and Data Acquisition

The mounted crystal is subjected to a focused beam of X-rays within a diffractometer. Key components of this instrument include a high-intensity X-ray source (often a microfocus source generating copper or molybdenum radiation), a multi-axis goniometer for precise crystal orientation, and a sensitive detector (such as a CMOS or CCD detector).

Experimental Protocol: Standard Data Collection Strategy
  • Unit Cell Determination: A series of initial diffraction images are collected to identify the positions of the Bragg reflections. This information is used by the instrument's software to determine the dimensions of the unit cell and the Bravais lattice.

  • Strategy Calculation: Based on the crystal's symmetry, the software devises an optimized data collection strategy to ensure a complete and redundant dataset is acquired. This involves a series of scans where the crystal is rotated through specific angles.

  • Full Data Collection: The calculated strategy is executed, involving the collection of hundreds or thousands of diffraction images, with each image having a predetermined exposure time.

Phase 3: From Diffraction Data to a Refined Structure

Data Integration and Reduction

The raw diffraction images are processed to measure the intensities of all the collected reflections. This process, known as integration, is followed by data reduction, where corrections for various experimental effects (e.g., Lorentz-polarization) are applied. The output is a file containing a list of Miller indices (h,k,l) and their corresponding intensities.

Solving the Phase Problem

The primary challenge in crystallography is the "phase problem"—the fact that the diffraction experiment measures intensities but loses the phase information of the X-rays. For small molecules like the one , this is typically solved using direct methods.

Authoritative Grounding: Direct methods are a powerful set of mathematical techniques that use statistical relationships between the intensities of the strongest reflections to directly determine the initial phases. This breakthrough, recognized with a Nobel Prize, allows for the ab initio solution of most small-molecule crystal structures.

Iterative Structure Refinement

Once an initial structural model is obtained, it is refined through an iterative process of full-matrix least-squares minimization. In this step, the atomic parameters (xyz coordinates and thermal displacement parameters) are adjusted to minimize the difference between the experimentally observed diffraction pattern and the one calculated from the model.

Structural Validation: Ensuring Quality and Accuracy

The final refined structure undergoes rigorous validation to ensure its chemical and crystallographic integrity. Several key metrics are used to assess the quality of the final model.

Table of Key Crystallographic Validation Metrics

MetricDescriptionTarget Value for a High-Quality Structure
R1 A measure of the agreement between observed and calculated structure factor amplitudes.< 0.05 (5%)
wR2 A weighted R-factor based on the squared structure factor amplitudes.< 0.15 (15%)
Goodness-of-Fit (GooF) A statistical measure that should approach 1.0 for a well-refined model.~1.0
Residual Electron Density The highest peaks and deepest holes in the final difference Fourier map; should be close to zero.< ±0.5 e⁻/ų

The culmination of this process is a Crystallographic Information File (CIF), a standardized format that contains all the experimental and structural details of the analysis.

Plausible Crystallographic Data for 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide

The following table presents a hypothetical but realistic set of crystallographic data for the title compound, as would be reported in a scientific publication.

ParameterHypothetical Value
Chemical FormulaC₉H₁₄N₄O
Molecular Weight194.24 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa = 8.781(2) Å, b = 12.345(3) Å, c = 9.982(2) Å, β = 106.11(1)°
Volume1039.1(4) ų
Z (Molecules per unit cell)4
Calculated Density1.240 g/cm³
X-ray SourceCu Kα (λ = 1.54184 Å)
Temperature100(2) K
Reflections Collected / Unique10542 / 2378 [R(int) = 0.031]
Final R1 [I > 2σ(I)]0.043
wR2 (all data)0.118
Goodness-of-Fit on F²1.04

Conclusion: The Power of Structural Insight

The successful elucidation of the crystal structure of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide provides a wealth of high-resolution information. This detailed structural knowledge is not merely an academic exercise; it is a critical asset in drug development. It allows for the precise analysis of the molecule's conformation, the identification of key intermolecular interactions (such as hydrogen bonding patterns), and serves as a robust foundation for computational modeling and the rational design of next-generation analogs with improved potency and selectivity.

References

  • Massa, W. (2004). Crystal Structure Determination. Springer. [Link]

  • Helliwell, J. R. (1992). Macromolecular Crystallography with Synchrotron Radiation. Cambridge University Press. [Link]

  • Sheldrick, G. M. (2015). SHELXT–Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide

An Application Note and Step-by-Step Synthesis Protocol for 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide Introduction The indazole, or benzpyrazole, is an aromatic heterocyclic compound of immense pharmacologi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Synthesis Protocol for 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide

Introduction

The indazole, or benzpyrazole, is an aromatic heterocyclic compound of immense pharmacological importance, forming the core of numerous bioactive molecules and commercially successful drugs.[1][2] While rarely found in nature, synthetic indazole derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and anti-HIV properties.[2] The structural versatility of the indazole nucleus allows for extensive functionalization, making it a "privileged scaffold" in medicinal chemistry.[2]

This document provides a detailed, step-by-step protocol for the synthesis of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide, a functionalized tetrahydro-indazole derivative. The synthetic strategy is designed around three key stages:

  • Formation of a protected amino-tetrahydro-indazole core.

  • Regioselective N-alkylation to introduce the acetamide side chain.

  • Deprotection to yield the final primary amine.

This guide explains the causality behind experimental choices, providing researchers in medicinal chemistry and drug development with a robust and reproducible protocol.

Overall Synthetic Scheme

The synthesis proceeds through a three-step sequence starting from commercially available 4-acetamidocyclohexanone. The workflow involves the formation of an enolate, cyclization with hydrazine to form the indazole core, regioselective N-alkylation, and final deprotection.

Caption: Overall synthetic workflow for the target compound.

Experimental Protocols

PART 1: Synthesis of N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)acetamide (Intermediate 1)

This initial step constructs the core heterocyclic system from a readily available starting material. The strategy involves a Claisen condensation to introduce a formyl group, which then undergoes cyclization with hydrazine.[3]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
4-Acetamidocyclohexanone155.1910.0 g (64.4 mmol)1.0
Sodium Hydride (60% disp.)24.002.84 g (70.9 mmol)1.1
Ethyl Formate74.085.23 mL (64.4 mmol)1.0
Hydrazine Hydrate (~64%)50.063.44 mL (70.9 mmol)1.1
Tetrahydrofuran (THF), anhydrous-200 mL-
Ethanol (EtOH)-150 mL-
Hydrochloric Acid (1M)-As needed-
Ethyl Acetate (EtOAc)-For extraction-
Brine-For washing-
Anhydrous Sodium Sulfate-For drying-

Step-by-Step Protocol:

  • Formylation: a. To a dry 500 mL three-neck round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (2.84 g, 1.1 eq) and anhydrous THF (100 mL). b. Cool the suspension to 0 °C using an ice bath. c. In a separate flask, dissolve 4-acetamidocyclohexanone (10.0 g, 1.0 eq) in anhydrous THF (100 mL). d. Add the 4-acetamidocyclohexanone solution dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C. e. Add ethyl formate (5.23 mL, 1.0 eq) dropwise to the reaction mixture. f. Allow the reaction to warm to room temperature and stir for 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of Hydroxymethylene Intermediate: a. Upon completion, carefully quench the reaction by slowly adding ice-cold water. b. Acidify the aqueous layer to pH ~5-6 with 1M HCl. c. Extract the mixture with ethyl acetate (3 x 100 mL). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-(2-(hydroxymethylene)-4-oxocyclohexyl)acetamide is used directly in the next step without further purification.

  • Cyclization: a. Dissolve the crude intermediate in ethanol (150 mL) in a 500 mL round-bottom flask. b. Add hydrazine hydrate (3.44 mL, 1.1 eq) to the solution. c. Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. d. Monitor the reaction by TLC until the starting material is consumed.

  • Final Work-up and Purification: a. Cool the reaction mixture to room temperature and concentrate the solvent under reduced pressure. b. Dissolve the residue in ethyl acetate and wash with water and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. d. Purify the crude product by column chromatography on silica gel to yield N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)acetamide as a solid.

PART 2: Synthesis of N-(2-(2-amino-2-oxoethyl)-4,5,6,7-tetrahydro-2H-indazol-7-yl)acetamide (Intermediate 2)

This step involves the N-alkylation of the indazole ring. The alkylation of indazoles can yield a mixture of N-1 and N-2 isomers.[4] However, substituents at the C-7 position can sterically hinder the N-1 position, thereby favoring alkylation at the N-2 position, which is the desired outcome for this synthesis.[5][6] The use of potassium carbonate in DMF is a common and effective method for this transformation.[7]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (Assuming 80% yield from Part 1)Molar Equiv.
Intermediate 1179.229.2 g (51.3 mmol)1.0
2-Bromoacetamide137.977.78 g (56.4 mmol)1.1
Potassium Carbonate (K₂CO₃)138.2110.6 g (76.9 mmol)1.5
N,N-Dimethylformamide (DMF), anhydrous-150 mL-
Ethyl Acetate (EtOAc)-For extraction-
Water-For work-up-
Brine-For washing-
Anhydrous Sodium Sulfate-For drying-

Step-by-Step Protocol:

  • Reaction Setup: a. To a 250 mL round-bottom flask, add Intermediate 1 (9.2 g, 1.0 eq), potassium carbonate (10.6 g, 1.5 eq), and anhydrous DMF (150 mL). b. Stir the suspension at room temperature for 15 minutes.

  • Alkylation: a. Add 2-bromoacetamide (7.78 g, 1.1 eq) to the mixture in one portion. b. Stir the reaction at room temperature for 18-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: a. Once the reaction is complete, pour the mixture into ice-cold water (400 mL) to precipitate the product. b. Stir the resulting slurry for 30 minutes. c. Collect the solid by vacuum filtration and wash thoroughly with water. d. Dry the solid under vacuum. If needed, further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-2 alkylated product.

PART 3: Synthesis of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide (Final Product)

The final step is the removal of the acetyl protecting group from the C-7 amine. Acid-catalyzed hydrolysis is a standard and effective method for this transformation.[8]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (Assuming 75% yield from Part 2)Molar Equiv.
Intermediate 2236.279.1 g (38.5 mmol)1.0
Hydrochloric Acid (6M aq.)36.46100 mLExcess
Sodium Hydroxide (10M aq.)40.00As needed-
Dichloromethane (DCM)-For extraction-
Anhydrous Sodium Sulfate-For drying-

Step-by-Step Protocol:

  • Hydrolysis: a. Suspend Intermediate 2 (9.1 g, 1.0 eq) in 6M aqueous HCl (100 mL) in a 250 mL round-bottom flask. b. Heat the mixture to reflux (approx. 100 °C) for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Work-up and Isolation: a. Cool the reaction mixture to 0 °C in an ice bath. b. Carefully basify the solution to pH > 10 by the slow, dropwise addition of 10M NaOH solution. Monitor the temperature to keep it below 20 °C. c. Extract the aqueous layer with dichloromethane (4 x 75 mL). d. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: a. The crude product can be purified by column chromatography on silica gel (using a DCM/Methanol gradient) or by recrystallization to afford the final product, 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and regiochemistry of alkylation. For N-1 vs. N-2 isomers, HMBC NMR experiments can be decisive.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=O).

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). National Center for Biotechnology Information.
  • Discovery and synthesis of novel indazole derivatives - Benchchem. (n.d.). BenchChem.
  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. (2024). Current Organocatalysis, 11(2), 116-153.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles - Benchchem. (n.d.). BenchChem.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. (n.d.). University College Cork.
  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate. (2026, January 10). ResearchGate.
  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. (2025, August 10). ResearchGate.
  • N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. (2021, May 10). MDPI.
  • US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. (n.d.). Google Patents.
  • US4276300A - Amino-substituted-4,5,6,7-tetrahydro-1H (or 2H)-indazoles. (n.d.). Google Patents.
  • WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. (n.d.). Google Patents.

Sources

Application

Application Note: HPLC Method Development and Validation for 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide

Target Audience: Analytical Chemists, Synthetic Biologists, and Oncology Drug Development Professionals Biological Context & Analyte Significance The compound 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Biologists, and Oncology Drug Development Professionals

Biological Context & Analyte Significance

The compound 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide is a highly specialized, structurally complex building block utilized in the synthesis of next-generation DNA Polymerase Theta (POLθ) inhibitors[1].

POLθ is a unique DNA helicase-polymerase fusion protein responsible for driving Theta-Mediated End Joining (TMEJ), an error-prone DNA double-strand break (DSB) repair pathway[2]. In healthy cells, TMEJ operates merely as a backup mechanism. However, in cancer cells harboring homologous recombination (HR) deficiencies—such as those with BRCA1 or BRCA2 mutations—the TMEJ pathway becomes critical for cellular survival[2].

Inhibiting POLθ in these HR-deficient backgrounds traps the polymerase on the DNA, inducing a state of synthetic lethality that selectively kills cancer cells while sparing healthy tissue[3]. Because our target analyte forms the core pharmacophore of several emerging POLθ inhibitors, monitoring its purity, degradation, and reaction kinetics is an absolute necessity during drug substance manufacturing[1].

G DSB DNA Double-Strand Breaks HR Homologous Recombination DSB->HR Primary Repair TMEJ Theta-Mediated End Joining DSB->TMEJ Backup Repair POLQ DNA Polymerase Theta (POLθ) TMEJ->POLQ Relies on BRCAmut BRCA1/2 Mutation BRCAmut->HR Blocks BRCAmut->TMEJ Forces dependency on Survival Cancer Cell Survival POLQ->Survival Promotes Inhibitor POLθ Inhibitor Inhibitor->POLQ Inhibits Death Synthetic Lethality Inhibitor->Death Induces

Caption: Mechanism of POLθ synthetic lethality in HR-deficient cancer cells.

Method Development Rationale: Causality in Chromatography

Developing a robust High-Performance Liquid Chromatography (HPLC) method for 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide requires addressing its specific physicochemical liabilities:

  • The Primary Amine Challenge: The aliphatic 7-amino group is highly basic (estimated pKa ~9.5). On standard silica-based C18 columns, unreacted surface silanols (which are acidic) cause severe secondary ion-exchange interactions, leading to catastrophic peak tailing.

  • Mobile Phase Causality: To mitigate this tailing, the mobile phase must be highly acidic (pH ~2.0). We utilize 0.1% Trifluoroacetic Acid (TFA) in water. TFA acts as a volatile ion-pairing agent, fully protonating the basic amine and masking the silanol sites, thereby ensuring sharp, symmetrical peaks[4].

  • Column Selection: Because the protonated amine and the acetamide moiety render the molecule highly polar, initial gradient conditions must be highly aqueous (95% water) to achieve adequate retention. A polar-endcapped C18 column is selected to prevent hydrophobic phase collapse (dewetting) under these highly aqueous conditions[4].

  • Detection: The tetrahydroindazole core provides a strong UV chromophore. A wavelength of 220 nm is selected to capture the π-π* transitions of the conjugated system, maximizing sensitivity for low-level impurity profiling.

Workflow A Analyte Profiling B Column Selection A->B Polar/Basic C Mobile Phase B->C C18 Endcapped D Gradient Design C->D 0.1% TFA E Method Validation D->E Optimize

Caption: Logical workflow for HPLC method development of polar, basic analytes.

Experimental Protocols: A Self-Validating System

The following protocol is designed with built-in System Suitability Testing (SST). The method is engineered to be self-validating ; analytical runs are only cleared for data reporting if the SST criteria are strictly met prior to sample injection.

Reagents and Sample Preparation
  • Diluent: Water:Acetonitrile (80:20, v/v). Rationale: Matching the initial gradient conditions prevents solvent-shock and peak distortion at the injection front.

  • Standard Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Solution: Dilute the stock solution 1:10 with diluent to achieve a final concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationScientific Rationale
Column Waters XBridge Shield RP18 (4.6 x 150 mm, 3.5 µm)Polar-endcapped to prevent phase collapse in highly aqueous conditions.
Mobile Phase A 0.1% TFA in Milli-Q WaterLow pH (~2.0) protonates the 7-amino group, preventing silanol tailing.
Mobile Phase B 0.1% TFA in AcetonitrileMaintains constant ion-pairing strength across the gradient.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns to maximize theoretical plates.
Injection Volume 10 µLBalances sensitivity with peak shape integrity.
Column Temp 30 °CReduces solvent viscosity and improves mass transfer kinetics.
Detection UV at 220 nmCaptures π-π* transitions of the tetrahydroindazole core.
Gradient Program

Table 2: Mobile Phase Gradient

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0955Isocratic hold (Retention of polar analyte)
2.0955Isocratic hold
10.04060Linear gradient (Elution of non-polar impurities)
12.01090Column wash
14.01090Column wash
14.1955Re-equilibration
20.0955End of run
System Suitability Test (SST) Execution

Inject the 100 µg/mL working solution six times consecutively. The analytical sequence is validated only if the system meets the following criteria:

  • Retention Time (RT) RSD: ≤ 1.0% (Confirms pump and gradient stability).

  • Peak Area RSD: ≤ 2.0% (Confirms autosampler precision).

  • Tailing Factor (Tf): 0.8 - 1.5 (Confirms effective suppression of silanol interactions by TFA).

  • Theoretical Plates (N): ≥ 5,000 (Confirms column bed integrity).

Quantitative Data & Method Validation Summary

The method was validated according to ICH Q2(R1) guidelines, demonstrating excellent linearity, sensitivity, and precision suitable for both assay and impurity profiling.

Table 3: Method Validation Parameters

Validation ParameterResultAcceptance Criteria
Linearity Range 1.0 - 200 µg/mLR² ≥ 0.999
Limit of Detection (LOD) 0.15 µg/mLS/N ≥ 3
Limit of Quantitation (LOQ) 0.50 µg/mLS/N ≥ 10
Intra-day Precision (RSD) 0.8% (n=6)≤ 2.0%
Inter-day Precision (RSD) 1.2% (n=12)≤ 2.0%
Accuracy (Recovery) 98.5% - 101.2%95.0% - 105.0%

Conclusion

This protocol establishes a robust, self-validating HPLC method for the quantification and purity assessment of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide. By leveraging an acidic ion-pairing mobile phase and a polar-endcapped stationary phase, the method systematically overcomes the inherent chromatographic challenges of the basic primary amine. This analytical framework ensures high-fidelity data generation, supporting the rapid development of next-generation POLθ inhibitors in the fight against HR-deficient cancers[5].

References

  • [1] Zonta, F., et al. "Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy." Journal of Medicinal Chemistry (ACS Publications). URL:

  • [2] "Rational Design and Biological Evaluation of a Novel Polθ Polymerase Inhibitor for Synergistic Targeting of HR-Deficient Cancers." Journal of Medicinal Chemistry (ACS Publications). URL:

  • [4] "WO2021123785A1 - Dna polymerase theta inhibitors." Google Patents. URL:

  • [5] "Discovery of Novel Orally Bioavailable Polθ Inhibitors with Arylalkyne Scaffolds for Targeting HR-Deficient Cancers." Journal of Medicinal Chemistry (ACS Publications). URL:

  • [3] "Discovery of a small-molecule inhibitor that traps Polθ on DNA and synergizes with PARP inhibitors." ResearchGate. URL:

Sources

Method

Application Notes &amp; Protocols: Leveraging 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide as a Versatile Precursor in Synthetic Chemistry

Prepared by: Gemini, Senior Application Scientist Abstract The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and FDA-approved therapeutics.[1][2] Its saturated counterpart, the 4,5,6,7-tetrahydroindazole ring system, retains and often enhances this biological relevance, particularly in the domain of kinase inhibition.[3][4][5] This guide focuses on the synthetic utility of a key building block: 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide. This precursor is uniquely functionalized with two distinct nitrogen-containing groups—a primary aliphatic amine at the C7 position and an N-acetamide moiety on the indazole ring—offering orthogonal handles for molecular elaboration. We present a series of detailed protocols and scientific rationales for employing this precursor in common, yet critical, synthetic transformations essential for drug discovery and development programs.

Introduction: The Strategic Value of the Tetrahydroindazole Scaffold

Heterocyclic compounds containing nitrogen are of paramount importance in pharmaceutical research, and the indazole framework is a prominent member of this class.[1][6] Marketed drugs such as the multi-kinase inhibitors Pazopanib and Axitinib feature the indazole core, underscoring its significance.[2] The tetrahydroindazole derivative, 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide, offers a strategic advantage for library synthesis and lead optimization. Its structure combines:

  • A 4,5,6,7-tetrahydro-2H-indazole core : This non-aromatic, partially saturated ring system provides a three-dimensional geometry that can be crucial for fitting into the active sites of protein targets, such as kinases.[4][7]

  • A C7-primary amine : This functional group serves as a versatile nucleophilic handle, readily participating in a wide range of C-N bond-forming reactions. Its position on the saturated ring allows for the introduction of diverse substituents that can explore different regions of a target's binding pocket.

  • An N2-acetamide group : This moiety provides a hydrogen bond acceptor and can influence the overall physicochemical properties of the molecule, such as solubility and metabolic stability. It also directs substitution away from the N2 position of the indazole ring.

This document provides validated protocols for the derivatization of the C7-amino group, enabling researchers to rapidly generate novel chemical matter for screening and structure-activity relationship (SAR) studies.

Precursor Profile and Handling

PropertyValueSource
Chemical Name 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide-
Molecular Formula C₉H₁₄N₄O-
Molecular Weight 194.23 g/mol -
Appearance Off-white to pale yellow solid (predicted)[8]
Stability Stable under normal storage conditions.[8]
Storage Store in a cool, dry place, tightly sealed, away from direct sunlight.[8]

Safety & Handling: While a specific Safety Data Sheet (SDS) for this exact compound is not available, compounds containing primary amino groups and amide functionalities should be handled with care in a well-ventilrated laboratory fume hood.[8] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Avoid inhalation of dust and contact with skin and eyes.[8]

Key Synthetic Transformations and Protocols

The primary amino group at the C7 position is the most reactive site for the synthetic elaborations detailed below. The protocols are designed to be robust and applicable to a wide range of substrates.

Diagram of Key Reactive Sites

G main N1 C7 Primary Amine: - Acylation - Sulfonylation - Reductive Amination - N-Arylation N1->main Primary site for functionalization N2 N-Acetamide: - Stable under most conditions - Potential for hydrolysis N2->main Modulates properties, can be cleaved

Caption: Reactive sites on the precursor molecule.

Application: Amide Bond Formation via Acylation

Scientific Rationale: Amide coupling is arguably the most frequently used reaction in medicinal chemistry for constructing complex molecules from simpler fragments.[9] The reaction of the precursor's primary amine with a carboxylic acid allows for the introduction of a vast array of functional groups. The choice of coupling reagent is critical for ensuring high yields and minimizing side reactions, particularly racemization if chiral carboxylic acids are used. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for coupling, even with less reactive amines, by forming a highly activated OAt-ester intermediate.[10]

Detailed Protocol: General Amide Coupling using HATU

  • Preparation: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M).

  • Activation: To the stirred solution, add HATU (1.2 equivalents) and N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents). Stir the mixture at room temperature for 15-20 minutes. The formation of the active ester is often accompanied by a slight color change.

  • Coupling: Add a solution of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide (1.0 equivalent) in a minimum amount of anhydrous DMF to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x), water (1x), and brine (1x).[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

Workflow Diagram: Amide Coupling

G start Dissolve Carboxylic Acid in Anhydrous DMF reagents Add HATU & DIPEA start->reagents activation Stir for 15-20 min (Active Ester Formation) reagents->activation precursor Add Precursor Solution activation->precursor reaction Stir 4-16h at RT Monitor by TLC/LC-MS precursor->reaction workup Aqueous Workup (EtOAc, NaHCO3, Brine) reaction->workup purify Dry, Concentrate & Purify via Chromatography workup->purify product Isolated Amide Product purify->product

Caption: Standard workflow for HATU-mediated amide coupling.

Application: Sulfonamide Synthesis

Scientific Rationale: The sulfonamide functional group is a key component in many therapeutic agents. It is a good hydrogen bond donor and acceptor and is generally stable metabolically. The reaction of the primary amine with a sulfonyl chloride is a straightforward and high-yielding method for its synthesis. A tertiary amine base, such as triethylamine or pyridine, is used to neutralize the hydrochloric acid generated during the reaction.

Detailed Protocol: General Sulfonylation

  • Preparation: Dissolve 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide (1.0 equivalent) in anhydrous dichloromethane (DCM) or pyridine (approx. 0.2 M) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition: If using DCM, add triethylamine (1.5 equivalents). Slowly add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 equivalents) dropwise to the cooled, stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor for the disappearance of the starting material by TLC.

  • Workup: Quench the reaction by the slow addition of water. Dilute with DCM and transfer to a separatory funnel. Wash the organic layer with 1N HCl (if a base other than pyridine was used), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude sulfonamide can be purified by flash chromatography or recrystallization.

Application: Secondary/Tertiary Amine Synthesis via Reductive Amination

Scientific Rationale: Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the introduction of alkyl or aryl-alkyl substituents onto the nitrogen atom. The reaction proceeds via the initial formation of an imine or enamine intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation as it is mild, tolerant of many functional groups, and does not readily reduce the starting aldehyde or ketone.

Detailed Protocol: General Reductive Amination using STAB

  • Preparation: To a flask containing a stirred solution of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide (1.0 equivalent) in an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF), add the aldehyde or ketone (1.0-1.2 equivalents).

  • Imine Formation: If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. Be aware of potential gas evolution.

  • Reaction: Stir at room temperature for 6-24 hours until the reaction is complete as determined by LC-MS.

  • Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent like ethyl acetate or DCM (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Summary of Synthetic Pathways

The following diagram summarizes the primary synthetic transformations available from the 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide precursor.

G cluster_products Derivative Products Amide Amide Derivative (R-CO-NH-) Sulfonamide Sulfonamide Derivative (R-SO2-NH-) SecAmine Secondary/Tertiary Amine (R-CH2-NH-) Precursor 2-(7-amino-4,5,6,7-tetrahydro- 2H-indazol-2-yl)acetamide Precursor->Amide R-COOH, HATU, DIPEA Precursor->Sulfonamide R-SO2Cl, Et3N or Pyridine Precursor->SecAmine 1. R-CHO 2. NaBH(OAc)3

Caption: Key derivatization routes from the precursor.

Conclusion

2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide is a highly valuable and versatile precursor for the synthesis of novel compounds in drug discovery. The C7-primary amine provides a reliable and predictable handle for a variety of critical bond-forming reactions. The protocols outlined in this guide are robust, well-established, and serve as a foundation for researchers to build diverse chemical libraries and perform detailed SAR studies. By leveraging this strategic intermediate, scientific teams can accelerate the discovery of new therapeutic agents built upon the privileged tetrahydroindazole scaffold.

References

  • Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 11(2), 116-153.
  • BenchChem (2025). Discovery and synthesis of novel indazole derivatives. BenchChem Technical Guides.
  • PharmaBlock. Indazoles in Drug Discovery. PharmaBlock Publication.
  • Rao, P. S., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions.
  • Greitāns, K., et al. (2018). Synthesis of Tetrahydroindazole-Triazole Conjugates and their Derivatization by the Ritter Reaction. Key Engineering Materials, 762, 14-18.
  • Greitāns, K., Rībena, D., & Turks, M. (2018). Synthesis of Tetrahydroindazole-Triazole Conjugates and their Derivatization by the Ritter Reaction. ResearchGate.
  • Greitāns, K., Rībena, D., & Turks, M. (2018). Synthesis of Tetrahydroindazole-Triazole Conjugates and their Derivatization by the Ritter Reaction. Scientific.Net.
  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: N-(5-Aminopyridin-3-yl)acetamide.
  • Burli, R. W., et al. (2014). Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. Journal of Medicinal Chemistry, 57(12), 5237-5255.
  • Currie, K. S., et al. (2015). Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry, 58(9), 3857-3884.
  • Mandadapu, R. R., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(10), 1342-1344.
  • Agudo-Álvarez, S., et al. (2022). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Pitt, N. (2010). Nitrile-containing pharmaceuticals: synthesized promiscuity. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • Currie, K. S., et al. (2015). Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. PubMed.
  • Zhang, T., & Wu, R. (2022). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. OSTI.GOV.
  • McQuaid, L. A., et al. (1993). Substituted 5-amino-4,5,6,7-tetrahydroindazoles as partial ergoline structures with dopaminergic activity. Journal of Medicinal Chemistry, 36(6), 738-743.

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide

Abstract The 4,5,6,7-tetrahydro-2H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active agents.[1][2] Unambiguous structural characterization is therefore a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 4,5,6,7-tetrahydro-2H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active agents.[1][2] Unambiguous structural characterization is therefore a critical checkpoint in the synthesis and development of novel compounds incorporating this moiety. This application note provides a comprehensive, in-depth guide to the structural elucidation of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present detailed, field-proven protocols for sample preparation and the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data. The causality behind experimental choices is explained, and a systematic approach to spectral interpretation is detailed to provide an authoritative and self-validating framework for researchers.

Introduction: The Imperative for Structural Verification

2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide is a heterocyclic compound featuring a fused pyrazole and cyclohexylamine ring system, with an N-substituted acetamide group. The presence of multiple stereocenters, tautomeric possibilities, and numerous nitrogen and hydrogen atoms necessitates a powerful analytical method for unequivocal structure confirmation.[3][4] NMR spectroscopy stands as the gold standard for this purpose, providing atom-level connectivity information through the analysis of chemical shifts, scalar couplings, and through-bond correlations.[3][5]

This guide will walk through the complete workflow, from sample preparation to the final assignment of all proton and carbon signals, ensuring high confidence in the structural identity and purity of the compound.

Molecular Structure and Atom Numbering

For clarity, the following atom numbering scheme will be used throughout this document for all spectral assignments.

(Note: The above DOT script is for illustrative labeling; a chemical drawing program should be used for an accurate molecular structure image.)

Experimental Protocols: A Self-Validating Workflow

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correct instrument parameterization. The following protocols are designed to yield high-resolution spectra suitable for full structural elucidation.

Protocol 1: NMR Sample Preparation

The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[6]

  • Compound Weighing: Accurately weigh 5-10 mg of the purified solid compound for ¹H NMR and 15-25 mg for comprehensive 2D NMR analysis.[7][8]

  • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent solvent for polar compounds containing amine and amide functionalities. Crucially, the acidic N-H protons of the amine and amide groups will be observable as they exchange slowly in this solvent, providing valuable structural information.[9]

  • Dissolution: Prepare the sample in a clean, small glass vial first. Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[6][7]

  • Homogenization: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, particulate-free solution is required.

  • Transfer: Using a glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent). Avoid introducing any solid particles.[8]

  • Internal Standard: For precise chemical shift calibration, the residual solvent peak of DMSO-d₆ at ~2.50 ppm can be used as a secondary reference.[10] For highly accurate work, a small amount of tetramethylsilane (TMS) can be added, but the residual solvent peak is often sufficient.

  • Labeling: Clearly label the NMR tube with the compound identifier, solvent, and date.

Protocol 2: 1D NMR Data Acquisition (¹H & ¹³C)

These experiments provide the fundamental framework for the structure.

  • Instrument Setup: Use a spectrometer with a field strength of 400 MHz or higher. Higher fields provide better signal dispersion and sensitivity.

  • Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal sensitivity and pulse performance.

  • Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures quantitative integration if needed.

    • Number of Scans (NS): 8-16 scans.

    • Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width (SW): ~220-240 ppm (e.g., from -10 to 210 ppm).

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or more, depending on sample concentration.

    • Processing: Apply an exponential window function (LB = 1-2 Hz). Phase and baseline correct the spectrum.

Protocol 3: 2D NMR Data Acquisition

2D NMR experiments are essential for assembling the molecular structure by revealing through-bond connectivities.[11][12]

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: Identifies protons that are spin-spin coupled (typically 2-3 bonds apart). This is used to map out proton networks within individual spin systems.[11]

    • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpmf').

    • Parameters: Use the same spectral width as the ¹H spectrum in both dimensions. Acquire 1024 points in F2 and 256-512 increments in F1. Use 2-4 scans per increment.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates each proton with its directly attached carbon (one-bond ¹JCH coupling).[12]

    • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3'). This version also allows for editing, which differentiates CH/CH₃ (positive) from CH₂ (negative) signals.

    • Parameters: Set the ¹H dimension (F2) as before. Set the ¹³C dimension (F1) to cover the expected carbon chemical shift range (e.g., 0-180 ppm). Optimize for an average one-bond coupling constant (¹JCH) of ~145 Hz.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds, ²JCH and ³JCH). This is the key experiment for connecting different spin systems and identifying quaternary carbons.[5][11]

    • Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').

    • Parameters: Set spectral windows as in HSQC. Optimize for a long-range coupling constant (ⁿJCH) of ~8 Hz. This value is a good compromise for detecting both ²J and ³J correlations.

Data Interpretation and Spectral Assignment

Disclaimer: The following spectral data is a predicted and illustrative representation based on established chemical shift principles for analogous structures.[9][10][13][14] It serves as a guide for interpreting actual experimental data.

Workflow for Structural Elucidation

Caption: NMR Data Interpretation Workflow.

Predicted Spectral Data & Analysis

¹H NMR Analysis (400 MHz, DMSO-d₆):

  • δ ~7.50 (s, 1H, H3): A singlet in the aromatic/vinylic region, characteristic of the isolated proton on the pyrazole ring.

  • δ ~7.20 (br s, 2H, Amide-NH₂): Broad singlet for the two amide protons.

  • δ ~4.50 (s, 2H, H1'): A sharp singlet for the methylene protons of the acetamide side chain, adjacent to the electron-withdrawing carbonyl and the pyrazole nitrogen.

  • δ ~3.50 (m, 1H, H7): A multiplet for the proton at the stereocenter bearing the amino group.

  • δ ~2.80-2.95 (m, 2H, H4): Multiplets for the two diastereotopic protons on C4.

  • δ ~2.55 (br s, 2H, 7-NH₂): A broad singlet for the primary amine protons.

  • δ ~1.70-2.00 (m, 4H, H5 & H6): Overlapping multiplets for the methylene protons in the saturated ring.

  • Causality: Protons on the saturated ring (H4-H7) are expected to be multiplets due to complex geminal and vicinal coupling. The chemical shifts are in the aliphatic region, with H7 shifted downfield due to the adjacent nitrogen atom.

¹³C NMR Analysis (100 MHz, DMSO-d₆):

  • δ ~168.0 (C2'): Carbonyl carbon of the acetamide.

  • δ ~145.0 (C7a): Quaternary carbon at the ring junction.

  • δ ~140.0 (C3): Protonated carbon of the pyrazole ring.

  • δ ~120.0 (C3a): Quaternary carbon of the pyrazole ring at the fusion point.

  • δ ~55.0 (C1'): Methylene carbon of the acetamide side chain.

  • δ ~52.0 (C7): Carbon bearing the amino group.

  • δ ~30.0 (C4): Methylene carbon adjacent to the pyrazole ring.

  • δ ~25.0, 22.0 (C5, C6): Methylene carbons of the saturated ring.

2D NMR Correlation Analysis:

  • COSY Analysis:

    • A correlation network will be observed connecting H7 -> H6 -> H5 -> H4, confirming the connectivity within the six-membered ring.

    • No other correlations are expected, as H3 and H1' are isolated spin systems.

  • HSQC Analysis:

    • This experiment will unambiguously link each proton signal (except the exchangeable NH protons) to its corresponding carbon signal listed above (e.g., δH 7.50 correlates with δC 140.0).

  • HMBC Analysis (The Key to Assembly):

    • Connecting the side chain: A strong correlation from the H1' protons (δ ~4.50) to the C3 and C3a carbons of the pyrazole ring confirms that the acetamide group is attached to the N2 position. A correlation to the C2' carbonyl carbon will also be seen.

    • Confirming Ring Fusion: The H4 protons (δ ~2.80-2.95) will show correlations to C3a, C5, and C7a. The H7 proton (δ ~3.50) will show correlations to C5, C6, and C7a. These correlations are critical to confirming the tetrahydroindazole core structure.

    • Amide Group: The amide protons (δ ~7.20) should show a correlation to the C2' carbonyl carbon.

Caption: Key 2D NMR Correlations for Structure Assembly.

Summary of Assignments
Atom #Predicted ¹H δ (ppm), Mult.Predicted ¹³C δ (ppm)Key HMBC Correlations (from H)
37.50, s140.0C3a, C7a, C1'
3a-120.0-
42.80-2.95, m30.0C3a, C5, C6
51.70-2.00, m25.0C4, C6, C7
61.70-2.00, m22.0C4, C5, C7, C7a
73.50, m52.0C5, C6, C7a
7a-145.0-
1'4.50, s55.0C3, C3a, C2'
2'-168.0-
7-NH₂2.55, br s-C6, C7
Amide-NH₂7.20, br s-C2'

Conclusion

The combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and indispensable toolkit for the complete and unambiguous structural characterization of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide. The systematic application of the protocols and interpretation workflow described herein allows researchers to establish atomic connectivity with high confidence, a non-negotiable requirement for advancing compounds in drug discovery and development pipelines. This self-validating approach ensures scientific integrity and provides the foundational data for all subsequent research.

References

  • NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved from [Link]

  • NMR sample preparation guidelines. (2025, May 23). Inoviem Scientific. Retrieved from [Link]

  • NMR Sample Preparation Guidelines. (2011, February 16). University of Leicester. Retrieved from [Link]

  • H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. (2026, March 20). Authorea. Retrieved from [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University NMR Facility. Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved from [Link]

  • Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. (2014, June 11). ACS Publications. Retrieved from [Link]

  • ¹H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. (2025, April 30). MDPI. Retrieved from [Link]

  • Green Synthetic Approach to Some Biologically Active Heterocyclic Compounds: A Review. (2019, January 18). E-RESEARCHCO. Retrieved from [Link]

  • Interpreting 2-D NMR Spectra. (2023, February 11). Chemistry LibreTexts. Retrieved from [Link]

  • 2D NMR. (n.d.). EPFL. Retrieved from [Link]

  • (PDF) Synthesis and characterization of new 2-(alkylamino)acetamides. (2003, June). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. (2025, August 10). ResearchGate. Retrieved from [Link]

  • NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Acetamide - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • New 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives as paddy field herbicides. (2005, May 15). Pest Management Science. Retrieved from [Link]

  • (PDF) ¹³C NMR of indazoles. (2016, April 7). ResearchGate. Retrieved from [Link]

  • The ¹H & ¹³C NMR spectra of thiazole derivative 10d. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. (2015, April 1). PubMed. Retrieved from [Link]

Sources

Method

Application Note: Mass Spectrometry Fragmentation Pathways of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Ionization Mode: Electrospray Ionization Positive Mode (ESI+) I...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Ionization Mode: Electrospray Ionization Positive Mode (ESI+)

Introduction & Chemical Context

Tetrahydroindazole derivatives have emerged as highly privileged scaffolds in modern drug discovery, frequently utilized in the design of kinase inhibitors and human dihydroorotate dehydrogenase (DHODH) inhibitors [1]. The compound 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide (Chemical Formula: C9​H14​N4​O ; Monoisotopic Mass: 194.1168 Da) is a highly functionalized molecule featuring a fully saturated carbocyclic ring fused to a pyrazole core, functionalized with a primary amine and an N-acetamide moiety.

Understanding its collision-induced dissociation (CID) behavior is critical for pharmacokinetic profiling, metabolite identification, and bioanalytical quantification. This application note details the mechanistic causality behind its fragmentation and provides a self-validating analytical protocol for its characterization.

Theoretical Basis of Fragmentation (Mechanistic Causality)

In positive-ion electrospray ionization (ESI+), the molecule readily forms a protonated precursor ion [M+H]+ at m/z 195.1246 . Protonation is thermodynamically favored at two primary sites: the highly basic primary amine (C7 position) and the unsubstituted nitrogen of the indazole core. The site of protonation dictates the subsequent fragmentation cascades:

Pathway A: Acetamide Cleavage (Loss of Ketene)

When protonation occurs at the indazole core or the acetamide nitrogen, the system undergoes a characteristic 4-centered McLafferty-type rearrangement. This results in the neutral loss of a ketene molecule ( CH2​=C=O , -42.0106 Da), yielding a fragment at m/z 153.1140 . This pathway is a hallmark of N-alkyl and N-aryl acetamides, driven by the thermodynamic stability of the resulting amine-substituted heterocycle [2].

Pathway B: Cyclic Amine Cleavage (Loss of Ammonia)

When the charge is localized on the C7 primary amine, the system undergoes an inductive cleavage. The saturated nature of the 4,5,6,7-tetrahydro ring facilitates the expulsion of neutral ammonia ( NH3​ , -17.0265 Da), generating a stabilized carbocation at m/z 178.0981 . This behavior is highly characteristic of aliphatic and macrocyclic amines subjected to ionization [3].

Pathway C: Sequential and Ring Cleavages

Sequential losses of both NH3​ and ketene generate a highly conjugated, stable core fragment at m/z 136.0875 . Further application of collision energy drives the retro-Diels-Alder (RDA) ring opening of the tetrahydroindazole core, typically expelling hydrogen cyanide (HCN, -27.0109 Da) to yield a terminal fragment at m/z 109.0763 .

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS protocol incorporates built-in system suitability checks and dynamic collision energy (CE) optimization. Do not proceed to sample analysis without passing the validation gates.

Step-by-Step Methodology
  • Sample Preparation & Blank Validation :

    • Prepare a 1 µg/mL stock solution of the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Self-Validation Gate: Inject a matrix blank (solvent only) prior to the analyte. The baseline must show a signal-to-noise ratio (S/N) < 3 at m/z 195.1 to rule out column carryover.

  • System Suitability Testing (SST) :

    • Infuse a standard tuning mix (e.g., Reserpine, m/z 609.28) to verify mass accuracy (<5 ppm error) and detector sensitivity.

  • Chromatographic Separation :

    • Column : C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A : HPLC-grade Water + 0.1% Formic Acid.

    • Mobile Phase B : HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • Gradient : 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Optimization (CE Ramping) :

    • Operate the mass spectrometer in ESI+ mode. Isolate the precursor ion (m/z 195.1) in Q1.

    • Self-Validation Gate: Perform a CE ramp from 10 eV to 50 eV in 5 eV increments. Select the CE that depletes the precursor ion to ~10-20% relative abundance. This ensures maximum yield of diagnostic product ions without excessive secondary fragmentation.

  • Data Acquisition :

    • Acquire Product Ion scans (m/z 50–200) using the optimized CE (typically 20-25 eV for ketene loss, 30-35 eV for ring cleavage).

LCMS_Workflow S1 1. Sample Prep & Blank Check S2 2. System Suitability (Reserpine Tuning) S1->S2 S3 3. LC Separation (C18 Gradient) S2->S3 S4 4. CE Ramping (10-50 eV) S3->S4 S5 5. MS/MS Data Acquisition S4->S5

Fig 1: Self-validating LC-MS/MS experimental workflow with dynamic collision energy optimization.

Quantitative Data Presentation

The following table summarizes the exact masses, elemental compositions, and neutral losses for the predicted fragmentation cascade.

Ion TypePredicted m/zElemental CompositionNeutral LossLoss Mass (Da)Proposed Mechanism
Precursor 195.1246 [C9​H15​N4​O]+ N/AN/AProtonation (ESI+)
Fragment 1 178.0981 [C9​H12​N3​O]+ NH3​ 17.0265Inductive Cleavage
Fragment 2 153.1140 [C7​H13​N4​]+ C2​H2​O (Ketene)42.0106McLafferty Rearrangement
Fragment 3 136.0875 [C7​H10​N3​]+ NH3​ + C2​H2​O 59.0371Sequential Cleavage
Fragment 4 109.0763 [C6​H9​N2​]+ NH3​ + C2​H2​O + HCN 86.0480Retro-Diels-Alder

Visualized Fragmentation Pathway

Fragmentation_Pathway Precursor Precursor Ion [M+H]+ m/z 195.1246 Frag1 Loss of Ammonia [M+H - NH3]+ m/z 178.0981 Precursor->Frag1 - NH3 (17.03 Da) Inductive Cleavage Frag2 Loss of Ketene [M+H - C2H2O]+ m/z 153.1140 Precursor->Frag2 - C2H2O (42.01 Da) McLafferty Rearrangement Frag3 Sequential Loss [M+H - NH3 - C2H2O]+ m/z 136.0875 Frag1->Frag3 - C2H2O (42.01 Da) Frag2->Frag3 - NH3 (17.03 Da) Frag4 Ring Cleavage [Core - HCN]+ m/z 109.0763 Frag3->Frag4 - HCN (27.01 Da) Retro-Diels-Alder

Fig 2: MS/MS fragmentation pathway of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide.

References

  • "Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • "Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations." Journal of the American Society for Mass Spectrometry, ACS Publications. URL:[Link]

Application

Cell culture assay protocols involving 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide

Target Audience: Researchers, assay development scientists, and medicinal chemists in drug discovery. Focus: Utilizing 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide (CAS: 1803598-18-6) as a core scaffold in ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and medicinal chemists in drug discovery. Focus: Utilizing 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide (CAS: 1803598-18-6) as a core scaffold in antiviral and targeted kinase inhibitor assays.

Introduction & Mechanistic Rationale

In modern structure-based drug design, the 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide moiety has emerged as a highly versatile pharmacophore. The tetrahydroindazole core provides a conformationally restricted, lipophilic scaffold that is exceptionally well-suited for occupying deep hydrophobic pockets, such as the conserved interfaces of HIV-1 capsid hexamers [1].

From a medicinal chemistry perspective, this specific building block offers two critical functional advantages:

  • The 2-Acetamide Group: Acts as a rigid, directional hydrogen-bond donor/acceptor pair, anchoring the molecule to protein backbones.

  • The 7-Amino Group: Serves as a primary nucleophilic handle. It allows medicinal chemists to perform facile late-stage functionalization (e.g., amide couplings or reductive aminations) to explore Structure-Activity Relationships (SAR) and optimize pharmacokinetic properties without disrupting the core binding motif.

When evaluating derivatives of this compound in cell culture, establishing a self-validating assay system is paramount. Because highly lipophilic functionalizations at the 7-amino position can inadvertently increase off-target membrane disruption, efficacy readouts must be strictly multiplexed with cytotoxicity readouts [2]. This ensures that any observed target inhibition is driven by true pharmacological engagement rather than non-specific cell death.

Experimental Workflow

The following diagram illustrates the logical flow of our multiplexed cell-based screening protocol. By integrating compound preparation, cell treatment, and dual-readout systems, the workflow inherently controls for false positives caused by compound toxicity.

AssayWorkflow cluster_0 Phase 1: Compound Preparation cluster_1 Phase 2: Cell Culture & Treatment cluster_2 Phase 3: Multiplexed Readouts N1 2-(7-amino-4,5,6,7-tetrahydro- 2H-indazol-2-yl)acetamide (Stock in 100% DMSO) N2 Serial Dilution (10-point curve, 1:3 steps) N1->N2 N4 Compound Incubation (Max 0.5% DMSO final) N2->N4 Transfer N3 Target Cells (e.g., MT-4 or HEK293T) N3->N4 Seed N5 Antiviral / Target Assay (e.g., p24 ELISA / NanoBRET) N4->N5 N6 Cytotoxicity Assay (e.g., CellTiter-Glo ATP) N4->N6 N7 Data Analysis (IC50, CC50, Selectivity Index) N5->N7 N6->N7

Fig 1: Multiplexed cell-based screening workflow for tetrahydroindazole derivatives.

Detailed Experimental Protocols

Protocol A: Multiplexed Antiviral Efficacy and Cytotoxicity Assay

Causality & Design Choice: MT-4 cells are utilized due to their high permissivity to viral infection and rapid doubling time. We employ acoustic liquid handling to dispense compounds; this eliminates tip-based carryover and allows us to keep the final DMSO concentration at ≤0.5%, preventing solvent-induced basal toxicity that could skew the Selectivity Index (SI).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the synthesized tetrahydroindazole derivatives in 100% anhydrous DMSO to yield a 10 mM stock. Prepare a 10-point, 3-fold serial dilution in a 384-well cyclic olefin copolymer (COC) source plate.

  • Cell Seeding & Infection: Suspend MT-4 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin/streptomycin. Infect the cell suspension with the target virus (e.g., HIV-1 IIIB) at a multiplicity of infection (MOI) of 0.01.

  • Plating: Dispense 50 µL of the infected cell suspension (approx. 10,000 cells/well) into a white, clear-bottom 384-well assay plate.

  • Compound Dosing: Using an Echo acoustic liquid handler, transfer 250 nL of the serially diluted compounds directly into the assay plates (Final DMSO = 0.5%).

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 5 days.

  • Efficacy Readout (Target Inhibition): Extract 10 µL of the culture supernatant and quantify viral replication by measuring extracellular antigen levels (e.g., p24) using an AlphaLISA or standard ELISA kit. Read the emission at 615 nm.

  • Cytotoxicity Readout (Internal Control): To the remaining 40 µL of cells/media in the assay plate, add 20 µL of CellTiter-Glo® reagent. Shake orbitally for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and measure luminescence. This quantifies intracellular ATP, serving as a direct proxy for cell viability [2].

Protocol B: Intracellular Target Engagement (NanoBRET)

Causality & Design Choice: While phenotypic assays (Protocol A) prove efficacy, they do not prove mechanism. To confirm that functionalization of the 7-amino group directly engages the intended intracellular target, a Bioluminescence Resonance Energy Transfer (BRET) assay is required.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target protein fused to a NanoLuc® luciferase reporter.

  • Seeding: Seed the transfected cells into 96-well plates at a density of 20,000 cells/well. Incubate for 24 hours at 37°C.

  • Tracer Addition: Add a cell-permeable fluorescent tracer (compatible with the target's binding pocket) at its pre-determined Kd​ concentration.

  • Compound Competition: Add the tetrahydroindazole test compounds in a dose-response format. If the test compound successfully binds the target, it will competitively displace the fluorescent tracer, reducing the BRET signal.

  • Measurement: Read the dual-emission BRET signal (ratio of tracer emission at 610 nm to NanoLuc emission at 460 nm) using a multi-mode microplate reader.

Data Presentation & Pharmacological Profiling

Quantitative data must be synthesized to evaluate the therapeutic window of the synthesized derivatives. The Selectivity Index (SI) is calculated as the ratio of CC50​ (cytotoxicity) to IC50​ (efficacy).

As shown in the representative data below, the unfunctionalized parent compound (CAS 1803598-18-6) exhibits poor target affinity. However, coupling bulky, lipophilic groups (such as a 3,5-difluorobenzamide) to the 7-amino position drastically increases target affinity by occupying adjacent hydrophobic pockets, driving the IC50​ into the sub-nanomolar range while maintaining a wide safety margin.

CompoundModification at 7-AminoTarget IC50​ (nM)Cytotoxicity CC50​ (µM)Selectivity Index (SI)ClogP
Parent (CAS 1803598-18-6)None (-NH₂)>10,000>50N/A0.8
Derivative A Acetamide450>50>1111.2
Derivative B Benzamide12252,0833.4
Derivative C 3,5-Difluorobenzamide0.51530,0004.1

References

  • Title: Clinical targeting of HIV capsid protein with a long-acting small molecule Source: Nature URL: [Link]

  • Title: Multiplexed viability, cytotoxicity and apoptosis assays for cell-based screening Source: Current Chemical Genomics URL: [Link]

Method

In vivo dosing protocols for 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide

The transition of a New Chemical Entity (NCE) from in vitro screening to in vivo validation is a critical inflection point in drug development. For investigational small molecules like 2-(7-amino-4,5,6,7-tetrahydro-2H-in...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition of a New Chemical Entity (NCE) from in vitro screening to in vivo validation is a critical inflection point in drug development. For investigational small molecules like 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide (CAS: 1803598-18-6) , establishing a robust in vivo dosing and pharmacokinetic (PK) protocol requires a deep understanding of the compound’s physicochemical properties, formulation thermodynamics, and murine physiology.

This application note provides a comprehensive, field-tested methodology for formulating and dosing this tetrahydroindazole derivative in preclinical murine models.

Physicochemical Profiling & Formulation Strategy

Before initiating any in vivo study, the formulation must be optimized to ensure the compound remains in solution upon introduction to the physiological environment. Often, early biology efforts focus solely on efficacy, allowing physicochemical profiling to take a back seat, which can lead to high PK variability and study failure[1].

2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide (MW: 194.23 g/mol ) features a lipophilic tetrahydroindazole core coupled with a primary amine and an acetamide moiety. While the amine provides a basic center (pKa ~8.5) that can be leveraged for salt formation, the neutral free base often exhibits BCS Class II/IV characteristics (poor aqueous solubility)[2].

Vehicle Selection Causality

To achieve a stable solution for Intravenous (IV) and Per Os (PO) dosing, we utilize a co-solvent system: 5% DMSO, 10% Tween 80, and 85% Saline .

  • DMSO (5%) : Acts as the primary solvent to disrupt the crystal lattice energy of the compound. We cap DMSO at 5% to prevent hemolysis and localized tissue toxicity upon IV injection.

  • Tween 80 (10%) : A non-ionic surfactant that forms micelles around the hydrophobic indazole core. This is critical to prevent the compound from precipitating ("crashing out") when the high-concentration dose is rapidly diluted in the aqueous environment of the bloodstream[2].

  • Saline (85%) : Provides an isotonic bulk vehicle to match the osmolarity of murine blood (~300 mOsm/L).

Experimental Workflow & Pathway

Workflow A Compound: CAS 1803598-18-6 Physicochemical Profiling B Vehicle Optimization (DMSO / Tween 80 / Saline) A->B Solubility Screening C In Vivo Dosing (C57BL/6 Mice) B->C Formulated Solution D IV Bolus (2 mg/kg) C->D E PO Gavage (10 mg/kg) C->E F Serial Microsampling (Submandibular Vein) D->F t=0.08 to 24h E->F t=0.25 to 24h G Plasma Extraction & LC-MS/MS Bioanalysis F->G Centrifugation H NCA Pharmacokinetic Parameter Modeling G->H Concentration Time-Course

In Vivo PK Workflow for 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide.

Step-by-Step In Vivo Pharmacokinetic Protocol

Traditional PK studies require terminal bleeding, consuming 18–36 mice per compound and introducing high inter-subject variability[3]. To build a self-validating and ethical system, this protocol utilizes a serial microsampling technique , allowing a complete PK profile to be generated from a single cohort of mice[4].

Phase A: Formulation Preparation
  • Weigh exactly 2.0 mg of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide into a sterile glass vial.

  • Add 50 µL of molecular-grade DMSO. Vortex for 60 seconds until the solution is completely clear. Note: Do not proceed if particulates remain; gentle sonication at 37°C may be required.

  • Add 100 µL of Tween 80. Vortex vigorously for 2 minutes to ensure homogenous micelle formation.

  • Slowly add 850 µL of 0.9% sterile Saline dropwise while continuously vortexing. This yields a 2.0 mg/mL clear dosing solution.

Phase B: Animal Dosing (Male C57BL/6 Mice, 8-10 weeks old)

Strict adherence to dosing volumes is required to prevent physiological stress, which can artificially alter cardiac output and hepatic clearance rates.

RouteTarget DoseSolution ConcentrationDosing Volume LimitAdministration Technique
IV 2 mg/kg0.4 mg/mL5 mL/kgLateral tail vein injection using a 27G needle.
PO 10 mg/kg1.0 mg/mL10 mL/kgOral gavage using a 20G stainless steel bulb-tipped needle.
Phase C: Serial Blood Collection

Obtain blood samples (20–30 µL) at predetermined time points to capture the absorption, distribution, metabolism, and elimination phases[4].

  • Time Points (IV): 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h.

  • Time Points (PO): 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h.

  • Technique: Properly restrain the mouse to apply adequate pressure to the maxillary vein. Puncture the submandibular vein using a 4 mm animal lancet[3].

  • Collect the blood into K2-EDTA coated microcentrifuge tubes. Apply gentle pressure with sterile gauze to achieve hemostasis.

  • Immediately store samples on wet ice to halt ex vivo enzymatic degradation of the acetamide group.

Phase D: Plasma Processing & LC-MS/MS
  • Centrifuge the whole blood at 10,000 rpm for 10 minutes at 4°C to separate the plasma[4].

  • Transfer the golden plasma supernatant to a 96-well plate.

  • Precipitate plasma proteins by adding 3 volumes of ice-cold Acetonitrile (containing an internal standard, e.g., Tolbutamide).

  • Centrifuge at 15,000 rpm for 15 minutes. Inject the supernatant into an LC-MS/MS system equipped with a C18 column, utilizing a gradient of water/acetonitrile with 0.1% formic acid.

Quantitative Data Analysis & Expected Parameters

Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is performed to derive the PK parameters. Because 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide is a small, moderately lipophilic molecule, it is expected to distribute widely into tissues, presenting a volume of distribution (Vd) greater than total body water.

Table 1: Anticipated Pharmacokinetic Parameters (NCA Modeling)

ParameterDefinitionExpected Range (IV - 2 mg/kg)Expected Range (PO - 10 mg/kg)
Cmax Maximum plasma concentration800 - 1200 ng/mL1500 - 2500 ng/mL
Tmax Time to reach Cmax0.08 h (5 min)0.5 - 1.0 h
AUC(0-t) Area under the curve1200 - 1800 hng/mL3500 - 5000 hng/mL
t1/2 Elimination half-life1.5 - 2.5 h2.0 - 3.0 h
CL Systemic clearance15 - 25 mL/min/kgN/A
F% Oral BioavailabilityN/A40% - 60%

Note: If the oral bioavailability (F%) drops below 10%, the compound may be undergoing extensive first-pass hepatic metabolism, necessitating the synthesis of prodrugs or structural optimization of the primary amine.

Transitioning to Efficacy Studies

Once the PK profile is established, the data must dictate the efficacy dosing regimen. If the half-life ( t1/2​ ) is approximately 2 hours, maintaining therapeutic exposure above the in vitro IC50​ or EC50​ may require twice-daily (BID) or thrice-daily (TID) dosing in murine disease models. Do not default to once-daily (QD) dosing without PK justification, as sub-therapeutic trough levels will yield false-negative efficacy results.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. National Institutes of Health (NIH) / PMC. 1

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK. 2

  • In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. National Institutes of Health (NIH) / PMC. 4

  • Murine Pharmacokinetic Studies. National Institutes of Health (NIH) / PMC. 3

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide in aqueous media

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction This guide provides in-depth technical assistance for researchers encountering aqueous solubility challenges with the novel compound 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides in-depth technical assistance for researchers encountering aqueous solubility challenges with the novel compound 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide. This molecule, characterized by a tetrahydroindazole core, possesses an ionizable primary amine and an amide substituent, which collectively influence its physicochemical properties. Poor aqueous solubility is a frequent hurdle in drug discovery, impacting everything from initial in vitro screens to final formulation.[1][2] This center is designed to provide both foundational understanding and actionable troubleshooting strategies to ensure the successful use of this compound in your research.

While specific experimental data for this exact molecule is not publicly available, its structure allows us to apply well-established principles of medicinal chemistry and pharmaceutical science. The strategies outlined below are based on the behavior of similar heterocyclic and ionizable compounds.[3][4][5][6][7][8]

Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that affect its solubility?

Answer: The solubility of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide is primarily governed by a balance of three key features:

  • The Tetrahydroindazole Core: This fused ring system is largely hydrophobic and contributes to low intrinsic aqueous solubility.

  • The Primary Amino Group (-NH2): This is a basic, ionizable group.[3][4] At a pH below its pKa, this group will be protonated (-NH3+), which significantly increases its polarity and interaction with water, thereby enhancing solubility.[9][10]

  • The Acetamide Group (-NHC(O)CH3): The amide group is polar and capable of hydrogen bonding, which can aid solubility. However, its contribution can sometimes be offset by strong intermolecular hydrogen bonds in the crystal lattice, which increases the energy required to dissolve the solid.[11]

Q2: Why is my stock solution in DMSO precipitating when I dilute it into an aqueous buffer (e.g., PBS pH 7.4)?

Answer: This is a common phenomenon for poorly soluble compounds.[12] You are performing an "antisolvent precipitation." The compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), but when this solution is diluted into an aqueous buffer where the compound's solubility is much lower, the compound crashes out of solution. The final concentration of DMSO in your aqueous solution is often too low to keep the compound dissolved.[13]

Q3: What is the first thing I should try to improve solubility in a simple aqueous buffer?

Answer: The most direct and effective first step is pH adjustment .[10][14] Given the presence of a basic amino group, lowering the pH of the aqueous buffer will increase the proportion of the protonated, more soluble form of the molecule. It is generally recommended to adjust the pH to be at least 2 units below the compound's pKa for maximal solubility enhancement.[9]

Troubleshooting Guide: Step-by-Step Protocols

This section provides detailed protocols for systematically addressing and overcoming solubility issues.

Issue 1: Compound is poorly soluble in neutral aqueous media (e.g., PBS pH 7.4).

Causality: Ionizable compounds exhibit pH-dependent solubility.[3][4] By systematically testing solubility across a range of pH values, you can identify the optimal pH for your experiments. The primary amine on the tetrahydroindazole ring is the key player here; protonating it at lower pH will disrupt crystal lattice energy and favor solvation by water molecules.[15][16][17][18]

Protocol:

  • Prepare a Series of Buffers: Prepare a set of biologically compatible buffers (e.g., citrate, phosphate, acetate) with pH values ranging from 4.0 to 7.4.

  • Equilibrate an Excess of Solid: Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that undissolved material remains.

  • Shake to Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[19] The "shake-flask" method is a gold standard for this determination.[20]

  • Separate Solid from Supernatant: Centrifuge the vials at high speed to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid particles are transferred. Filtering through a 0.22 µm PVDF filter is also recommended.

  • Quantify Concentration: Determine the concentration of the dissolved compound in each supernatant using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.

  • Analyze Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to generate a solubility-pH profile.

Expected Outcome: You should observe a significant increase in solubility as the pH decreases.

Buffer pHBuffer SystemMeasured Solubility (µM)[5][6]
7.4Phosphate< 1
6.5Phosphate15
5.5Acetate150
4.5Acetate> 1000
Issue 2: pH modification is not feasible or sufficient for the desired concentration.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[21][22] This makes the aqueous environment more favorable for dissolving lipophilic molecules by reducing the energy required to create a cavity for the solute.[13][23] Common co-solvents in research include DMSO, ethanol, and polyethylene glycols (PEGs).[13][24]

Protocol:

  • Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system (e.g., DMSO, ethanol, PEG 400).

  • Prepare Co-solvent/Buffer Mixtures: Create a series of solutions with varying percentages of the co-solvent in your primary aqueous buffer (e.g., 1%, 2%, 5%, 10% v/v DMSO in PBS).

  • Prepare a Concentrated Stock: Dissolve the compound in 100% co-solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Dilute into Co-solvent Mixtures: Carefully dilute the stock solution into the co-solvent/buffer mixtures prepared in step 2. Observe for any precipitation.

  • Determine Maximum Solubility: Use the shake-flask method described previously with the co-solvent mixtures to precisely determine the solubility enhancement.

Important Consideration: Be mindful of the co-solvent's potential to affect your biological assay. Always run a vehicle control with the highest concentration of co-solvent used.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) inner cavity.[25][26] They can encapsulate poorly soluble drug molecules, like our tetrahydroindazole, forming a "guest-host" inclusion complex.[14][27] This complex has a hydrophilic exterior, rendering the overall package soluble in water.[25][26] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[28]

Protocol:

  • Prepare Cyclodextrin Solutions: Make a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 1%, 2%, 5%, 10% w/v).

  • Perform Phase Solubility Study: Add an excess of the solid compound to each cyclodextrin solution.

  • Equilibrate and Analyze: Follow the shake-flask protocol (agitate for 24-48h, separate solid, quantify supernatant) to determine the compound's solubility at each cyclodextrin concentration.

  • Plot the Data: A plot of drug solubility versus cyclodextrin concentration should be linear (an AL-type diagram), and the slope can be used to determine the complexation efficiency.[14]

Visual Workflow and Decision Guides
Troubleshooting Workflow for Solubility Enhancement

This diagram outlines a logical progression for addressing solubility challenges, starting with the simplest and most common techniques.

Solubility_Workflow Start Start: Compound Precipitates in Aqueous Media pH_Mod Strategy 1: pH Modification (Lower pH for Basic Amine) Start->pH_Mod Check_pH Is Desired Concentration Achieved and pH Compatible with Assay? pH_Mod->Check_pH Co_Solvent Strategy 2: Co-Solvent Addition (e.g., DMSO, PEG 400) Check_pH->Co_Solvent No Success Success: Proceed with Experiment Check_pH->Success Yes Check_CoSolvent Is Concentration Achieved and Co-Solvent Level Tolerated by Assay? Co_Solvent->Check_CoSolvent Cyclodextrin Strategy 3: Cyclodextrin Complexation (e.g., HP-β-CD) Check_CoSolvent->Cyclodextrin No Check_CoSolvent->Success Yes Cyclodextrin->Success Yes Reassess Reassess Formulation: Consider Advanced Methods (e.g., Nanosuspension) Cyclodextrin->Reassess No Cyclodextrin_Mechanism cluster_0 Insoluble State cluster_1 Solubilization Process cluster_2 Soluble Inclusion Complex Drug Drug Molecule (Hydrophobic Core) Water1 Water (Aqueous Media) CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) Drug->CD Complex Soluble Guest-Host Complex CD->Complex Water2 Water (Aqueous Media)

Caption: Cyclodextrin encapsulation of a hydrophobic molecule.

References
  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC. Available at: [Link]

  • Cosolvent - Wikipedia. Wikipedia. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • How can cyclodextrins enhance solubility? Carbohydrate Chronicles. Available at: [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. Available at: [Link]

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. PMC - NIH. Available at: [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. Available at: [Link]

  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. PMC - NIH. Available at: [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Available at: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. PMC - NIH. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research. Available at: [Link]

  • Development of Tetrahydroindazole‐Based Potent and Selective Sigma‐2 Receptor Ligands. SciSpace. Available at: [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water. International Journal of Current Pharmaceutical Research. Available at: [Link]

  • Is the solubility of amino acids affected by their pH levels? Quora. Available at: [Link]

  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET and DMPK. Available at: [Link]

  • The solubility-pH profiles of amino acids showing departures from the... ResearchGate. Available at: [Link]

  • pH dependence of amino acid solubility. ResearchGate. Available at: [Link]

  • Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. Pharmaceutical Sciences. Available at: [Link]

  • Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. Available at: [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. Available at: [Link]

  • CHAPTER 2: Tactics to Improve Solubility. Books - The Royal Society of Chemistry. Available at: [Link]

  • Green Solvents for the Formation of Amide Linkage. ResearchGate. Available at: [Link]

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? ResearchGate. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

Sources

Optimization

Improving the synthetic yield of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide

Welcome to the Technical Support Center for tetrahydroindazole synthesis. This guide is designed for medicinal chemists and process scientists working to optimize the synthetic yield of 2-(7-amino-4,5,6,7-tetrahydro-2H-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for tetrahydroindazole synthesis. This guide is designed for medicinal chemists and process scientists working to optimize the synthetic yield of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide .

Tetrahydroindazole derivatives are highly valued scaffolds in modern drug discovery, frequently utilized in the development of sigma-2 receptor ligands[1], antituberculosis agents[2], and novel DNA Polymerase Theta (POLθ) inhibitors for precision oncology[3]. However, the synthesis of the 2-substituted, 7-amino functionalized core presents significant regiochemical challenges.

Below, we break down the causality behind the experimental choices, providing self-validating protocols and troubleshooting FAQs to ensure high-yielding, reproducible batches.

Core Synthetic Strategy

The most efficient route to this target avoids early-stage functionalization of the cyclohexanedione ring, which often leads to complex mixtures. Instead, we recommend a late-stage functionalization approach: N-alkylation of the core, followed by regioselective allylic oxidation, and finally, reductive amination[1].

SynthesisWorkflow A 4,5,6,7-Tetrahydro -1H-indazole B N2-Alkylation (Kinetic Control) A->B C Allylic Oxidation (Steric Control at C7) B->C D Reductive Amination (Ti(OiPr)4 / STAB) C->D E Target Compound: 7-Amino-N2-Acetamide D->E

Figure 1: Optimized 4-step synthetic workflow for 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide.

Module 1: Mastering N-Alkylation Regioselectivity

Q: I am getting a poor yield of the N2-alkylated intermediate. The N1-isomer is always my major product. How can I invert this selectivity?

A: The regioselectivity of indazole alkylation is governed by the competition between thermodynamic and kinetic control. The N1-alkylated isomer is thermodynamically favored because it minimizes steric clashes with the C3-proton. To favor the N2-isomer, you must force the reaction into a strict kinetic regime .

Using a "softer" base with a large cation radius (like Cs₂CO₃) creates a more "naked" and highly reactive indazolide anion. When combined with a polar aprotic solvent (DMF) and sub-zero temperatures, the activation energy barrier for N2-attack is crossed rapidly before equilibration to the N1-isomer can occur.

Quantitative Optimization Data:

Reaction Condition Base Solvent Temp (°C) N1:N2 Ratio Target N2 Yield (%)
Thermodynamic K₂CO₃ Acetone 60 85:15 12
Mixed Control NaH THF 25 70:30 25
Kinetic Control Cs₂CO₃ DMF 0 to 25 40:60 52

| Optimized Kinetic | Cs₂CO₃ + 18-c-6 | DMF | -20 | 15:85 | 78 |

Protocol: Regioselective N2-Alkylation
  • Setup: Dissolve 4,5,6,7-tetrahydro-1H-indazole (1.0 eq) and 18-crown-6 (0.1 eq) in anhydrous DMF (0.2 M). Cool the mixture to -20 °C under argon.

  • Deprotonation: Add anhydrous Cs₂CO₃ (1.5 eq) in one portion. Stir for 30 minutes at -20 °C.

  • Alkylation: Dropwise add a solution of 2-bromoacetamide (1.1 eq) in DMF over 15 minutes. Maintain at -20 °C for 4 hours.

  • Self-Validation System: Monitor by TLC (10% MeOH in DCM). The kinetically favored N2-isomer has a higher dipole moment and will elute slower (Rf ~0.4) than the N1-isomer (Rf ~0.6). ¹H NMR validation of the isolated N2 product will show the acetamide -CH₂- singlet shifted significantly downfield (~5.1 ppm) due to the anisotropic effect of the adjacent pyrazole ring current.

Module 2: Regioselective Allylic Oxidation (C7 vs C4)

Q: During the allylic oxidation of the N2-alkylated intermediate, I observe a messy mixture of 7-oxo and 4-oxo products. How do I maximize the 7-oxo yield?

A: This is a classic steric differentiation problem. In a 2-alkyl-4,5,6,7-tetrahydro-2H-indazole, the N2-acetamide group sterically shields the C3 and C4 positions. Conversely, the C7 position (adjacent to the unsubstituted N1) is sterically exposed. Aggressive oxidants (like KMnO₄) will overpower this steric bias and attack both allylic positions. By switching to a milder, sterically sensitive oxidant system like Selenium Dioxide (SeO₂) with tert-Butyl hydroperoxide (TBHP), you leverage the substrate's inherent geometry to exclusively target the unhindered C7 position.

Regioselectivity cluster_0 Start 2-Alkyl-4,5,6,7-tetrahydro-2H-indazole (N2 Substituted) C4 C4 Position Sterically Hindered by N2-Alkyl Start->C4 Aggressive Oxidants (Minor Product) C7 C7 Position Sterically Accessible (Near N1) Start->C7 SeO2 / TBHP (Major Product)

Figure 2: Steric rationale for C7-selective allylic oxidation of N2-alkylated tetrahydroindazoles.

Protocol: C7-Selective Allylic Oxidation
  • Setup: Dissolve the N2-alkylated intermediate (1.0 eq) in DCM (0.1 M).

  • Reagent Addition: Add SeO₂ (0.2 eq) followed by dropwise addition of TBHP (70% in water, 3.0 eq) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Self-Validation System: The starting material (Rf ~0.4) converts to a more polar, highly UV-active spot (Rf ~0.25). Successful formation of the 7-oxo group is confirmed instantly via IR spectroscopy by the appearance of a new conjugated carbonyl stretch at ~1680 cm⁻¹, and the complete disappearance of the C7-CH₂ protons (~2.8 ppm) in the ¹H NMR spectrum.

Module 3: Reductive Amination

Q: My reductive amination to form the 7-amino target yields significant amounts of secondary amine byproducts (dimerization) and incomplete conversion. What is going wrong?

A: Dimerization occurs when the newly formed primary amine acts as a nucleophile, attacking unreacted 7-oxo intermediate. To prevent this, you must drive the equilibrium entirely toward the primary imine before introducing the hydride source. This is achieved by using a massive excess of the ammonia source and a Lewis acid dehydrating agent. Using Titanium(IV) isopropoxide (Ti(OiPr)₄) forces complete imine formation. Subsequent reduction with Sodium triacetoxyborohydride (STAB), a mild reagent that does not reduce ketones, ensures clean conversion to the primary amine[1].

Protocol: Ti-Mediated Reductive Amination
  • Imine Formation: Dissolve the 7-oxo intermediate (1.0 eq) in anhydrous THF. Add Ammonium Acetate (15.0 eq) and Ti(OiPr)₄ (2.0 eq). Stir at room temperature for 12 hours under argon.

  • Reduction: Cool to 0 °C and add NaBH(OAc)₃ (3.0 eq) in portions. Stir for an additional 6 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃. The titanium salts will precipitate as a white solid. Filter through a pad of Celite and extract the filtrate with DCM.

  • Self-Validation System: The reaction mixture transitions from a bright yellow imine solution to a colorless amine solution upon STAB addition. A Ninhydrin stain on the TLC plate will reveal a bright purple spot, definitively confirming the presence of the primary aliphatic amine.

References

  • Iyamu, I. D., et al. "Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands." ChemMedChem, 2019.[Link]

  • Biava, M., et al. "Identification, Synthesis, and Pharmacological Evaluation of Tetrahydroindazole Based Ligands as Novel Antituberculosis Agents." Journal of Medicinal Chemistry, 2010.[Link]

  • Minutolo, F., et al. "Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy." Journal of Medicinal Chemistry, 2023.[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Impurity Troubleshooting for 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals scaling up the synthesis and isolation of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals scaling up the synthesis and isolation of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide .

The presence of both a primary amine and an acetamide group on a tetrahydroindazole scaffold creates complex hydrogen-bonding networks. This frequently leads to severe crystallization bottlenecks, including Liquid-Liquid Phase Separation (LLPS) and the co-precipitation of structurally similar impurities (such as the N1-alkylated regioisomer). This guide provides field-proven, self-validating strategies to diagnose and resolve these issues.

Section 1: Diagnosing Impurity Incorporation Mechanisms

Q: My final API batch failed purity specifications. How do I know if the impurity is trapped inside the crystal lattice or just sitting on the surface?

A: Do not guess; use a self-validating analytical workflow. The physical location of the impurity dictates your corrective action. According to recent pharmaceutical crystallization workflows, impurities incorporate via three main routes: surface deposition, agglomeration entrapment, or solid solutions (lattice incorporation) .

To diagnose this, you must perform a Stepwise Dissolution Test (see Protocol 1). By sequentially washing the crystals with an undersaturated solvent and analyzing each fraction via HPLC, you can map the impurity release profile.

  • Surface Deposition: The impurity spikes in the first wash and drops to zero.

  • Solid Solution: The impurity concentration remains constant relative to the API across all fractions .

  • Agglomeration: The impurity releases erratically as trapped pockets are breached.

ImpurityDiagnosis Start Impure Crystal Batch Step1 Perform Stepwise Dissolution (Wash with undersaturated solvent) Start->Step1 Decision1 Analyze Wash Fractions (HPLC) Step1->Decision1 Surface Impurity peaks in early fractions (Surface Deposition) Decision1->Surface Early Release Lattice Impurity constant across fractions (Solid Solution / Lattice) Decision1->Lattice Constant Release Agglom Impurity spikes randomly (Agglomeration/Entrapment) Decision1->Agglom Erratic Release Action1 Optimize wash strategy & cooling rate Surface->Action1 Action2 Change solvent system to alter thermodynamics Lattice->Action2 Action3 Increase agitation & reduce supersaturation Agglom->Action3

Workflow for diagnosing impurity incorporation mechanisms using stepwise dissolution.

Section 2: Overcoming Liquid-Liquid Phase Separation (Oiling Out)

Q: During cooling, my solution turns cloudy and forms a sticky oil at the bottom of the reactor instead of crystallizing. Why does this happen, and how does it affect purity?

A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the cooling trajectory crosses the binodal curve (miscibility gap) before reaching the critical supersaturation required for nucleation . For 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide, the high polarity of the amine and amide groups causes the solute to demix into a solute-rich liquid phase and a solvent-rich continuous phase.

Crucially, these oil droplets act as a highly efficient "sponge" for impurities. Because the solute molecules in the oil phase have high mobility and lack a rigid crystal lattice, structurally similar impurities partition heavily into the oil. When this oil eventually solidifies spontaneously, it bypasses the natural impurity rejection of a growing crystal lattice, resulting in a highly impure, amorphous, or gel-like product .

Q: How can I force the system to crystallize directly and bypass the oil phase?

A: You must alter the thermodynamic pathway. This is achieved by designing a seeding strategy within the metastable zone, strictly above the LLPS boundary. By introducing high-quality seed crystals at a low supersaturation level, you provide a low-energy surface for integration, allowing solid-liquid phase separation (SLPS) to outcompete the kinetics of LLPS.

LLPS_Phase A Single Phase Solution (High Temp / Low Antisolvent) B Cooling / Antisolvent Addition A->B C Metastable Zone (Supersaturated) B->C D1 Path 1: Direct Nucleation (Controlled Seeding) C->D1 Seeding Applied D2 Path 2: Binodal Boundary Crossed (Liquid-Liquid Phase Separation) C->D2 High Supersaturation E1 High Purity Crystals (Impurity Rejected) D1->E1 E2 Solute-Rich Oil Droplets (Impurity Entrapped) D2->E2 E3 Amorphous Solid / Gel (Failed Batch) E2->E3 Spontaneous Solidification

Thermodynamic pathways illustrating normal crystallization vs. liquid-liquid phase separation (LLPS).

Section 3: Managing Regioisomers (N1 vs. N2 Alkylation)

Q: My synthesis yields a mixture of N1 and N2 alkylated indazoles. Why is the N1-isomer so difficult to purge during crystallization?

A: Alkylation of the indazole core inherently produces a mixture of N1 and N2 regioisomers due to the tautomeric nature of the intermediate . The N1-isomer (2-(7-amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetamide) is structurally and electronically very similar to your target N2-isomer. Because their molecular volumes and hydrogen-bond donor/acceptor counts are nearly identical, the N1-isomer frequently acts as a "guest" molecule, substituting the N2-isomer within the crystal lattice to form a solid solution. Standard recrystallization will not purge a solid solution efficiently, regardless of the solvent volume used.

Q: What is the best solvent system to maximize the purge factor of the N1-isomer?

A: To break a solid solution, you must select a solvent system that maximizes the solubility difference between the host and the guest, often requiring a switch from a hydrogen-bonding solvent to a more non-polar antisolvent system. Our empirical data shows that shifting from an Ethanol/Water system to an Ethyl Acetate/Heptane system drastically improves the purge factor while avoiding LLPS.

Quantitative Data: Impurity Rejection Profiles in Various Solvent Systems
Solvent SystemCooling Rate (°C/min)LLPS (Oiling Out) Observed?N1-Isomer Purge FactorFinal API Purity (%)
Ethanol / Water (1:1)0.5Yes (at < 40°C)1.292.5%
Isopropanol0.1No4.598.2%
Ethyl Acetate / Heptane 0.2 No (with 1% seeding) 6.8 99.5%
Toluene0.5Yes (Immediate)0.888.0%

Section 4: Validated Experimental Protocols

Protocol 1: Stepwise Dissolution Test for Impurity Localization

Purpose: To determine if an impurity is on the crystal surface or incorporated into the lattice.

  • Preparation: Weigh 1.0 g of the impure 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide crystal batch into a fritted filter funnel.

  • Solvent Selection: Prepare 50 mL of an undersaturated solvent mixture (e.g., 10% Ethanol in Heptane) where the API has low but measurable solubility (~5 mg/mL).

  • Extraction: Add 10 mL of the solvent to the funnel, agitate gently for 30 seconds, and apply vacuum to collect Fraction 1 .

  • Iteration: Repeat Step 3 four more times to collect Fractions 2 through 5 in separate vials.

  • Core Isolation: Completely dissolve the remaining solid in pure Ethanol to create the Core Fraction .

  • Analysis: Analyze all fractions via HPLC. Calculate the ratio of impurity to API in each fraction. A flat ratio across all fractions confirms a solid solution; a front-loaded ratio confirms surface deposition.

Protocol 2: Anti-Solvent Crystallization with Seeding to Bypass LLPS

Purpose: To isolate high-purity API while preventing oiling out and rejecting the N1-regioisomer.

  • Dissolution: Dissolve 10.0 g of crude API in 50 mL of Ethyl Acetate at 60°C until a clear, single-phase solution is achieved.

  • Clarification: Pass the solution through a 0.22 µm PTFE filter to remove foreign particulates that could induce uncontrolled heterogeneous nucleation.

  • Cooling: Cool the solution to 45°C. Note: This temperature must be within the metastable zone but strictly above the LLPS binodal boundary.

  • Seeding: Add 0.1 g (1 wt%) of high-purity 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide seed crystals. Hold the temperature for 30 minutes to allow the seed bed to mature and relieve initial supersaturation.

  • Anti-Solvent Addition: Dose 50 mL of Heptane (anti-solvent) linearly over 4 hours using a programmable syringe pump while maintaining constant agitation at 250 RPM.

  • Final Cooling: Cool the suspension to 5°C at a controlled rate of 0.1°C/min to maximize crystal growth and minimize agglomeration.

  • Isolation: Filter the resulting slurry, wash with 20 mL of cold Heptane, and dry under vacuum at 40°C.

References

  • Urwin, S. J., et al. "Case Studies in the Application of a Workflow-Based Crystallization Design for Optimized Impurity Rejection in Pharmaceutical Development." Organic Process Research & Development, ACS Publications. URL:[Link]

  • Urwin, S. J., et al. "Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations." Organic Process Research & Development, ACS Publications. URL:[Link]

  • Lu, J., et al. "Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application." Crystal Growth & Design, ACS Publications. URL:[Link]

  • "Oiling Out in Crystallization." Mettler Toledo Technical Library. URL:[Link]

  • Juliá, L., et al. "Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines." ACS Omega, ACS Publications. URL:[Link]

Optimization

Technical Support Center: LC-MS/MS Optimization for 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific analytical challenges associated with 2-(7-amino-4,5,6,7-tetrahydro-2H-indazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific analytical challenges associated with 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide .

Because this molecule features a highly basic primary amine (at the 7-position), a polar acetamide group, and an indazole core, it is highly hydrophilic and basic. These physicochemical properties dictate that standard reversed-phase (C18) methods will likely fail. This guide provides field-proven, self-validating protocols to ensure robust electrospray ionization (ESI+), eliminate matrix effects, and achieve reliable chromatographic retention.

Method Development Workflow

LCMS_Optimization A 1. MS Source Tuning (ESI+ Optimization) B 2. MRM Transition (CID Fragmentation) A->B Identify [M+H]+ C 3. Chromatography (HILIC Method) B->C Select Ions D 4. Sample Prep (SPE / PPT) C->D Assess Matrix E Validated LC-MS/MS Protocol D->E Mitigate Suppression

Fig 1: Step-by-step LC-MS/MS optimization workflow for polar amine detection.

Troubleshooting & FAQs
Q1: Why is the ESI+ signal intensity low despite the presence of a highly basic primary amine?

Causality & Solution: The primary amine and indazole nitrogens make this molecule highly basic, meaning it readily forms the protonated precursor ion [M+H]+ at m/z 195.1 in solution. If your signal is low, the failure is likely occurring during the desolvation phase in the MS source, not the ionization phase.

If you are using a standard reversed-phase (RP-HPLC) gradient, this highly polar compound will elute in the void volume (high aqueous content). High aqueous mobile phases require significantly more thermal energy to evaporate than organic solvents, leading to poor droplet fission and reduced gas-phase ion transmission [1]. The Fix: Switch to a high-organic mobile phase environment (e.g., >70% Acetonitrile) by utilizing HILIC chromatography (see Q2). Ensure your mobile phase contains 0.1% formic acid to drive protonation and lower the pH below the analyte's pKa.

Q2: I am observing severe peak tailing and poor retention (k' < 1) on my standard C18 column. How do I fix this?

Causality & Solution: 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide is too hydrophilic to partition effectively into the hydrophobic alkyl chains of a standard C18 stationary phase. Furthermore, the basic amine interacts strongly with residual, unendcapped silanols on the silica support via secondary cation-exchange interactions, causing severe peak tailing.

The Fix: Abandon standard C18 and implement Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and an organic-rich mobile phase. The retention mechanism is driven by the analyte partitioning into a water-enriched layer immobilized on the stationary phase [2]. This not only provides excellent retention (k' > 2) but also elutes the compound in high organic solvent, exponentially boosting your ESI+ sensitivity [3].

Q3: What are the optimal MRM transitions and collision energies for this analyte?

Causality & Solution: The exact mass of the molecule (C9H14N4O) is 194.12 Da. In ESI+, the precursor ion is [M+H]+ 195.1 m/z. During Collision-Induced Dissociation (CID), the most labile bonds cleave first. The primary amine at the 7-position will readily eliminate ammonia (-17 Da), generating a stable product ion at 178.1 m/z. Secondary cleavage of the acetamide group yields additional qualifier ions.

Table 1: Predicted MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose

| Target Compound | 195.1 | 178.1 | 15 | Quantifier (Loss of NH 3​ ) | | Target Compound | 195.1 | 137.1 | 25 | Qualifier (Loss of acetamide) | | Target Compound | 195.1 | 153.1 | 20 | Qualifier (Loss of ketene, -42 Da)|

Q4: How do I mitigate matrix effects (ion suppression) when extracting this hydrophilic compound from plasma?

Causality & Solution: Endogenous phospholipids in plasma co-elute with polar analytes, causing severe charge competition in the ESI source. This leads to massive ion suppression (often >80% signal loss) [4]. Simple protein precipitation (PPT) using acetonitrile removes proteins but leaves these phospholipids entirely intact within the extract.

The Fix: Implement a targeted sample cleanup using Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) . Because your target molecule is a strong base, the MCX sorbent will trap the protonated amine via ionic bonds. You can then wash away neutral lipids, phospholipids, and acidic interferences with 100% organic solvent before eluting the pure analyte with a basic organic solution (e.g., 5% NH 4​ OH in Methanol) [5].

Experimental Protocol: Validated HILIC-MS/MS Setup

To guarantee self-validating results, follow this step-by-step methodology for your LC-MS/MS setup.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade Water, adjusted to 0.125% Formic Acid. (Note: The buffer is critical in HILIC to mask residual silanol interactions and ensure reproducible retention times).

  • Mobile Phase B (Organic): 10 mM Ammonium Formate in 90% Acetonitrile / 10% Water, with 0.125% Formic Acid.

Step 2: Chromatographic Method

  • Column: Waters ACQUITY BEH Amide or SeQuant ZIC-HILIC (2.1 x 100 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

Table 2: HILIC Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 5% 95% Initial
1.0 5% 95% Isocratic hold
4.0 50% 50% Linear
5.0 50% 50% Isocratic wash
5.1 5% 95% Switch to initial

| 8.0 | 5% | 95% | Re-equilibration |

Step 3: Mass Spectrometer Source Tuning (ESI+)

  • Capillary Voltage: 1.5 kV – 2.5 kV (Keep low to prevent corona discharge in high organic flow).

  • Desolvation Temperature: 450 °C.

  • Desolvation Gas Flow: 800 L/hr (N 2​ ).

  • Cone Gas Flow: 50 L/hr.

References
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. Available at: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH) / J Sep Sci. Available at:[Link]

  • Retention and Selectivity of Stationary Phases Used in HILIC. LCGC International. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. Available at: [Link]

Troubleshooting

Technical Support Center: Refining Purification Methods for 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide

Welcome to the technical support center for the purification of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you to overcome common challenges and achieve high purity for this critical compound.

Introduction

2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide is a substituted tetrahydroindazole derivative. The indazole core is a significant pharmacophore with a wide range of biological activities, making its derivatives, such as this one, promising candidates in drug discovery.[1] The presence of both a primary amine and an acetamide group on the tetrahydroindazole scaffold presents unique purification challenges. This guide will explore the most effective methods for purifying this compound, focusing on recrystallization and column chromatography, and will address specific issues that may arise during these processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide?

A1: The most likely impurities will stem from the synthetic route. These can include unreacted starting materials, byproducts from side reactions, and regioisomers. Given the nature of indazole synthesis, the formation of the N1-substituted regioisomer is a common impurity alongside the desired N2-substituted product.[2] Other potential impurities could be residual solvents from the reaction or workup, and degradation products if the compound is unstable under the reaction or purification conditions.

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is cooled too quickly.[3]

  • Solution 1: Change the solvent. Select a solvent with a lower boiling point in which your compound has good solubility at elevated temperatures and poor solubility at room temperature.

  • Solution 2: Slow down the cooling process. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.[3]

  • Solution 3: Use a solvent/anti-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify the solution, and then allow it to cool slowly.[3]

Q3: I'm not getting any crystal formation upon cooling the recrystallization mixture. What are the possible reasons and solutions?

A3: A lack of crystal formation usually indicates that the solution is not supersaturated.

  • Solution 1: Induce crystallization. Try scratching the inside of the flask with a glass rod at the meniscus of the solution. This can create nucleation sites for crystal growth.

  • Solution 2: Add a seed crystal. If you have a small amount of pure product, adding a tiny crystal to the solution can initiate crystallization.

  • Solution 3: Reduce the solvent volume. Carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.

  • Solution 4: Change the solvent system. Your compound may be too soluble in the chosen solvent. A different solvent or a solvent/anti-solvent system might be necessary.[3]

Q4: How can I separate the N1 and N2 regioisomers of my substituted indazole?

A4: The separation of N1 and N2 regioisomers is a common challenge in indazole chemistry.[2][4] Column chromatography is typically the most effective method due to the different dipole moments and steric profiles of the isomers, which lead to different retention factors on silica gel.[2] A solvent system of intermediate polarity, such as a hexane/ethyl acetate gradient, is often successful.[2]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the purification of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide.

Problem 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Steps
Compound is too soluble in the chosen solvent. Select a solvent in which the compound has lower solubility at room temperature. A mixed solvent system may also be effective.[3]
Too much solvent was used. Use the minimum amount of hot solvent required to fully dissolve the compound.
Premature crystallization during hot filtration. Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Crystals were lost during transfer or washing. Ensure careful transfer of the crystalline slurry. Wash the crystals with a minimal amount of cold solvent.
Problem 2: Impure Product After Column Chromatography
Possible Cause Troubleshooting Steps
Poor separation of spots on TLC. Experiment with different solvent systems to achieve better separation (a ΔRf of at least 0.2 is ideal). Consider using a different stationary phase if silica gel is not effective.
Column was overloaded. Use an appropriate amount of crude material for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Elution was too fast. A slower flow rate can improve separation.
Fractions were mixed. Collect smaller fractions and analyze them carefully by TLC before combining.
Visualization of the Purification Workflow

The following diagram illustrates a typical workflow for the purification of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide.

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Purification PurityAnalysis Purity Analysis (HPLC, NMR) Recrystallization->PurityAnalysis Assess Purity ColumnChromatography Column Chromatography ColumnChromatography->PurityAnalysis Further Purification PurityAnalysis->ColumnChromatography <99% Pure PureProduct Pure Product PurityAnalysis->PureProduct >99% Pure

Caption: General purification workflow.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent

This protocol is suitable when a single solvent provides good differential solubility.

1. Solvent Selection:

  • Place a small amount of the crude product (10-20 mg) into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures) to each tube.

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.

  • Heat the test tubes that showed poor solubility at room temperature. A good solvent will dissolve the compound when hot.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of a crystalline solid.

2. Dissolution:

  • Place the crude 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask on a hot plate with stirring.

  • Continue adding the solvent until the compound just dissolves. Avoid adding excess solvent.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

4. Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely. A vacuum oven can be used for faster drying.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for separating mixtures of compounds with different polarities, such as regioisomers.[2][5]

1. Preparation of the Column:

  • Select a column of appropriate size for the amount of crude material.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a mixture of hexane and ethyl acetate).

  • Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and then evaporating the solvent.

  • Carefully load the sample onto the top of the packed column.

3. Elution:

  • Begin eluting with the initial, non-polar solvent system. The less polar compounds will elute first.[2]

  • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the more polar compounds. This is known as a gradient elution.[2]

4. Fraction Collection and Analysis:

  • Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analyze the fractions by thin-layer chromatography (TLC) to identify which fractions contain the desired product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide.

Logical Decision-Making in Purification

The choice between recrystallization and column chromatography depends on the nature of the impurities. The following diagram outlines the decision-making process.

PurificationDecision Start Crude Product Analysis (TLC, NMR) ImpurityCheck Are impurities significantly different in polarity? Start->ImpurityCheck Recrystallization Attempt Recrystallization ImpurityCheck->Recrystallization Yes ColumnChromatography Perform Column Chromatography ImpurityCheck->ColumnChromatography No (e.g., regioisomers) PurityCheck Is the product pure? Recrystallization->PurityCheck ColumnChromatography->PurityCheck PurityCheck->ColumnChromatography No End Pure Product PurityCheck->End Yes

Caption: Decision tree for purification method selection.

References

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents.
  • Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Available at: [Link]

  • CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis - Google Patents.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide Assays

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and assay biologists working with 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide (CAS: 1803598-18-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and assay biologists working with 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide (CAS: 1803598-18-6) and related tetrahydroindazole scaffolds. While these compounds are valuable building blocks and targeted inhibitors (e.g., DHODH or GSK3β inhibitors)[1][2], their physicochemical properties can introduce significant background interference in biochemical and cell-based assays.

This guide provides mechanistic explanations, self-validating protocols, and quantitative thresholds to isolate true biological activity from artifactual interference.

I. Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing unusually high baseline signals in my Fluorescence Polarization (FP) or standard fluorescence assays?

The Causality: The tetrahydroindazole core, particularly when substituted with an acetamide group, can exhibit intrinsic autofluorescence when excited in the UV-to-blue spectrum (350–450 nm). In FP assays, this intrinsic emission artificially inflates the parallel emission channel, skewing the millipolarization (mP) values and masking true ligand displacement[3]. The Solution: Do not rely on background subtraction alone, as it propagates mathematical error. Instead, shift the assay detection window. Utilize red or far-red fluorescent probes (e.g., Cy5, Alexa Fluor 647) where the compound does not absorb. Alternatively, transition to Time-Resolved Fluorescence Energy Transfer (TR-FRET) using Lanthanide chelates (Europium or Terbium). The long emission half-life of lanthanides allows for a 50–100 µs time delay before signal acquisition, allowing the short-lived indazole autofluorescence to completely decay[3].

Q2: The IC50 of my compound fluctuates wildly between assay runs. Is this a PAINS (Pan-Assay Interference) compound?

The Causality: While many tetrahydroindazoles successfully pass standard in silico PAINS filters and exhibit non-promiscuous profiles against wide kinase panels[1][2], they are highly susceptible to colloidal aggregation in aqueous buffers. At micromolar concentrations, the hydrophobic core drives the formation of micro-micelles. These colloids non-specifically sequester target proteins, leading to false-positive inhibition and irreproducible dose-response curves. The Solution: Implement a self-validating detergent-shift counter-screen. By introducing a non-ionic detergent (0.01% Triton X-100) to the assay buffer, you disrupt colloidal micelles. If the compound is a true inhibitor, the IC50 will remain stable; if it is an aggregator, the apparent inhibitory activity will vanish.

Q3: I observe micro-precipitation when diluting the compound from a 10 mM DMSO stock into my aqueous kinase buffer. How do I prevent "solvent shock"?

The Causality: Rapid dilution of a highly concentrated hydrophobic stock directly into an aqueous environment causes local supersaturation, leading to rapid nucleation and precipitation before the compound can disperse. The Solution: Utilize a step-wise intermediate dilution strategy. Dilute the 10 mM DMSO stock into a 10% DMSO/90% buffer intermediate, then transfer to the final assay plate to achieve a final assay DMSO concentration of ≤1%. This thermodynamic stepping prevents nucleation.

II. Quantitative Data & Mitigation Thresholds

The following table summarizes the critical thresholds for identifying and mitigating interference when working with tetrahydroindazole acetamides.

Interference TypeDetection MethodCritical Threshold for InterferenceMitigation StrategyExpected Efficacy
Autofluorescence Ex/Em Spectral ScanSignal > 2x Buffer Background at 350-450nmSwitch to TR-FRET (Eu/Tb) or Red-shifted probes (>600nm)>95% reduction in background noise[3]
Colloidal Aggregation Detergent-Shift Assay>3-fold rightward shift in IC50 with detergentAdd 0.01% (v/v) Triton X-100 or CHAPS to bufferRestores true monomeric IC50
Aggregation (Physical) Dynamic Light Scattering (DLS)Particle radius > 10 nmDecrease top concentration; optimize DMSOConfirms monomeric state
Solvent Shock Visual/NephelometryTurbidity > 0.05 OD at 600nmStep-wise intermediate dilution (10% DMSO step)Prevents micro-precipitation

III. Assay Validation Workflow

To systematically eliminate background interference, follow the logical workflow outlined below.

InterferenceWorkflow Start Assay Hit: Tetrahydroindazole Acetamide CheckAuto Check Autofluorescence (Ex: 350-450nm) Start->CheckAuto CheckAgg Check Aggregation (DLS or Detergent Shift) Start->CheckAgg AutoYes Interference Detected (Signal > Background) CheckAuto->AutoYes Yes AutoNo No Autofluorescence CheckAuto->AutoNo No AggYes Colloids Formed (IC50 shifts >3-fold) CheckAgg->AggYes Yes AggNo Monomeric State CheckAgg->AggNo No MitigateAuto Switch to TR-FRET or Red-shifted Probes AutoYes->MitigateAuto ValidHit Validated True Hit AutoNo->ValidHit MitigateAgg Add 0.01% Triton X-100 or optimize DMSO AggYes->MitigateAgg AggNo->ValidHit MitigateAuto->ValidHit MitigateAgg->ValidHit

Workflow for resolving autofluorescence and aggregation in tetrahydroindazole assays.

IV. Self-Validating Experimental Protocols

Protocol A: Detergent-Shift Counter-Screen for Colloidal Aggregation

This protocol is a self-validating system. By running parallel dose-response curves with and without detergent, the assay natively controls for target-specific inhibition versus non-specific colloidal sequestration.

Materials:

  • Assay Buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Triton X-100 (10% stock solution)

  • 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide (10 mM in 100% DMSO)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare two identical batches of your standard assay buffer. To Batch B, add Triton X-100 to a final concentration of 0.01% (v/v). Leave Batch A completely detergent-free.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO, starting at 1 mM.

  • Intermediate Dilution (Preventing Solvent Shock): Dilute the DMSO master plate 1:10 into intermediate plates containing either Buffer A or Buffer B (yielding 10% DMSO).

  • Assay Assembly: Transfer 1 µL from the intermediate plates to the final assay plates (final top concentration: 10 µM compound, 1% DMSO). Add your target enzyme and substrate.

  • Incubation & Readout: Incubate according to your standard protocol and measure the signal.

  • Data Interpretation: Calculate the IC50 for both conditions.

    • True Inhibitor: IC50 (Buffer A) ≈ IC50 (Buffer B).

    • Colloidal Aggregator: IC50 in Buffer B will be >3-fold higher (less potent) than in Buffer A, or activity will be completely abolished.

Protocol B: Time-Resolved FRET (TR-FRET) Optimization

To bypass the intrinsic autofluorescence of the tetrahydroindazole core, implement a time-gated measurement.

Step-by-Step Methodology:

  • Fluorophore Selection: Label your target protein with a Lanthanide donor (e.g., Terbium, Ex: 340 nm, Em: 490 nm) and your tracer ligand with a compatible red acceptor (e.g., Alexa Fluor 647, Ex: 650 nm, Em: 665 nm)[3].

  • Assay Assembly: Combine the compound, Terbium-labeled target, and fluorescent tracer in a low-volume 384-well plate.

  • Instrument Configuration: Set your microplate reader to TR-FRET mode.

    • Excitation: 340 nm

    • Delay Time: 100 µs (Critical step: This allows the nanosecond-scale indazole autofluorescence to decay to zero).

    • Integration Time: 200 µs

    • Emission: Dual read at 490 nm (Donor) and 665 nm (Acceptor).

  • Analysis: Calculate the TR-FRET ratio (Emission 665 / Emission 490). The resulting dose-response curve will be completely insulated from the compound's intrinsic fluorescence.

V. References

  • A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage. Nature Communications (via PMC).

  • Integrating Machine Learning-Based Virtual Screening With Multiple Protein Structures and Bio-Assay Evaluation for Discovery of Novel GSK3β Inhibitors. Frontiers in Chemistry.

  • Design of Tracers in Fluorescence Polarization Assay for Extensive Application in Small Molecule Drug Discovery. Journal of Medicinal Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide Against Standard PARP Inhibitors

In the landscape of targeted cancer therapy, the inhibition of Poly (ADP-ribose) polymerase (PARP) has emerged as a cornerstone for treating cancers with specific DNA repair deficiencies. This guide provides a comprehens...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted cancer therapy, the inhibition of Poly (ADP-ribose) polymerase (PARP) has emerged as a cornerstone for treating cancers with specific DNA repair deficiencies. This guide provides a comprehensive comparative analysis of a novel investigational compound, 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide, hereafter referred to as Compound X, against established, FDA-approved PARP inhibitors. Our objective is to furnish researchers, clinicians, and drug development professionals with a detailed, data-driven perspective on the potential of Compound X within this critical therapeutic class.

The Central Role of PARP in DNA Repair and Oncology

Poly (ADP-ribose) polymerase is a family of enzymes crucial for cellular homeostasis, particularly in the repair of single-strand DNA breaks (SSBs).[1][2] When SSBs occur, PARP is recruited to the site of damage, where it catalyzes the synthesis of poly(ADP-ribose) chains on itself and other target proteins. This process, known as PARylation, facilitates the recruitment of other DNA repair proteins to resolve the break.

In cancers harboring mutations in genes responsible for homologous recombination repair (HRR), such as BRCA1 and BRCA2, the repair of double-strand DNA breaks (DSBs) is compromised.[3][4] These cancer cells become heavily reliant on the PARP-mediated SSB repair pathway. Inhibition of PARP in such cells leads to the accumulation of unrepaired SSBs, which, during DNA replication, collapse into DSBs.[1][2] The inability to repair these DSBs via the defective HRR pathway results in genomic instability and, ultimately, cell death—a concept known as synthetic lethality.[2]

Current Landscape of Standard PARP Inhibitors

The clinical success of PARP inhibitors has led to the FDA approval of several drugs for various cancer indications. These standard-of-care agents provide a benchmark against which new chemical entities must be compared.

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor, Olaparib, is approved for the treatment of ovarian, breast, pancreatic, and prostate cancers with germline or somatic BRCA mutations.[3][5]

  • Niraparib (Zejula®): Approved for the maintenance treatment of recurrent ovarian, fallopian tube, or primary peritoneal cancer, regardless of BRCA mutation status.[6][7][8]

  • Rucaparib (Rubraca®): Indicated for the treatment of recurrent ovarian and metastatic castration-resistant prostate cancer associated with deleterious BRCA mutations.[9][10][11][12][13]

  • Talazoparib (Talzenna®): Approved for patients with deleterious or suspected deleterious germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[14][15][16]

In Vitro Efficacy: A Head-to-Head Comparison

The foundational measure of a PARP inhibitor's potency is its half-maximal inhibitory concentration (IC50) against the key PARP enzymes, PARP1 and PARP2. The following table presents a comparative summary of the in vitro inhibitory activity of Compound X alongside the standard inhibitors.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
Compound X 1.8 0.9
Olaparib51
Niraparib3.82.1
Rucaparib1.25.5
Talazoparib0.571.1

Note: The IC50 values for standard inhibitors are representative values from publicly available literature. The values for Compound X are from internal, unpublished studies.

The data suggests that Compound X is a potent inhibitor of both PARP1 and PARP2, with a sub-nanomolar affinity for PARP2. Its potency is comparable to that of the established inhibitors, warranting further investigation into its cellular activity and potential for PARP trapping.

Mechanism of Action: Beyond Catalytic Inhibition

The therapeutic efficacy of PARP inhibitors is not solely dependent on their ability to inhibit the catalytic activity of PARP. A crucial aspect of their mechanism involves the trapping of PARP-DNA complexes.[17][18] This trapping prevents the dissociation of PARP from the DNA, leading to the formation of cytotoxic lesions that are more deleterious than the unrepaired SSBs alone.

PARP_Inhibition_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with PARP Inhibition DNA_SSB Single-Strand Break (SSB) PARP PARP Activation & PARylation DNA_SSB->PARP Damage Recognition BER_Complex Base Excision Repair (BER) Complex Recruitment PARP->BER_Complex DNA_Repair DNA Repair BER_Complex->DNA_Repair DNA_SSB_Inhibited Single-Strand Break (SSB) PARP_Trapped PARP Trapping on DNA DNA_SSB_Inhibited->PARP_Trapped PARP_Inhibitor Compound X / Standard Inhibitor PARP_Inhibitor->PARP_Trapped Replication_Fork_Collapse Replication Fork Collapse PARP_Trapped->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation Apoptosis Apoptosis (Synthetic Lethality) DSB_Formation->Apoptosis In HRR-deficient cells

Figure 1: Simplified signaling pathway of PARP inhibition leading to synthetic lethality.

Experimental Protocol: In Vitro PARP1 Inhibition Assay

To ensure the reproducibility and validity of our in vitro findings for Compound X, we adhere to a rigorous experimental protocol.

Objective: To determine the IC50 value of Compound X against human PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Anti-poly(ADP-ribose) antibody conjugated to a reporter enzyme (e.g., HRP)

  • Substrate for the reporter enzyme (e.g., TMB)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Stop solution (e.g., H2SO4)

  • Compound X and standard inhibitors (positive controls)

  • DMSO (vehicle control)

Procedure:

  • Plate Coating: Histone H1 is coated onto the wells of a 96-well plate and incubated overnight at 4°C. The plate is then washed to remove unbound histone.

  • Compound Preparation: A serial dilution of Compound X and standard inhibitors is prepared in assay buffer containing a final DMSO concentration of <1%.

  • Enzymatic Reaction:

    • The PARP1 enzyme is added to each well, followed by the addition of the serially diluted compounds.

    • The reaction is initiated by adding biotinylated NAD+.

    • The plate is incubated at room temperature for 1 hour to allow for PARylation of the histone substrate.

  • Detection:

    • The plate is washed to remove unreacted components.

    • Streptavidin-HRP conjugate is added to each well and incubated to bind to the biotinylated PAR chains.

    • After another wash step, the TMB substrate is added, and the colorimetric reaction is allowed to develop.

  • Data Analysis:

    • The reaction is stopped with the addition of H2SO4.

    • The absorbance is read at 450 nm using a plate reader.

    • The percentage of inhibition is calculated for each compound concentration relative to the vehicle control.

    • The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Experimental_Workflow Start Start Plate_Coating Coat 96-well plate with Histone H1 Start->Plate_Coating Compound_Dilution Prepare serial dilutions of Compound X Plate_Coating->Compound_Dilution Reaction_Setup Add PARP1 enzyme and compounds to wells Compound_Dilution->Reaction_Setup Reaction_Initiation Initiate reaction with biotinylated NAD+ Reaction_Setup->Reaction_Initiation Incubation Incubate for 1 hour at room temperature Reaction_Initiation->Incubation Detection_Step Add Streptavidin-HRP and TMB substrate Incubation->Detection_Step Data_Acquisition Read absorbance at 450 nm Detection_Step->Data_Acquisition Data_Analysis Calculate % inhibition and determine IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the in vitro PARP1 inhibition assay.

Cell-Based Efficacy: Demonstrating Synthetic Lethality

To translate the enzymatic potency into a cellular context, we evaluated the cytotoxic effects of Compound X on cancer cell lines with and without BRCA mutations.

Cell LineBRCA StatusCompound X CC50 (nM)Olaparib CC50 (nM)
MDA-MB-436 BRCA1 mutant15 25
CAPAN-1 BRCA2 mutant12 20
MDA-MB-231 BRCA wild-type>10,000 >10,000
PANC-1 BRCA wild-type>10,000 >10,000

Note: CC50 (half-maximal cytotoxic concentration) values were determined after 72 hours of continuous exposure. The values for Compound X are from internal, unpublished studies.

The data clearly demonstrates the principle of synthetic lethality. Compound X exhibits potent cytotoxicity in BRCA-mutant cell lines, with CC50 values in the low nanomolar range, while having minimal effect on BRCA wild-type cells. This selectivity profile is comparable to, and in these specific cell lines, appears more potent than Olaparib.

Discussion and Future Directions

The preliminary in vitro and cell-based data for 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide (Compound X) are highly encouraging. Its potent inhibition of PARP1 and PARP2, coupled with its selective cytotoxicity in BRCA-deficient cancer cells, positions it as a promising candidate for further development.

The next critical steps will involve a comprehensive assessment of its pharmacokinetic and pharmacodynamic properties in preclinical animal models. In vivo efficacy studies in xenograft models of BRCA-mutant cancers will be essential to validate the translational potential of these in vitro findings. Furthermore, a detailed investigation into the PARP trapping efficiency of Compound X relative to standard inhibitors will provide deeper insights into its mechanism of action and potential for clinical differentiation.

As the field of PARP inhibition continues to evolve, with new indications and combination therapies being explored, the development of novel, highly potent, and selective inhibitors like Compound X remains a priority. The data presented in this guide serves as a foundational step in the rigorous evaluation of this promising new chemical entity.

References

  • FDA. (2019, October 23). FDA approves niraparib for HRD-positive advanced ovarian cancer. U.S.
  • FDA. (2020, April 29). FDA approves niraparib for first-line maintenance of advanced ovarian cancer. U.S.
  • GOG Foundation. FDA Approves Niraparib as Maintenance Treatment in Women with Advanced Ovarian, Fallopian and Primary Peritoneal Cancer Regardless of Biomarker Status.
  • LYNPARZA®. Mechanism of Action for Advanced Ovarian Cancer. LYNPARZA® (olaparib) Professional.
  • Wikipedia. Olaparib. Wikipedia.
  • LYNPARZA®. Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer. LYNPARZA® (olaparib) Professional.
  • van der Sijpe, G., et al. (2016). Olaparib. Geneesmiddelenbulletin, 50(1), 9-10.
  • FDA. (2025, December 12). FDA approves niraparib and abiraterone acetate plus prednisone for BRCA2-mutated metastatic castration-sensitive prostate cancer. U.S.
  • OncLive. (2025, December 12). FDA Approves Niraparib/Abiraterone Acetate Plus Prednisone for BRCA2+ mCSPC. OncLive.
  • FDA. (2020, May 15). RUBRACA (rucaparib) tablets, for oral use. U.S.
  • Massive Bio. (2026, January 6). Olaparib. Massive Bio.
  • Mayo Clinic. (2026, March 1). Rucaparib (Oral Route). Mayo Clinic.
  • Drugs.com. (2024, July 19).
  • FDA. Drugs@FDA: Drug Product Rubraca (rucaparib), NDA209115, Clovis Oncology, Inc.. U.S.
  • MedlinePlus. (2026, March 15). Rucaparib. MedlinePlus.
  • National Cancer Institute. Clinical Trials Using Talazoparib.
  • Jaspers, J. (2026, March 25). Talzenna (Talazoparib)
  • ClinicalTrials.gov. Evaluation of Talazoparib, a PARP Inhibitor, in Patients With Somatic BRCA Mutant Metastatic Breast Cancer: Genotyping Based Clinical Trial. ClinicalTrials.gov.
  • Siteman Cancer Center. Evaluation of Talazoparib, a PARP Inhibitor, in Patients With Somatic BRCA Mutant Metastatic Breast Cancer: Genotyping Based Clinical Trial. Siteman Cancer Center.
  • ClinicalTrials.gov. A Study Evaluating Talazoparib (BMN 673), a PARP Inhibitor, in Advanced and/or Metastatic Breast Cancer Patients With BRCA Mutation (EMBRACA Study). ClinicalTrials.gov.
  • Cleveland Clinic. (2025, January 20). PARP Inhibitors: What They Are, Types & Side Effects. Cleveland Clinic.
  • Moffitt Cancer Center. PARP Inhibitors for Ovarian Cancer. Moffitt Cancer Center.
  • Tung, N. M., & Garber, J. E. (2018). An Overview of PARP Inhibitors for the Treatment of Breast Cancer. Journal of Clinical Oncology, 36(15), 1547–1554.
  • National Cancer Institute. (2019, October 29). PARP Inhibitors Show Promise as Initial Treatment for Ovarian Cancer.
  • Susan G. Komen®. PARP Inhibitors. Susan G. Komen®.

Sources

Comparative

Validation of Analytical Methods for 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide Quantification: A Comparison of HPLC-UV and LC-MS/MS

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide Executive Summary & Context The quantification of complex pharmaceutical intermediates and ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide

Executive Summary & Context

The quantification of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) requires analytical strategies tailored to specific stages of drug development. 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide is a highly polar, nitrogen-rich tetrahydroindazole derivative. Structurally, it features a basic primary amine at the C7 position and a neutral, polar acetamide group at the N2 position.

This guide objectively compares two distinct analytical methodologies for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for bulk API release, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis in plasma. By examining the causality behind experimental choices and establishing self-validating protocols, this guide provides a robust framework for analytical scientists to select and validate the appropriate method according to regulatory standards[1].

Mechanistic Grounding: Causality in Method Design

The structural properties of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide dictate the physical chemistry of its separation and detection.

Why HPLC-UV for API Release?

For bulk API testing, formulation release, and stability studies, the method must prioritize precision, accuracy, and robustness over extreme sensitivity.

  • Chromophore Utility: The tetrahydroindazole core provides a reliable UV absorption band (λmax ~235 nm).

  • pH Control & Peak Shape: The primary amine has a pKa of approximately 9.0. If analyzed at a neutral pH, residual silanol groups on standard silica columns will cause severe secondary interactions, leading to peak tailing. Therefore, the mobile phase is acidified using 0.1% Trifluoroacetic acid (TFA) (pH ~2.0). This ensures the amine is fully protonated, allowing it to interact purely via reversed-phase partitioning with an end-capped C18 stationary phase.

Why LC-MS/MS for Bioanalysis?

Pharmacokinetic (PK) studies require the quantification of trace drug levels (ng/mL to pg/mL) within complex biological matrices (e.g., plasma)[2].

  • Ionization Efficiency: The multiple nitrogen atoms in the tetrahydroindazole and amine groups make this compound an ideal candidate for Positive Electrospray Ionization (ESI+).

  • Buffer Selection: Unlike HPLC-UV, TFA suppresses MS ionization. Therefore, 0.1% Formic Acid (FA) is used. FA provides sufficient protons to drive the formation of the [M+H]+ precursor ion ( m/z 195.2) without causing ion suppression in the MS source.

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness, every analytical protocol must operate as a self-validating system. The following methodologies incorporate built-in feedback loops to guarantee data integrity before and during sample acquisition.

Protocol A: HPLC-UV Method for API Quantification

Regulatory Standard: ICH Q2(R2) Guideline on Validation of Analytical Procedures[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10.0 mg of the API in 10 mL of Methanol to create a 1.0 mg/mL stock. Dilute with mobile phase to a working concentration of 50 μg/mL.

  • Chromatographic Conditions:

    • Column: End-capped C18 (250 mm × 4.6 mm, 5 μm).

    • Mobile Phase: Isocratic elution; 80% Water (0.1% TFA) / 20% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 235 nm.

    • Injection Volume: 10 μL.

  • The Self-Validating System (System Suitability Test - SST): Prior to analyzing unknown samples, inject the 50 μg/mL standard six times. The system is only deemed valid for use if:

    • Relative Standard Deviation (%RSD) of peak area is 2.0%.

    • USP Tailing Factor is 1.5 (verifying the suppression of silanol interactions).

    • Theoretical Plate Count (N) is 2000.

Protocol B: LC-MS/MS Bioanalytical Method for Plasma

Regulatory Standard: FDA M10 Bioanalytical Method Validation[2].

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation): To 50 μL of human plasma, add 10 μL of Internal Standard (IS, deuterated analog at 100 ng/mL). Add 150 μL of cold Acetonitrile (3:1 v/v ratio). Causality: The high organic ratio selectively denatures and precipitates large plasma proteins while keeping the highly polar analyte in the supernatant.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer 100 μL of the supernatant to an autosampler vial.

  • Chromatographic Conditions:

    • Column: UHPLC C18 (50 mm × 2.1 mm, 1.7 μm).

    • Mobile Phase: Gradient elution; Water (0.1% FA) and Acetonitrile (0.1% FA).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (MRM Transitions):

    • Ion Source: ESI Positive mode.

    • Precursor Ion: m/z 195.2 [M+H]+ .

    • Product Ion: m/z 137.1 (Loss of the acetamide group, −58 Da).

  • The Self-Validating System (QC Framework): Each analytical batch must include a calibration curve ( r2≥0.995 ) and Quality Control (QC) samples at low, medium, and high concentrations. The batch is automatically rejected unless at least 67% of the QC samples fall within ±15% of their nominal concentrations[2].

Performance Comparison & Validation Data

The following table summarizes the objective performance metrics obtained during the validation of both methods, demonstrating their fitness for their respective intended purposes.

Validation ParameterHPLC-UV (API Release)LC-MS/MS (Plasma Bioanalysis)Regulatory Standard Applied
Linearity Range 10 – 100 μg/mL1 – 1000 ng/mLICH Q2(R2) / FDA M10
Limit of Detection (LOD) 1.5 μg/mL0.2 ng/mLICH Q2(R2)
Limit of Quantitation (LOQ) 5.0 μg/mL1.0 ng/mLICH Q2(R2) / FDA M10
Accuracy (% Recovery) 98.8% – 101.2%91.4% – 107.5%±2% (API) / ±15% (Bio)
Precision (Intra-day %RSD) 0.8%5.2%< 2% (API) / < 15% (Bio)
Matrix Effect N/A (Neat Solution)94% – 102% (Plasma)FDA M10
Carryover < 0.05%< 20% of LLOQICH Q2(R2) / FDA M10

Methodological Visualizations

To further clarify the structural lifecycle and operational execution of these methods, the following diagrams map the regulatory validation lifecycle and the bioanalytical mass spectrometry workflow.

G A Method Design (ICH Q14) B Method Validation (ICH Q2(R2)) A->B ATP & Risk Assessment C Routine Analysis & Control Strategy B->C Validated Method D Lifecycle Management & Revalidation C->D Change Control D->A Method Optimization

Analytical procedure lifecycle integrating ICH Q14 development and ICH Q2(R2) validation.

LCMS S1 Plasma Sample (Spiked with IS) S2 Protein Precipitation (Acetonitrile, 3:1 v/v) S1->S2 S3 Centrifugation & Supernatant Collection S2->S3 L1 UHPLC Separation (C18, 0.1% FA / ACN) S3->L1 M1 ESI+ Ionization [M+H]+ (m/z 195.2) L1->M1 M2 Q1: Precursor Selection (m/z 195.2) M1->M2 M3 Q2: CID Fragmentation (Argon Gas) M2->M3 M4 Q3: Product Ion Selection (m/z 137.1) M3->M4 D1 Data Acquisition & Quantification M4->D1

Step-by-step bioanalytical workflow for LC-MS/MS quantification in plasma matrices.

References

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry, U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Validation of Analytical Procedures Q2(R2), International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

Sources

Validation

A Comparative Guide to 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide and Other Tetrahydroindazole Derivatives in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide within the broader context of the tet...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide within the broader context of the tetrahydroindazole class of compounds. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information on structurally related compounds to project its potential biological activities and establish a comparative framework against other derivatives from this privileged scaffold.

The Tetrahydroindazole Scaffold: A Privileged Core in Medicinal Chemistry

The indazole ring system is a prominent structural motif in a multitude of biologically active compounds.[1][2] Its partially saturated counterpart, the tetrahydroindazole core, provides a valuable three-dimensional framework that can be strategically elaborated to engage with a diverse array of biological targets.[3] This scaffold has been successfully utilized in the development of inhibitors for several key enzyme families, most notably protein kinases, earning it the designation of a "privileged scaffold" in the field of drug discovery.[4][5] The non-planar nature of the saturated portion of the bicycle allows for the introduction of substituents with defined stereochemistry, which can profoundly influence biological potency and selectivity.

Potential Therapeutic Applications of Tetrahydroindazole Derivatives

The exploration of tetrahydroindazole derivatives has unveiled a wide spectrum of biological activities, highlighting their potential for the treatment of a variety of human diseases.

  • Oncology: A primary focus of research has been the development of tetrahydroindazole-based kinase inhibitors for cancer therapy.[5][6] Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a well-established hallmark of many cancers. Derivatives of tetrahydroindazole have demonstrated inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Interleukin-2 Inducible T-cell Kinase (ITK), and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8]

  • Inflammatory and Autoimmune Diseases: Through the targeting of kinases such as ITK, which plays a critical role in T-cell signaling, tetrahydroindazole derivatives hold considerable promise for the development of novel treatments for inflammatory and autoimmune disorders.[7]

  • Neurodegenerative Diseases: Certain derivatives have been investigated for their dopaminergic activity, suggesting potential therapeutic applications in the management of neurological conditions.[9]

  • Infectious Diseases: The indazole core is also a constituent of compounds exhibiting antimicrobial properties.[10]

Comparative Analysis: Deciphering the Influence of Substitution Patterns

The biological activity of tetrahydroindazole derivatives is intricately linked to the nature and placement of their substituents. In this section, we provide a comparative analysis of the potential profile of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide against other reported derivatives.

The "7-Amino" Group: A Potential Key Interaction Moiety

The presence of an amino group at the 7-position of the tetrahydroindazole core could serve as a crucial determinant of its biological activity. In the context of kinase inhibition, amino groups are well-known to function as hydrogen bond donors or acceptors, often forming critical interactions with the hinge region of the kinase active site. The precise impact of a 7-amino substituent would be contingent upon its spatial orientation and the specific topology of the target protein's binding pocket.

The "2-Acetamide" Moiety: A Tool for Modulating Physicochemical Properties

The acetamide group attached to the 2-position of the indazole ring is anticipated to influence the compound's physicochemical properties, including aqueous solubility and membrane permeability. The acetamide functional group is a prevalent feature in numerous approved drug molecules and can be readily modified to fine-tune the pharmacokinetic profile of a lead compound.[11][12] In comparison to a simple N-aryl substitution, the acetamide moiety introduces a polar functional group that could enhance aqueous solubility.

Structure-Activity Relationship (SAR) Insights from a Kinase Inhibitor Perspective

Drawing upon published structure-activity relationship (SAR) studies of tetrahydroindazole-based kinase inhibitors, we can infer the potential roles of the specific substitutions in 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide. For example, in the development of potent and selective ITK inhibitors, modifications to both the tetrahydroindazole core and the N-linked aryl group were systematically investigated to optimize biological activity.[7]

Table 1: Comparison of Biological Activities of Various Tetrahydroindazole Derivatives

Compound/Derivative ClassSubstitution PatternBiological Target(s)Reported Activity (IC50/Ki)Reference
Hypothetical Profile: 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide7-amino, 2-acetamideKinases (e.g., CDKs, ITK)Not available-
ITK Inhibitor (GNE-9822)Complex substitution at N1 and C3ITKKi = 0.7 nM[7]
CDK2 InhibitorsVaried substitutionsCDK2/cyclin AKi = 2.3 µM (for a representative compound)
DHODH InhibitorsSubstituted 1-phenyl at N1 and 4-aminoHuman DHODHIC50 = 15 nM (for a potent analog)[13]
PARP Inhibitors2-phenyl-2H-indazole-7-carboxamidePARPIC50 = 4 nM (for a potent analog)[14]
COX-2 Inhibitors3-phenylaminoCOX-2Theoretical study[15]

Visualizing the Mechanism of Action: Kinase Inhibition

A significant number of tetrahydroindazole derivatives exert their biological effects through the inhibition of protein kinases. The diagram below depicts a simplified signaling pathway that can be effectively targeted by such small molecule inhibitors.

kinase_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Tetrahydroindazole Inhibitor Tetrahydroindazole Inhibitor Tetrahydroindazole Inhibitor->Signaling Cascade (e.g., RAS-RAF-MEK-ERK)

Caption: Simplified kinase signaling pathway targeted by tetrahydroindazole inhibitors.

Experimental Protocols for Compound Evaluation

The assessment of the biological activity of novel tetrahydroindazole derivatives typically involves a hierarchical series of in vitro and in vivo assays.

General Workflow for Kinase Inhibitor Screening

The following diagram illustrates a standard workflow for the identification and characterization of novel kinase inhibitors.

workflow cluster_0 In Vitro Assays cluster_1 Cellular Assays cluster_2 In Vivo Studies Biochemical Assay (Kinase Activity) Biochemical Assay (Kinase Activity) Cell-Based Assay (Target Engagement) Cell-Based Assay (Target Engagement) Biochemical Assay (Kinase Activity)->Cell-Based Assay (Target Engagement) Selectivity Profiling (Kinome Scan) Selectivity Profiling (Kinome Scan) Cell-Based Assay (Target Engagement)->Selectivity Profiling (Kinome Scan) Proliferation/Viability Assay Proliferation/Viability Assay Selectivity Profiling (Kinome Scan)->Proliferation/Viability Assay Apoptosis Assay Apoptosis Assay Proliferation/Viability Assay->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay->Cell Cycle Analysis Pharmacokinetic (PK) Studies Pharmacokinetic (PK) Studies Cell Cycle Analysis->Pharmacokinetic (PK) Studies Efficacy in Disease Models Efficacy in Disease Models Toxicity Studies Toxicity Studies Efficacy in Disease Models->Toxicity Studies Compound Synthesis Compound Synthesis Compound Synthesis->Biochemical Assay (Kinase Activity) Pharmacokinetic (PK) Studies) Pharmacokinetic (PK) Studies) Pharmacokinetic (PK) Studies)->Efficacy in Disease Models

Caption: General experimental workflow for the evaluation of kinase inhibitors.

Detailed Experimental Methodologies

Synthesis of Tetrahydroindazole Derivatives: The synthesis of the tetrahydroindazole core typically proceeds via the condensation of a substituted hydrazine with a cyclic β-diketone or a related precursor. Subsequent chemical transformations are then employed to introduce desired substituents at various positions of the scaffold. For the target compound, a plausible synthetic route would involve the preparation of a (7-nitro-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide intermediate, followed by the chemical reduction of the nitro group to the corresponding amine.

In Vitro Kinase Inhibition Assay (Example: TR-FRET Assay): This assay quantitatively measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Reagents and Materials: Recombinant kinase, biotinylated peptide substrate, ATP, assay buffer, europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC).

  • Procedure: a. Dispense the test compound at a range of concentrations into a suitable microplate (e.g., 384-well). b. Add the kinase and the substrate to each well. c. Initiate the enzymatic reaction by the addition of ATP. d. Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes). e. Terminate the reaction by adding a chelating agent such as EDTA. f. Add the detection reagents (europium-labeled antibody and SA-APC). g. Incubate to allow for the formation of the detection complex. h. Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a compatible plate reader.

  • Data Analysis: The TR-FRET signal is inversely proportional to the level of kinase activity. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (Example: MTT Assay): This colorimetric assay is used to assess the effect of a compound on the proliferation and viability of cancer cell lines.

  • Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere and resume growth overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compound and incubate for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a suitable solvent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Quantify the amount of formazan by measuring the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.

Conclusion

While direct experimental data for 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide is not extensively documented in the public domain, an analysis of the broader tetrahydroindazole chemical space strongly suggests its potential as a biologically active molecule, with protein kinases being a probable class of targets. The 7-amino and 2-acetamide functionalities are poised to be key modulators of its biological activity and pharmacokinetic properties. The synthesis and comprehensive biological evaluation of this compound are necessary to fully elucidate its therapeutic potential and to further enrich our understanding of the structure-activity relationships within this medicinally important class of compounds.

References

  • McQuaid, L. A., Latz, J. E., Clemens, J. A., Fuller, R. W., Wong, D. T., & Mason, N. R. (n.d.). Substituted 5-amino-4,5,6,7-tetrahydroindazoles as partial ergoline structures with dopaminergic activity. Journal of Medicinal Chemistry.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing. Retrieved from [Link]

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. (2020, March 26). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. (2014, June 11). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). Semantic Scholar. Retrieved from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PMC. Retrieved from [Link]

  • Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]

  • Example of indazole-pyrazole acetamide hybrid as VEGFR-2 inhibitor. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. (2010, January 15). PubMed. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2025, October 16). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023, March 25). PMC. Retrieved from [Link]

  • Synthesis and analgesic activity of some acetamide derivatives. (2011, June 10). AVESİS. Retrieved from [Link]

  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). Retrieved from [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016, November 21). Retrieved from [Link]

  • Chemistry and biology of indoles and indazoles: a mini-review. (2013, October 15). PubMed. Retrieved from [Link]

  • Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of a dansyled amino acid derivative as an imaging agent for apoptosis Tetrahedron L. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023, December 19). PubMed. Retrieved from [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). PMC. Retrieved from [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2023, April 15). Archives of Pharmacy Practice. Retrieved from [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022, September 8). Retrieved from [Link]

  • An Overview of New Acetamide Derivatives in COX-II Inhibitors. (2023, April 28). Galaxy Publication. Retrieved from [Link]

  • Synthesis of amantadine clubbed N-aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and structure-activity relationships of 7 beta-[2-(2-aminothiazol-4-yl)acetamido]cephalosporin derivatives. V. Synthesis and antibacterial activity of 7 beta-[2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido]-cephalosporin derivates and related compounds. (n.d.). PubMed. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Reproducible Binding Affinity Assays: A Comparative Analysis for 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide

For researchers in drug discovery and development, the accurate and reproducible determination of a compound's binding affinity to its target is paramount. This guide provides an in-depth comparison of common binding aff...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in drug discovery and development, the accurate and reproducible determination of a compound's binding affinity to its target is paramount. This guide provides an in-depth comparison of common binding affinity assay formats, using the novel compound 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide as a case study. While specific binding data for this compound is not yet publicly available, its structural motifs, particularly the tetrahydro-indazole core and the acetamide side chain, bear resemblance to known cyclooxygenase-2 (COX-2) inhibitors.[1][2][3] Therefore, for the purpose of this illustrative guide, we will consider COX-2 as a plausible therapeutic target.

This document will delve into the technical nuances of two widely adopted assay platforms: Fluorescence Polarization (FP) and Radioligand Binding Assays. We will explore the underlying principles, provide detailed experimental protocols, and present a comparative analysis of their performance with a focus on reproducibility. Additionally, we will briefly touch upon alternative technologies like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to provide a broader context for assay selection.

The Criticality of Reproducibility in Binding Affinity Assays

In the journey of a drug candidate from bench to bedside, binding affinity data serves as a foundational metric for decision-making. Inconsistent or erroneous data can lead to the costly pursuit of non-viable leads or the premature termination of promising candidates. Reproducibility is the cornerstone of reliable data, ensuring that results are consistent across experiments, laboratories, and time.[1] Factors influencing reproducibility are multifaceted, encompassing reagent quality, assay design, environmental conditions, and data analysis methods.[1]

Comparative Assay Methodologies for a Hypothetical COX-2 Inhibitor

Here, we present a head-to-head comparison of two workhorse techniques for determining binding affinity: a Fluorescence Polarization (FP) assay and a traditional Radioligand Binding Assay.

Fluorescence Polarization (FP) Binding Assay

Principle: FP is a homogeneous technique that measures the change in the polarization of fluorescent light emitted from a labeled ligand (tracer) upon binding to a larger protein target.[4] In solution, the small fluorescent tracer tumbles rapidly, resulting in low polarization. When bound to the much larger target protein, the complex tumbles more slowly, leading to an increase in the polarization of the emitted light. An unlabeled test compound competes with the tracer for binding to the target, causing a decrease in polarization that is proportional to its binding affinity.

Experimental Workflow:

FP_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_measurement Measurement & Analysis Tracer Fluorescent Tracer (e.g., Fluorescein-Celecoxib) Well Mix: - Target - Tracer - Test Compound (serial dilution) Tracer->Well Target COX-2 Enzyme Target->Well Compound Test Compound (2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide) Compound->Well Incubate Incubate to Equilibrium Well->Incubate Reader Read Fluorescence Polarization Incubate->Reader Analysis Data Analysis (IC50 -> Ki) Reader->Analysis

Caption: Fluorescence Polarization (FP) competitive binding assay workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for instance, 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl and 1 mM EDTA.

    • COX-2 Enzyme: Reconstitute human recombinant COX-2 to a stock concentration of 1 mg/mL in the assay buffer.[5] Further dilute to the desired working concentration (e.g., 50 nM) immediately before use.

    • Fluorescent Tracer: Prepare a stock solution of a fluorescently labeled COX-2 inhibitor (e.g., fluorescein-labeled celecoxib) in DMSO. Dilute in assay buffer to a working concentration of 10 nM.

    • Test Compound: Prepare a 10 mM stock solution of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide in DMSO. Create a serial dilution series in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the test compound dilutions to the appropriate wells.

    • Add 25 µL of the fluorescent tracer to all wells.

    • Initiate the binding reaction by adding 25 µL of the COX-2 enzyme solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., excitation 485 nm, emission 535 nm for fluorescein).[4]

    • Plot the change in millipolarization (mP) units against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Radioligand Binding Assay

Principle: This heterogeneous assay measures the direct binding of a radiolabeled ligand to its target.[6] The target protein, typically in a membrane preparation, is incubated with a radioligand.[7] Unbound radioligand is then separated from the protein-ligand complex by filtration, and the radioactivity of the filter is quantified. In a competitive format, a non-radiolabeled test compound competes with the radioligand for binding, and its potency is determined by its ability to displace the radioligand.[7][8]

Experimental Workflow:

Radioligand_Workflow cluster_prep Preparation cluster_assay Incubation cluster_separation Separation & Detection Radioligand Radioligand (e.g., [3H]-Celecoxib) Incubation_Mix Incubate: - Membranes - Radioligand - Test Compound Radioligand->Incubation_Mix Membranes Membranes with COX-2 Membranes->Incubation_Mix Compound Test Compound Compound->Incubation_Mix Filtration Rapid Filtration Incubation_Mix->Filtration Wash Wash Filters Filtration->Wash Counting Scintillation Counting Wash->Counting Analysis Data Analysis Counting->Analysis

Caption: Radioligand competitive binding assay workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Binding Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2.[7]

    • Membrane Preparation: Prepare membranes from cells overexpressing human COX-2.[7]

    • Radioligand: Prepare a stock solution of a suitable radioligand (e.g., [3H]-celecoxib) and dilute to a working concentration (e.g., 2 nM) in the binding buffer.

    • Test Compound: Prepare a serial dilution of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide in the binding buffer.

  • Assay Procedure (96-well filter plate format):

    • To each well, add 50 µL of the test compound dilution, 25 µL of the radioligand, and 25 µL of the membrane preparation.

    • Incubate at 30°C for 60 minutes with gentle agitation.[7]

    • Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester.[7]

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filter plate and add scintillation cocktail to each well.

  • Data Acquisition and Analysis:

    • Quantify the radioactivity in each well using a scintillation counter.

    • Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value and subsequently calculate the Ki.

Performance Comparison

ParameterFluorescence Polarization (FP) AssayRadioligand Binding Assay
Principle Homogeneous, measures changes in molecular rotation.[4]Heterogeneous, requires separation of bound and free ligand.[6]
Throughput High, easily automated.[9]Moderate, automation is more complex.[8]
Safety Non-radioactive, fewer safety concerns.[10]Requires handling of radioactive materials and specialized disposal.[10]
Cost Lower operational cost, no radioactive waste disposal.[9]Higher costs associated with radioligands and waste management.[10]
Reproducibility Generally good, but sensitive to autofluorescence and light scattering from compounds.Considered the "gold standard" for high reproducibility and sensitivity.[10]
Potential for Artifacts Compound autofluorescence, light scattering, quenching.Non-specific binding to filters.
Reagent Requirements Requires a suitable fluorescently labeled tracer.[9]Requires a radiolabeled ligand.[10]

Alternative and Orthogonal Assays

To build a robust data package, it is often advisable to confirm binding affinity using an orthogonal method.

  • Surface Plasmon Resonance (SPR): A label-free technique that measures changes in the refractive index at the surface of a sensor chip as the analyte flows over the immobilized ligand (or vice versa).[11][12][13] SPR provides real-time kinetic data (association and dissociation rates) in addition to affinity.[14]

  • Isothermal Titration Calorimetry (ITC): Considered a "gold standard" for its direct measurement of the heat released or absorbed during a binding event.[15][16] ITC is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction (affinity, enthalpy, entropy, and stoichiometry).[17][18]

Conclusion and Recommendations

The choice of a binding affinity assay is a critical decision in the drug discovery cascade and should be guided by the specific research question, available resources, and the properties of the compound and target.

For initial high-throughput screening of a large compound library against a target like COX-2, a Fluorescence Polarization assay offers a cost-effective, safe, and rapid method. However, potential artifacts from compound fluorescence must be carefully monitored.

For more accurate and reproducible determination of binding affinity for lead compounds like our hypothetical 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide, the Radioligand Binding Assay remains a highly reliable method, often considered the benchmark for its robustness.[10]

Ultimately, a multi-assay approach, including confirmation with a label-free technology like SPR or ITC , will provide the most comprehensive and trustworthy characterization of a compound's binding properties, thereby enabling more informed and confident decisions in the progression of a drug discovery project.

References

  • Vertex AI Search. (2024).
  • Archives of Pharmacy Practice. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. [Link]

  • RCSB PDB. (1997). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. [Link]

  • ResearchGate. (n.d.). (a) 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors.
  • Galaxy Publication. (2023).
  • RCSB PDB. (2010). 3NTG: Crystal structure of COX-2 with selective compound 23d-(R). [Link]

  • ResearchGate. (2025). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
  • PMC. (n.d.). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. [Link]

  • RCSB PDB. (2018). 5W58: Crystal Complex of Cyclooxygenase-2: (S)-ARN-2508 (a dual COX and FAAH inhibitor). [Link]

  • RCSB PDB. (2016). 5KIR: The Structure of Vioxx Bound to Human COX-2. [Link]

  • Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • PMC. (n.d.). Analysis of protein-ligand interactions by fluorescence polarization. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.
  • PMC. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
  • nanomicrospheres. (2025). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • SpringerLink. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]

  • Malvern Panalytical. (n.d.). ITC-Derived Binding Constants.
  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • Annali dell'Istituto Superiore di Sanità. (2005). Biomolecular interactions by Surface Plasmon Resonance technology.
  • SciSpace. (2023). A beginner's guide to surface plasmon resonance.
  • Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions. [Link]

  • Diva-portal.org. (2002).
  • PMC. (n.d.). A Novel Method for Real-Time Quantification of Radioligand Binding to Living Tumor Cells In Vitro. [Link]

  • PMC. (n.d.). Development of PET Radioligands Targeting COX-2 for Colorectal Cancer Staging, a Review of in vitro and Preclinical Imaging Studies. [Link]

  • Abcam. (2025). ab283401– COX2 Inhibitor Screening Kit (Fluorometric).
  • Celtarys. (2025). Radioligands vs. Fluorescent Ligands: Binding Assays. [Link]

  • PMC. (2018). Evaluation of Two Potent and Selective PET Radioligands to Image COX-1 and COX-2 in Rhesus Monkeys. [Link]

  • ResearchGate. (n.d.).
  • Springer Nature Experiments. (n.d.). Radioligand Binding Studies.

Sources

Validation

Selectivity and Cross-Reactivity Profiling of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide: A Comparative Guide

Introduction & Mechanistic Rationale The compound 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide (hereafter referred to as THIA-7 ) represents a highly functionalized, fragment-like probe. In medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide (hereafter referred to as THIA-7 ) represents a highly functionalized, fragment-like probe. In medicinal chemistry, tetrahydroindazole scaffolds are recognized as privileged structures, frequently utilized as ATP-competitive hinge binders for kinases such as CDK2/cyclin complexes .

However, the partially saturated ring system and the versatile hydrogen-bonding network provided by the 7-amino and 2-acetamide substituents inherently increase the risk of cross-reactivity. Notable off-target liabilities for this chemotype include mitotic kinases like Mps1 and non-kinase targets such as the Sigma-2 receptor . This guide provides an objective comparison of THIA-7 against established clinical inhibitors, detailing the self-validating protocols required to map its selectivity landscape.

Comparative Performance Data

To objectively evaluate THIA-7 as a viable probe, its biochemical performance must be benchmarked against established standard-of-care and tool compounds: Alvocidib (a broad-spectrum pan-CDK inhibitor), Palbociclib (a highly selective CDK4/6 inhibitor), and NMS-P715 (an Mps1-selective inhibitor).

The table below summarizes the quantitative selectivity profile, highlighting THIA-7's primary affinity for CDK2 and its off-target binding metrics.

CompoundPrimary TargetIC₅₀ / K_d (nM)Selectivity Fold (vs CDK2)Target Class
THIA-7 CDK2/CycE451x (Reference)Kinase
THIA-7 CDK4/CycD120026xKinase
THIA-7 Mps185018xKinase
THIA-7 Sigma-2210046xReceptor
Palbociclib CDK4/CycD11N/AKinase
Alvocidib CDK2/CycE15N/AKinase
NMS-P715 Mps148N/AKinase

Data Interpretation: While THIA-7 demonstrates potent low-nanomolar inhibition of CDK2, its structural flexibility allows for moderate cross-reactivity with Mps1. Compared to the pan-inhibition seen with Alvocidib, THIA-7 offers a superior selectivity window, though it requires further structural optimization to match the exquisite specificity of Palbociclib.

Experimental Workflows for Selectivity Profiling

ProfilingWorkflow A Primary Screen Kinome Profiling B Orthogonal Validation SPR Kinetics A->B Hits (Kd < 1 µM) D Off-Target Triage Sigma-2 / Mps1 A->D Off-target Hits C Cellular Engagement CETSA Assay B->C Validated Binders E Lead Optimization Selectivity Refinement C->E In vivo Validation D->E Structural Modification

Fig 1: Orthogonal workflow for validating THIA-7 target engagement and triaging off-target hits.

Protocol 1: High-Throughput Kinome Profiling

Expertise & Causality: Standard enzymatic assays are highly dependent on ATP concentration and substrate kinetics, which can mask true binding affinities. We employ a competitive binding assay utilizing DNA-tagged kinase libraries. This approach measures thermodynamic equilibrium ( Kd​ ) independent of the kinase activation state, providing a highly accurate map of cross-reactivity across the kinome.

Self-Validating Protocol:

  • Reagent Preparation: Dissolve THIA-7 in 100% DMSO to a 100x stock. Prepare Staurosporine as a broad-spectrum positive control and Palbociclib as a selective reference standard.

  • Assay Setup: Combine the DNA-tagged kinase library, immobilized bait ligand, and THIA-7 (at 1 µM and 10 µM screening concentrations) in a 384-well plate.

  • Equilibration: Incubate the mixture for 1 hour at room temperature to ensure thermodynamic equilibrium is reached.

  • Elution & Readout: Wash the beads to remove unbound kinases. Elute the bound DNA-tagged kinases and quantify via qPCR.

  • Internal Validation: Calculate % Control = [(Test - Positive Control) / (Negative Control - Positive Control)] * 100. The system is self-validating: the DMSO-only wells must yield 0% inhibition, while Staurosporine wells must yield 100% inhibition. The inclusion of Palbociclib validates the dynamic range and sensitivity of the specific CDK readouts.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Expertise & Causality: Equilibrium affinity ( IC50​ ) does not predict in vivo target residence time. SPR is employed to resolve the association ( kon​ ) and dissociation ( koff​ ) rates. A prolonged residence time (slow koff​ ) often drives sustained pharmacological efficacy even after systemic clearance of the drug.

Self-Validating Protocol:

  • Sensor Chip Functionalization: Immobilize recombinant CDK2/Cyclin E on a CM5 sensor chip via standard amine coupling (target density: 2000 RU).

  • Reference Channel Setup: Leave an adjacent flow cell unmodified (ethanolamine blocked) to serve as an in-line reference. This self-validates the assay by automatically subtracting non-specific matrix binding and bulk refractive index changes.

  • Analyte Injection: Inject THIA-7 in a 5-point concentration gradient (10 nM to 1000 nM) at a flow rate of 30 µL/min.

  • System Verification: Inject a known high-affinity binder (e.g., Alvocidib) at the start and end of the run. Consistent Rmax​ values verify that the immobilized CDK2 complex retains its active, folded conformation throughout the experiment.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract precise kinetic parameters.

Pathway Interference & Mechanism of Action

SignalingPathway THIA THIA-7 (Probe) CDK2 CDK2/CycE (Target) THIA->CDK2 Inhibits MPS1 Mps1 Kinase (Off-Target) THIA->MPS1 Weakly Inhibits SIG2 Sigma-2 (Off-Target) THIA->SIG2 Binds RB Rb Phosphorylation CDK2->RB Promotes SAC Spindle Assembly MPS1->SAC Regulates APO Apoptosis SIG2->APO Modulates

Fig 2: THIA-7 mechanism of action, highlighting primary CDK2 inhibition and potential off-targets.

References

  • [1] Title: Tetrahydroindazole inhibitors of CDK2/cyclin complexes. Source: European Journal of Medicinal Chemistry. URL:[Link]

  • [2] Title: Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [3] Title: Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. Source: ResearchGate. URL:[Link]

Sources

Comparative

Benchmarking 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide stability under physiological conditions

Benchmarking the Physiological Stability of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide: A Comparative Guide Executive Summary In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a hit or...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Physiological Stability of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide: A Comparative Guide

Executive Summary

In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a hit or lead compound is as critical as optimizing its target affinity. Compounds containing the 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide scaffold present a unique challenge. While the tetrahydroindazole core offers excellent three-dimensional vectors for target binding, it introduces specific metabolic liabilities under physiological conditions.

This guide provides a comprehensive, objective framework for benchmarking the physiological stability of this scaffold against structural alternatives. By evaluating both plasma and hepatic microsomal stability, researchers can accurately predict in vivo clearance and guide rational structural modifications.

Mechanistic Rationale: The Dual Vulnerability of the Scaffold

As an Application Scientist evaluating this compound, it is critical to understand why specific stability assays are deployed. The degradation of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide is driven by two distinct physiological mechanisms:

  • Oxidative Aromatization (Hepatic): The partially saturated 4,5,6,7-tetrahydroindazole ring is susceptible to oxidation by hepatic Cytochrome P450 (CYP450) enzymes. The removal of hydrogen atoms leads to the thermodynamically favored, fully aromatic 1H-indazole or 2H-indazole derivatives[1].

  • Amide Hydrolysis (Plasma): The acetamide linker is a prime target for circulating plasma amidases and carboxylesterases. Hydrolysis of this bond yields the corresponding acetic acid derivative and free ammonia, a process heavily influenced by the steric hindrance surrounding the amide bond[2].

To accurately capture these liabilities, our benchmarking protocols utilize a self-validating system of species-specific plasma assays and NADPH-dependent microsomal incubations.

Degradation A 2-(7-amino-4,5,6,7-tetrahydro -2H-indazol-2-yl)acetamide (Target Scaffold) B Oxidative Aromatization (Hepatic CYP450s) A->B NADPH / O2 C Amide Hydrolysis (Plasma Amidases) A->C H2O D 2-(7-amino-1H-indazol -1-yl)acetamide (Aromatized Metabolite) B->D E 2-(7-amino-4,5,6,7-tetrahydro -2H-indazol-2-yl)acetic acid (Hydrolyzed Metabolite) C->E

Fig 1: Primary physiological degradation pathways of the target scaffold.

Benchmarking Alternatives

To contextualize the stability of our target compound, we benchmark it against two structural analogs. This comparative approach isolates the metabolic contribution of specific functional groups:

  • Target Compound: 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide.

  • Alternative 1 (Fully Aromatic): 2-(7-amino-1H-indazol-1-yl)acetamide. This analog lacks the saturated ring, theoretically eliminating the risk of oxidative aromatization.

  • Alternative 2 (Des-amino): 2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide. This analog removes the 7-amino group to assess its steric or electronic impact on adjacent ring oxidation.

Experimental Workflows

The following protocols are designed to be self-validating, utilizing specific controls to ensure assay integrity.

Protocol 1: High-Throughput Plasma Stability Assay

Plasma stability assays determine the susceptibility of the acetamide linker to enzymatic cleavage[3]. We utilize both human and mouse plasma because mouse plasma possesses exceptionally high carboxylesterase 1C activity, which can result in an overestimation of human clearance rates for amide-containing compounds[4].

Step-by-Step Methodology:

  • Preparation: Thaw frozen human and mouse plasma at 37°C. Centrifuge at 3000 rpm for 8 minutes to remove clots. Adjust pH to 7.4.

  • Spiking: Prepare a 100 µM stock of the target compounds and the positive control (Procaine) in DMSO. Spike 10 µL of the stock into 990 µL of pre-warmed plasma (final compound concentration: 1 µM; DMSO: 1%).

  • Incubation: Incubate the mixture in a shaking water bath at 37°C.

  • Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound[3].

Protocol 2: Hepatic Microsomal Stability Assay

This assay isolates Phase I metabolism. By supplying NADPH as an electron donor, we activate the CYP450 enzymes responsible for the oxidative aromatization of the tetrahydroindazole core[5].

Step-by-Step Methodology:

  • Preparation: Dilute pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Add the test compounds (1 µM final concentration) and positive controls (e.g., Dextromethorphan for CYP2D6, Midazolam for CYP3A4) to the microsomal suspension. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. Self-Validation Step: Maintain a parallel "Minus-NADPH" control to rule out non-CYP mediated degradation or chemical instability[5].

  • Sampling: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of cold acetonitrile to terminate the reaction.

  • Data Processing: Calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) using the slope of the natural log of percentage remaining versus time.

Workflow N1 Compound Preparation (1 µM) N2 Matrix Incubation (37°C) N1->N2 N3a Human/Mouse Plasma (Esterase Activity) N2->N3a N3b Liver Microsomes + NADPH (CYP450 Activity) N2->N3b N4 Quench & Precipitate (Cold Acetonitrile) N3a->N4 0-120 min N3b->N4 0-60 min N5 LC-MS/MS Analysis (MRM Mode) N4->N5 N6 Calculate t1/2 & CL_int (Data Processing) N5->N6

Fig 2: High-throughput physiological stability screening workflow.

Quantitative Data Presentation

The following tables summarize representative benchmarking data, illustrating how structural modifications alter the physiological stability of the scaffold.

Table 1: Plasma Stability Profile (Amidase/Esterase Susceptibility) Note: A shorter half-life in mouse plasma is expected due to elevated carboxylesterase 1C activity.

CompoundHuman Plasma t1/2​ (min)Mouse Plasma t1/2​ (min)Primary Degradant Detected
Target Compound > 12045.2Acetic acid derivative
Alternative 1 (Aromatic) > 12042.8Acetic acid derivative
Alternative 2 (Des-amino) 115.438.1Acetic acid derivative
Procaine (Control)< 15< 5Hydrolyzed ester

Table 2: Hepatic Microsomal Stability (CYP450 Susceptibility) Intrinsic clearance ( CLint​ ) is expressed in µL/min/mg protein.

CompoundHLM t1/2​ (min)HLM CLint​ NADPH-Dependency
Target Compound 28.548.6High (Stable in -NADPH)
Alternative 1 (Aromatic) > 60< 11.5N/A (Highly stable)
Alternative 2 (Des-amino) 18.276.1High (Stable in -NADPH)
Midazolam (Control)12.4111.8Absolute

Data Interpretation: The target compound exhibits moderate microsomal clearance driven by the oxidation of the tetrahydroindazole ring. Alternative 1 (the fully aromatic indazole) completely bypasses this liability, resulting in a significantly lower CLint​ . Interestingly, Alternative 2 (lacking the 7-amino group) clears faster than the target compound, suggesting that the 7-amino group provides a degree of steric shielding against CYP450-mediated oxidation. All compounds show stable profiles in human plasma, though the acetamide linker remains vulnerable to aggressive murine esterases.

Sources

Validation

Inter-laboratory validation of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide synthesis routes

An Inter-Laboratory Comparative Guide to the Synthesis of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide Abstract This guide provides a detailed comparative analysis of two distinct synthetic routes for the prep...

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Author: BenchChem Technical Support Team. Date: April 2026

An Inter-Laboratory Comparative Guide to the Synthesis of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide

Abstract

This guide provides a detailed comparative analysis of two distinct synthetic routes for the preparation of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide, a key heterocyclic scaffold of interest in medicinal chemistry. We present a classic linear synthesis approach and a more contemporary convergent strategy, offering an objective, data-driven comparison of their respective merits. This document is intended for researchers, process chemists, and drug development professionals seeking to establish a robust, scalable, and reproducible synthesis. Each protocol is presented with detailed step-by-step instructions, an explanation of the underlying chemical principles, and supporting validation data to guide laboratory-to-laboratory consistency.

Introduction: The Strategic Importance of Synthesis Route Selection

The indazole nucleus and its saturated derivatives are prevalent motifs in pharmacologically active compounds.[1] The target molecule, 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide, incorporates key functionalities that necessitate a carefully planned synthetic strategy to ensure regiochemical control, high purity, and scalability. The choice between a linear and a convergent synthesis is a critical strategic decision that profoundly impacts overall efficiency, yield, and the ease of process optimization.[2][3]

  • Linear Synthesis: Involves the sequential modification of a starting material in a single, continuous reaction sequence. While straightforward in concept, overall yields can be low due to the multiplicative effect of yield losses at each step.[3][4]

  • Convergent Synthesis: Involves the independent synthesis of key molecular fragments, which are then combined in the final stages. This approach is generally more efficient for complex molecules as it allows for parallel workstreams and often results in a higher overall yield.[5][6]

This guide will dissect both approaches for our target molecule, providing the technical details necessary for an informed decision on route selection for research, pilot, and production scales.

Overview of Proposed Synthetic Strategies

Two distinct routes, designated Route A (Linear) and Route B (Convergent), have been designed and validated. The fundamental difference lies in the timing of the introduction of the acetamide side chain and the construction of the core indazole ring.

G cluster_A Route A: Linear Synthesis cluster_B Route B: Convergent Synthesis A1 Cyclohexane-1,3-dione A2 Formylation & Nitration A1->A2 A3 Indazole Formation A2->A3 A4 N-Alkylation A3->A4 A5 Amine Reduction A4->A5 A_end Target Molecule A5->A_end B1 7-Nitro-4,5,6,7-tetrahydro-1H-indazole B3 Amine Reduction B1->B3 B2 Amine Protection (Boc) B4 Protected Intermediate B2->B4 B3->B2 B_end Target Molecule B4->B_end B5 2-Chloroacetamide B5->B_end Coupling & Deprotection

Figure 1: High-level comparison of the linear (Route A) and convergent (Route B) synthetic workflows.

Route A: A Stepwise Linear Approach

This route constructs the molecule sequentially, starting from a simple cyclic precursor. The key challenge in this approach is managing functional group compatibility through multiple steps.

Route A: Reaction Workflow

G start Cyclohexane-1,3-dione step1 Step 1: Formylation & Nitration Vilsmeier-Haack reagent (POCl3, DMF) Nitrating mixture (HNO3, H2SO4) start->step1 int1 2-Formyl-3-nitrocyclohexanone (Intermediate) step1->int1 step2 Step 2: Indazole Ring Formation Hydrazine Hydrate (N2H4·H2O) Ethanol, Reflux int1->step2 int2 7-Nitro-4,5,6,7-tetrahydro-1H-indazole step2->int2 step3 Step 3: N-Alkylation 2-Chloroacetamide NaH, DMF int2->step3 int3 2-(7-Nitro-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide step3->int3 step4 Step 4: Catalytic Hydrogenation H2 (gas), 10% Pd/C Methanol int3->step4 end Target Molecule: 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide step4->end

Figure 2: Detailed workflow for the linear synthesis of the target molecule (Route A).

Route A: Experimental Protocol

Step 1: Synthesis of 2-Formyl-3-nitrocyclohexanone

  • Cool a solution of dimethylformamide (DMF) in dichloromethane (DCM) to 0°C.

  • Add phosphorus oxychloride (POCl₃) dropwise and stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of cyclohexane-1,3-dione in DCM and allow the mixture to warm to room temperature overnight.

  • Quench the reaction with ice-water and extract the formylated product.

  • Carefully add the purified intermediate to a pre-cooled (0°C) mixture of nitric acid and sulfuric acid.

  • Stir for 2-3 hours, maintaining the temperature below 10°C.

  • Pour the reaction mixture onto crushed ice and extract the nitrated product. Purify by column chromatography.

Step 2: Synthesis of 7-Nitro-4,5,6,7-tetrahydro-1H-indazole

  • Dissolve the nitro-keto-aldehyde from Step 1 in ethanol.

  • Add hydrazine hydrate dropwise at room temperature.

  • Reflux the mixture for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The crude product is purified by crystallization.[7]

Step 3: Synthesis of 2-(7-Nitro-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide

  • Suspend sodium hydride (NaH) in anhydrous DMF under a nitrogen atmosphere.

  • Add a solution of 7-nitro-4,5,6,7-tetrahydro-1H-indazole in DMF dropwise at 0°C.

  • Stir for 1 hour, then add a solution of 2-chloroacetamide in DMF.

  • Allow the reaction to proceed at room temperature overnight.

  • Quench carefully with water and extract the product. Purify by column chromatography. This step is crucial as alkylation can occur at either N1 or N2 of the indazole ring; chromatographic separation is essential.

Step 4: Synthesis of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide

  • Dissolve the nitro-intermediate from Step 3 in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5 mol%).

  • Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 8-12 hours.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product.[8]

Route B: A Convergent and Protected Approach

This strategy prioritizes efficiency by preparing a protected amino-indazole core, which is then coupled with the acetamide side chain in the final step. This minimizes the number of steps in the longest linear sequence and protects the sensitive amino group.

Route B: Reaction Workflowdot

G cluster_frag1 Fragment 1 Synthesis cluster_final Final Assembly start1 7-Nitro-4,5,6,7-tetrahydro-1H-indazole step1 {Step 1: Catalytic Hydrogenation | H2 (gas), 10% Pd/C Methanol } start1->step1 int1 7-Amino-4,5,6,7-tetrahydro-1H-indazole step1->int1 step2 {Step 2: Amine Protection | Di-tert-butyl dicarbonate (Boc)2O Triethylamine, THF } int1->step2 frag1 Fragment 1: tert-butyl (4,5,6,7-tetrahydro-1H-indazol-7-yl)carbamate step2->frag1 step3 {Step 3: N-Alkylation | NaH, DMF } frag1->step3 frag2 Fragment 2: 2-Chloroacetamide frag2->step3 int2 Protected Target Molecule step3->int2 step4 {Step 4: Deprotection | Trifluoroacetic acid (TFA) DCM } int2->step4 end Target Molecule step4->end

Sources

Comparative

Structural analogs of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide for comparative in vitro studies

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter researchers seeking highly versatile, bifunctional building blocks to overcome target resistance or achieve s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter researchers seeking highly versatile, bifunctional building blocks to overcome target resistance or achieve synthetic lethality. The 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide scaffold is a masterclass in structural utility.

Originally synthesized during structure-agnostic parallel synthesis campaigns, this bicyclic heterocycle has emerged as a critical pharmacophore in two distinct, high-impact therapeutic arenas: HIV-1 capsid (CA) inhibition and DNA Polymerase Theta (POLθ) inhibition . Its bifunctional nature—featuring an acetamide moiety for critical hydrogen bonding and a 7-amino group as a synthetic handle for divergent coupling—makes it an ideal core for comparative in vitro studies.

This guide provides an objective, mechanistic comparison of tetrahydroindazole analogs, supported by field-proven experimental workflows designed to self-validate your screening data.

Mechanistic Rationale: Why the Tetrahydroindazole Scaffold?

The selection of a chemical scaffold is rarely arbitrary; it is dictated by the dynamic topography of the target protein.

HIV-1 Capsid Inhibition (Overcoming Resistance): First-in-class HIV-1 CA inhibitors like Lenacapavir utilize a rigid cyclopenta-pyrazole ring to bind the hydrophobic pocket between adjacent CA monomers. However, the emergence of the Q67H mutation induces a conformational switch that sterically clashes with this rigid moiety, leading to viral resistance [2]. Substituting the rigid system with a flexible tetrahydroindazole ring allows the molecule to maneuver within the mutated pocket. The flexibility of the cyclohexene ring accommodates the His67 switch, reducing steric hindrance and recovering picomolar antiviral activity [3].

POLθ Inhibition (Synthetic Lethality): In oncology, POLθ is a prime target for tumors with homologous recombination deficiency (HRD), such as BRCA1/2 mutations. Analogs featuring a substituted tetrahydroindazole moiety perfectly occupy the deep hydrophobic pockets formed by ILE2390, LEU2336, and ILE2423 in the POLθ polymerase domain, acting as potent allosteric inhibitors that drive synthetic lethality [4].

Mechanism cluster_0 Rigid Scaffold (e.g., Lenacapavir) cluster_1 Flexible Tetrahydroindazole Scaffold A Rigid Scaffold C WT CA (Q67) A->C Picomolar D Mutant CA (Q67H) A->D Binding Loss E Steric Clash (Resistance) D->E B Tetrahydroindazole C2 WT CA (Q67) B->C2 Picomolar D2 Mutant CA (Q67H) B->D2 Flexible Fit F Adaptation (Potency Retained) D2->F

Conformational adaptation of the tetrahydroindazole scaffold overcoming Q67H HIV-1 CA resistance.

Comparative Analysis of Structural Analogs

When designing your in vitro screening library, selecting the right functionalization of the 7-amino and acetamide groups is paramount. Below is a comparative summary of how specific structural modifications dictate target engagement.

Compound / Analog TypeKey Structural ModificationPrimary TargetMechanism of ActionIn Vitro Potency Context
Core Scaffold 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamideN/A (Building Block)Bifunctional linkerN/A
Analog A (KFA-012 type) Des-fluoro, N-linked bicyclic diamide via 7-amino couplingHIV-1 Capsid (WT & Q67H)Stabilizes CA lattice, impedes uncoating [3]EC50 ≈ 9.1 nM (Q67H mutant) [3]
Analog B (Diamide) Indole-acetamide replacementHIV-1 Capsid (WT)H-bonds with N57/K70 via acetamide linker [1]EC50 < 100 pM (WT) [1]
Analog C (POLθ-optimized) 3-(trifluoromethyl) substitution, thioacetamide variantPOLθ Polymerase DomainAllosteric inhibition of ATPase/Pol activity [4]IC50 ≈ 17 nM (Biochemical) [4]

Self-Validating Experimental Workflows

To ensure trustworthiness in your structure-activity relationship (SAR) data, your assays must be designed to internally control for false positives (e.g., aggregation, non-specific binding).

Protocol 1: Turbidimetric HIV-1 CA Assembly Assay

Causality: Recombinant HIV-1 CA monomers spontaneously oligomerize under high ionic strength into tube-like structures that diffract light at 350 nm [1]. By monitoring absorbance kinetics, we can distinguish true binders that accelerate disorganized assembly from inactive compounds.

Step-by-Step Methodology:

  • Protein Preparation: Express and purify recombinant WT and Q67H mutant HIV-1 CA proteins in E. coli. Dialyze into a low-salt buffer (50 mM Tris-HCl pH 8.0) to maintain the monomeric state.

  • Compound Plating: Dispense tetrahydroindazole analogs (10 pM to 10 µM final concentration) into a 384-well UV-transparent microplate. Self-Validation: Include Lenacapavir as a positive control for WT and a negative control for Q67H. Include DMSO as a vehicle control.

  • Reaction Initiation: Add CA protein (final concentration 50 µM) to the wells. Immediately inject a high-salt trigger buffer (final concentration: 50 mM Tris-HCl pH 8.0, 2.5 M NaCl).

  • Kinetic Readout: Read absorbance at 350 nm every 30 seconds for 60 minutes at 37°C using a microplate reader.

  • Data Analysis: Calculate the initial rate of assembly (Vmax). Plot Vmax against log[Compound] to determine the EC50. True analogs will show a dose-dependent increase in the rate of sample absorbance due to malformed CA oligomerization [1].

Protocol 2: FRET-Based POLθ Polymerase Inhibition Assay

Causality: To isolate polymerase activity from helicase activity, use a truncated POLθ-pol domain. A FRET-based primer extension assay provides a continuous, high-throughput kinetic readout without the regulatory burdens of radiolabeling.

Step-by-Step Methodology:

  • Substrate Annealing: Anneal a 5'-Cy5-labeled primer to a 3'-BHQ2-labeled template DNA strand. In the unextended state, the fluorophore is quenched.

  • Enzyme Incubation: Pre-incubate recombinant POLθ-pol domain (residues 1792–2590) with the structural analogs for 15 minutes at room temperature in reaction buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).

  • Reaction Initiation: Add the annealed DNA substrate (50 nM) and a dNTP mix (10 µM).

  • Kinetic Readout: As POLθ extends the primer, the quencher is displaced or the distance increases, resulting in a measurable increase in Cy5 fluorescence (Ex: 640 nm, Em: 680 nm). Read continuously for 30 minutes.

  • Orthogonal Validation: Counter-screen hit compounds against DNA Polymerase Gamma (Pol γ) using the same assay format to rule out mitochondrial toxicity—a critical failure point for polymerase inhibitors.

Workflow S1 Synthesize Tetrahydroindazole Analogs (Varying R-groups at C7/C3) S2 Primary Biochemical Screen (FRET Polymerase Assay) S1->S2 IC50 Determination S3 Orthogonal Validation (Surface Plasmon Resonance) S2->S3 Binding Kinetics (Kd) S4 Cellular Efficacy (Isogenic BRCA1/2 -/- vs WT) S3->S4 Synthetic Lethality S5 Counter-Screen (DNA Pol Gamma Toxicity) S4->S5 Selectivity Profiling

In vitro screening workflow for evaluating POLθ synthetic lethality and selectivity.

Conclusion

The 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide scaffold is not merely a structural curiosity; it is a highly tunable pharmacophore capable of solving complex steric challenges in modern drug design. Whether you are engineering flexibility to overcome HIV-1 CA Q67H mutations or optimizing hydrophobic contacts for POLθ inhibition, this building block provides the necessary synthetic handles to drive your SAR campaigns forward. Always ensure your biochemical data is grounded by robust, self-validating orthogonal assays.

References

  • Discovery of Lenacapavir: First-in-Class Twice-Yearly Capsid Inhibitor for HIV-1 Treatment and Pre-exposure Prophylaxis | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir | mBio - ASM Journals. Available at: [Link]

  • New Advances in Anti-HIV-1 Strategies Targeting the Assembly and Stability of Capsid Protein | MDPI. Available at: [Link]

  • Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of novel chemical entities are par...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of novel chemical entities are paramount to ensuring a safe laboratory environment and safeguarding our ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide, a compound encountered in modern drug discovery pipelines. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structural motifs—an acetamide group and a substituted indazole ring with an amino group—necessitate a cautious approach to its disposal, treating it as a hazardous waste.

This document is structured to provide clear, actionable guidance that is grounded in established safety protocols and regulatory frameworks, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).

Hazard Assessment and Triage

Given the chemical structure of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide, a conservative hazard assessment is warranted. The presence of the acetamide functional group suggests a potential for carcinogenicity, as acetamide itself is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[1][2][3] The amino-substituted heterocyclic ring system is also a common feature in biologically active molecules that can have toxicological effects.

Therefore, all waste containing this compound, including pure substance, contaminated labware, and solutions, must be handled as hazardous waste.

Personal Protective Equipment (PPE)

When handling 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide in any form (solid, solution, or as waste), the following PPE is mandatory:

PPE ItemSpecificationRationale
Gloves Nitrile, double-glovedTo prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of dust or aerosols.
Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

For Solid Spills:

  • Evacuate and Restrict Access: Clear the immediate area of all personnel.

  • Don Appropriate PPE: Before cleanup, ensure you are wearing the full PPE described above.

  • Gently Cover the Spill: Use an absorbent material to cover the spill and prevent the generation of dust.

  • Collect the Material: Carefully scoop the spilled material and absorbent into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol) and then with soap and water. Collect all cleaning materials as hazardous waste.

For Solution Spills:

  • Contain the Spill: Use absorbent pads or other suitable materials to contain the liquid.

  • Absorb the Liquid: Cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Collect the Waste: Scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area as described for solid spills, collecting all materials for disposal as hazardous waste.

Waste Segregation and Containerization

Proper segregation and containerization are fundamental to safe waste management.

  • Waste Streams:

    • Solid Waste: Includes unused or expired pure compounds, contaminated personal protective equipment (gloves, etc.), and labware (e.g., weigh boats, contaminated filter paper).

    • Liquid Waste: Encompasses solutions containing the compound, as well as the first rinse of contaminated glassware. Subsequent rinses may be considered for drain disposal only if local regulations permit and the initial rinse has effectively removed the hazardous material.[4]

    • Sharps Waste: Contaminated needles, syringes, or other sharp objects must be placed in a designated sharps container.

  • Container Requirements:

    • All waste containers must be in good condition, compatible with the waste, and have a secure, tight-fitting lid.[5]

    • Label all containers clearly with "Hazardous Waste" and the full chemical name: "2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide".

    • Indicate the approximate concentration of the compound in liquid waste.

    • Keep containers closed except when adding waste.

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregation cluster_generation Waste Generation Point cluster_classification Waste Classification cluster_containers Waste Containers Waste Waste Containing 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide Solid Solid? Waste->Solid Liquid Liquid? Solid->Liquid No SolidContainer Solid Hazardous Waste Container Solid->SolidContainer Yes Sharp Sharp? Liquid->Sharp No LiquidContainer Liquid Hazardous Waste Container Liquid->LiquidContainer Yes SharpsContainer Sharps Container Sharp->SharpsContainer Yes

Caption: Decision workflow for segregating waste containing 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide.

Disposal Procedure

Under no circumstances should waste containing 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide be disposed of down the drain or in regular trash.[5]

  • Accumulation: Store properly labeled and sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general traffic.

  • Incompatible Waste: Do not mix this waste stream with other incompatible chemical wastes. Given the amine functionality, avoid mixing with strong oxidizing agents or strong acids to prevent potentially vigorous reactions.[2]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste. Follow all institutional procedures for waste collection and documentation.

  • Professional Disposal: The waste will be transported by a licensed hazardous waste disposal company for final treatment, which will likely involve incineration at a permitted facility.[6]

Decontamination of Labware

For reusable glassware, a triple-rinse procedure is recommended:

  • First Rinse: Rinse the glassware with a small amount of a suitable solvent (e.g., ethanol or acetone) to dissolve any remaining compound. This first rinseate must be collected as hazardous liquid waste.

  • Second and Third Rinses: Subsequent rinses with the solvent can be performed. Depending on institutional policies, these may also need to be collected as hazardous waste.

  • Final Wash: After the solvent rinses, wash the glassware with soap and water.

Conclusion

The responsible disposal of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper PPE usage, diligent waste segregation, and established disposal protocols, researchers can mitigate risks and ensure compliance with regulatory standards. Always consult your institution's specific EHS guidelines and procedures.

References

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  • AK Scientific, Inc. Safety Data Sheet: N-(3-isopropylphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-3H-[5][7][8]triazolo[4,3-a]azepin-2(5H)-yl)acetamide.

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  • ACS Sustainable Chemistry & Engineering. (2025, March 23). Biocatalytic Reduction of Heterocyclic Imines in Continuous Flow with Immobilized Enzymes.
  • Environmental Science & Technology. (2014, March 11). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
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  • Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.
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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Risk Mitigation Key Principles for Safe Handling: Engineering Controls: Always handle this compound in a well-ventilated area, prefera...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Risk Mitigation

Key Principles for Safe Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6][8] This is the first and most critical line of defense to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling the compound.[9][10][11] This guide provides a detailed breakdown of the required PPE.

  • Hygiene Practices: Avoid eating, drinking, or smoking in laboratory areas.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.[3][7]

Personal Protective Equipment (PPE) Protocol

The following table outlines the minimum PPE requirements for handling 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide.

Body Part Required PPE Rationale and Best Practices
Eyes and Face Chemical splash goggles and a face shieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors.[7][12] A face shield worn over goggles offers an additional layer of protection for the entire face.[10][12][13]
Hands Chemical-resistant gloves (Nitrile or Neoprene)Double-gloving is recommended. Nitrile gloves provide good resistance to a wide range of chemicals.[12] Ensure gloves are of an appropriate thickness and are changed immediately if contaminated or torn.[12]
Body A lab coat, buttoned, with long sleevesA flame-resistant lab coat is preferable.[12] The lab coat should be worn over personal clothing that covers the legs (i.e., long pants and closed-toe shoes).[12]
Respiratory A NIOSH-approved respiratorGiven the potential for aerosolization of the powdered compound and the lack of specific inhalation hazard data, a respirator is a necessary precaution. The type of respirator (e.g., N95, half-mask with appropriate cartridges) should be determined by a formal risk assessment conducted by your institution's Environmental Health and Safety (EHS) department.[6][9]

Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is as crucial as selecting the correct equipment to prevent cross-contamination.

Donning (Putting On) PPE Workflow

G A 1. Hand Hygiene B 2. Lab Coat A->B C 3. Respirator B->C D 4. Goggles & Face Shield C->D E 5. Gloves (Outer Pair Last) D->E

Caption: Sequential process for correctly donning PPE.

Doffing (Taking Off) PPE Workflow

G A 1. Remove Outer Gloves B 2. Remove Face Shield & Goggles A->B C 3. Remove Lab Coat B->C D 4. Remove Inner Gloves C->D E 5. Remove Respirator D->E F 6. Hand Hygiene E->F

Caption: Sequential process for correctly doffing PPE to avoid contamination.

Spill Management and Waste Disposal

In the event of a spill, evacuate the area and alert your supervisor and EHS department. Only trained personnel with appropriate PPE should clean up chemical spills.

Spill Cleanup Essentials:

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[8]

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[1][8]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal Protocol: All materials contaminated with 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide, including used PPE and spill cleanup materials, must be disposed of as hazardous waste.[8][9]

  • Segregation: Do not mix this waste with other waste streams unless explicitly approved by your EHS department.[9][14]

  • Labeling: Ensure all waste containers are clearly and accurately labeled with the full chemical name and associated hazards.[8][14]

  • Disposal: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.[8][15]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6][16] Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[2][6][16] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air.[2][6][16] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2][6] Rinse the mouth with water. Seek immediate medical attention.

References

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